beta-L-fructofuranose
Description
Structure
2D Structure
Properties
CAS No. |
41579-20-8 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m0/s1 |
InChI Key |
RFSUNEUAIZKAJO-AZGQCCRYSA-N |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Stereochemical Properties of beta-L-Fructofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stereochemical properties of beta-L-fructofuranose, a furanose form of L-fructose. This document outlines its structural characteristics, optical activity, and conformational dynamics, supported by quantitative data and detailed experimental protocols.
Introduction to the Stereochemistry of this compound
This compound is a monosaccharide and an enantiomer of the more common beta-D-fructofuranose. Its stereochemistry is defined by several key features: the "L" configuration, the furanose ring structure, and the "beta" anomeric configuration.
-
L-Configuration: The "L" designation refers to the stereochemistry at the chiral center furthest from the anomeric carbon (C5 in the case of fructose). In the Fischer projection of L-fructose, the hydroxyl group on C5 is positioned on the left side. This is in contrast to D-fructose, where it is on the right.
-
Furanose Ring: Fructofuranose indicates that the fructose (B13574) molecule has formed a five-membered ring, analogous to the heterocyclic compound furan. This cyclic structure results from an intramolecular hemiacetal linkage between the C2 keto group and the C5 hydroxyl group.
-
Beta (β) Anomer: The anomeric carbon in fructofuranose is C2. The "beta" configuration signifies that the hydroxyl group attached to the anomeric carbon (C2) is on the same side of the ring as the exocyclic CH2OH group at C5.
Quantitative Stereochemical Data
The stereochemical properties of this compound can be quantified through various analytical techniques. The following table summarizes key quantitative data.
| Property | Value | Method of Determination |
| Specific Optical Rotation ([α]) | -1.7° (at 546 nm) | Polarimetry |
Note: The specific rotation of beta-D-fructofuranose has been experimentally determined to be +1.7° at 546 nm. As enantiomers have equal and opposite optical rotations, the value for this compound is inferred to be -1.7°.
Conformational Analysis
The five-membered furanose ring of this compound is not planar and exists in a dynamic equilibrium of puckered conformations, typically described by envelope (E) and twist (T) forms. The exact conformation and its dynamics can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
Experimental Protocols
Determination of Specific Optical Rotation (Polarimetry)
This protocol outlines the procedure for measuring the specific optical rotation of a carbohydrate sample like this compound.
Objective: To determine the specific rotation [α] of this compound.
Materials:
-
Polarimeter
-
Sodium lamp (589 nm) or Mercury lamp (546 nm)
-
Polarimeter cell (1 dm path length)
-
Analytical balance
-
Volumetric flask (10 mL)
-
Solvent (e.g., distilled water)
-
Sample of this compound
Procedure:
-
Solution Preparation:
-
Accurately weigh a precise amount of this compound (e.g., 100 mg).
-
Dissolve the sample in a 10 mL volumetric flask with the chosen solvent. Ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Calibration:
-
Turn on the polarimeter and the light source, allowing them to warm up and stabilize.
-
Fill the polarimeter cell with the pure solvent and place it in the instrument.
-
Calibrate the instrument to read zero degrees with the solvent blank.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter.
-
Observe the optical rotation and record the value (α_obs).
-
-
Calculation of Specific Rotation:
-
The specific rotation is calculated using the following formula: [α] = α_obs / (c * l) Where:
-
[α] is the specific rotation in degrees.
-
α_obs is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
-
Conformational Analysis by ¹H NMR Spectroscopy
This protocol describes the methodology for acquiring and interpreting the ¹H NMR spectrum of this compound to determine its conformational properties.
Objective: To determine the J-coupling constants of this compound for conformational analysis.
Materials:
-
NMR spectrometer (≥400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
Sample of this compound
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of this compound (typically 5-10 mg) in approximately 0.6 mL of D₂O directly in an NMR tube.
-
Ensure the sample is fully dissolved. The use of a deuterated solvent is necessary to avoid a large solvent signal in the proton spectrum.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to obtain optimal resolution and lineshape.
-
Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative analysis if needed.
-
Acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to aid in the assignment of all proton signals.
-
-
Spectral Analysis and Interpretation:
-
Process the acquired NMR data (Fourier transformation, phase correction, and baseline correction).
-
Assign the proton resonances to the respective protons of the this compound molecule using the 1D and 2D NMR spectra.
-
Carefully measure the coupling constants (J-values) from the high-resolution 1D ¹H spectrum. The splitting patterns of the signals will reveal the coupling information.
-
Use the measured ³JHH values in conjunction with the Karplus equation or specialized software to determine the dihedral angles and subsequently the preferred conformation of the furanose ring.
-
Structure Determination by X-ray Crystallography
This protocol provides a general workflow for the determination of the three-dimensional structure of a carbohydrate crystal.
Objective: To determine the solid-state molecular structure of this compound.
Materials:
-
Single-crystal X-ray diffractometer
-
Crystallization plates or vials
-
Suitable solvent system for crystallization
-
Microscope
-
Cryo-protectant (if necessary)
Procedure:
-
Crystallization:
-
Dissolve the this compound sample in a suitable solvent or solvent mixture to achieve a supersaturated solution.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals of suitable size and quality for X-ray diffraction.
-
-
Crystal Mounting and Data Collection:
-
Select a well-formed single crystal under a microscope and mount it on the goniometer head of the X-ray diffractometer.
-
If data is to be collected at low temperatures, the crystal is typically flash-cooled in a stream of cold nitrogen gas after being coated with a cryo-protectant.
-
Collect the X-ray diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic coordinates and thermal parameters of the model against the experimental data until a good fit is achieved.
-
-
Structure Validation and Analysis:
-
Validate the final crystal structure using various crystallographic criteria.
-
Analyze the refined structure to determine bond lengths, bond angles, torsion angles, and the overall molecular conformation.
-
Enzymatic Synthesis Workflow
The following diagram illustrates a generalized workflow for the enzymatic synthesis of L-fructose, which can be adapted to produce this compound. The synthesis of L-fructose can be achieved from L-sorbose using an isomerase enzyme.
The Enigmatic World of L-Sugars: From Natural Occurrence to Therapeutic Promise
A Technical Guide for Researchers and Drug Development Professionals
In the vast and intricate world of carbohydrates, L-sugars represent a fascinating and relatively underexplored frontier. While their D-enantiomers are ubiquitous in nature, serving as fundamental building blocks of life, L-sugars are comparatively rare, yet they hold immense potential in various scientific and therapeutic fields. This technical guide provides an in-depth exploration of the discovery, natural occurrence, biosynthesis, and analytical methodologies of L-sugars, with a special focus on their burgeoning role in drug development.
Discovery and Natural Occurrence of L-Sugars
The discovery of L-sugars has been a gradual process, often as components of complex natural products. Unlike D-sugars, which are the standard in biological systems, the presence of L-sugars was initially considered an anomaly. However, extensive research has revealed their presence in a diverse range of organisms, from bacteria and plants to marine algae.
Notable L-Sugars in Nature
Several L-sugars have been identified in various natural sources, each with unique biological significance.
-
L-Arabinose: This five-carbon sugar is one of the more common L-sugars found in nature. It is a key constituent of hemicellulose and pectin (B1162225) in plant cell walls.[1][2] Sources rich in L-arabinose include corn fiber, sugar beet pulp, and various fruits and vegetables.[1][3]
-
L-Fucose (6-deoxy-L-galactose): L-Fucose is a deoxyhexose that plays a crucial role in cell-cell recognition, inflammation, and immune responses.[4] It is a component of various glycoconjugates and is found in sources such as human breast milk, seaweed (especially brown algae), and certain fungi and bacteria.[4][5]
-
L-Rhamnose (6-deoxy-L-mannose): This deoxy sugar is a common component of plant glycosides and bacterial lipopolysaccharides (LPS).[6][7] It is found in plants like buckthorn and as a structural component of the cell walls of some bacteria, including pathogenic species.[6][7]
-
L-Sorbose: A ketohexose, L-sorbose is found in small amounts in some fruits like apples and pears.[8][9] It is a key intermediate in the commercial production of vitamin C (ascorbic acid).[8][10]
Quantitative Occurrence of L-Sugars
The concentration of L-sugars in natural sources can vary significantly depending on the species, environmental conditions, and extraction methods. The following tables summarize some reported quantitative data for key L-sugars.
| L-Sugar | Source | Concentration/Content | Reference(s) |
| L-Arabinose | Pears | ~100-300 mg per 100g | [11] |
| Corn | ~20-30 mg per 100g | [11] | |
| Wheat | ~6-8 mg per 100g | [11] | |
| Rye | ~5-7 mg per 100g | [11] | |
| L-Fucose | Dictyota bartayresiana (brown algae) | 314 ng/µl in extract | [12] |
| Turbinaria decurrens (brown algae) | 956 ng/µl in extract | [12] | |
| Fucus vesiculosus (brown algae) | 44% of crude fucoidan | [13] | |
| Human Breast Milk | 20 to 30 mg/L | [14] | |
| L-Sorbose | Summer Savory, Sacred Lotus, Pepper, Pasta | Present | [9][15] |
| Apples, Grapes, Dried Plums | Present in small amounts | [8] |
Table 1: Quantitative Occurrence of L-Arabinose, L-Fucose, and L-Sorbose in Various Natural Sources. This table provides an overview of the reported concentrations of specific L-sugars in different natural materials.
Biosynthesis of L-Sugars: Unraveling Nature's Chiral Inversion
The biosynthesis of L-sugars involves enzymatic pathways that often start from common D-sugar precursors. These pathways are of significant interest for biotechnological production and for understanding the unique biological roles of L-sugars.
L-Arabinose Metabolism in Bacteria
Bacteria have evolved sophisticated pathways for the utilization of L-arabinose. The most well-characterized pathway is the phosphorylative pathway found in Escherichia coli.
dTDP-L-Rhamnose Biosynthesis
The biosynthesis of dTDP-L-rhamnose is a four-step enzymatic pathway crucial for the viability and virulence of many pathogenic bacteria.[3][8]
GDP-L-Fucose Biosynthesis
GDP-L-fucose is synthesized via two main pathways: the de novo pathway and the salvage pathway. The de novo pathway is the primary source in most cells.[16][17]
Experimental Protocols for L-Sugar Analysis
Accurate and reliable quantification of L-sugars is essential for research and industrial applications. This section provides an overview of common analytical techniques and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of sugars.
Protocol for L-Arabinose Quantification in Plant Material:
-
Sample Preparation:
-
Mill dried plant material to a fine powder.
-
Hydrolyze the sample with trifluoroacetic acid (TFA) to release monosaccharides from polysaccharides. A typical condition is 2 M TFA at 121°C for 1 hour.
-
Neutralize the hydrolysate with a suitable base (e.g., NaOH).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87P) is commonly used.
-
Mobile Phase: Isocratic elution with deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Detection: Refractive Index (RI) detector.
-
-
Quantification:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the analysis of volatile compounds. Sugars are non-volatile and require derivatization prior to analysis.
Protocol for L-Rhamnose Analysis in Bacterial Samples:
-
Sample Preparation and Hydrolysis:
-
Lyophilize bacterial cells.
-
Perform methanolysis to release and methylate the monosaccharides. A common procedure involves heating the sample in 1 M methanolic HCl at 80°C for 16-24 hours.
-
Neutralize the sample and dry it under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane) to the dried sample.
-
Heat the mixture at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a low temperature (e.g., 140°C), ramp up to a higher temperature (e.g., 250°C) to separate the sugar derivatives.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-650.
-
-
Identification and Quantification:
-
Identify the L-rhamnose derivative based on its retention time and mass spectrum, comparing it to a known standard.
-
Quantify using an internal standard and a calibration curve.[20]
-
Enzymatic Assays
Enzymatic assays offer high specificity for the quantification of certain L-sugars.
Protocol for L-Fucose Determination:
This assay is based on the oxidation of L-fucose by L-fucose dehydrogenase, with the concomitant reduction of NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm.[2][21][22]
-
Reagents:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.6).
-
NAD⁺ solution (e.g., 10 mg/mL).
-
L-fucose dehydrogenase.
-
L-fucose standard solutions.
-
-
Procedure:
-
Pipette the sample, buffer, and NAD⁺ solution into a cuvette.
-
Measure the initial absorbance at 340 nm (A1).
-
Add L-fucose dehydrogenase to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 37°C) until the reaction is complete (absorbance remains constant).
-
Measure the final absorbance at 340 nm (A2).
-
-
Calculation:
-
The change in absorbance (A2 - A1) is proportional to the amount of L-fucose in the sample.
-
Calculate the concentration using the molar extinction coefficient of NADH and the sample volume.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. mdpi.com [mdpi.com]
- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nucleoside analogue: Significance and symbolism [wisdomlib.org]
- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 13. Nanoparticle Delivery Systems in the Treatment of Diabetes Complications [mdpi.com]
- 14. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. agronomy.emu.ee [agronomy.emu.ee]
- 18. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 19. lcms.cz [lcms.cz]
- 20. L-Fucose Assay Kit Test - Buy for the measurement of L-Fucose | Megazyme [megazyme.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Initial Characterization of beta-L-fructofuranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial characterization of beta-L-fructofuranose, the levorotatory enantiomer of the naturally occurring D-fructose. This document details its fundamental physicochemical properties, synthesis, and known biological activities, drawing from available scientific literature. Detailed experimental protocols for key analytical techniques are provided to facilitate further research and development. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of carbohydrate chemistry, pharmacology, and drug development, offering insights into the potential applications of this rare sugar.
Physicochemical Properties
This compound, with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol , is the beta anomer of the furanose form of L-fructose.[1] As an enantiomer of the common beta-D-fructofuranose, it shares many physical properties but exhibits opposite optical activity.[1] L-fructose is described as a white, crystalline solid that is highly soluble in water.[2][3]
Table 1: Physicochemical Properties of L-Fructose
| Property | Value | Reference(s) |
| Molecular Formula | C6H12O6 | [1] |
| Molecular Weight | 180.16 g/mol | [1][4] |
| Melting Point | 101-103 °C | [4][5] |
| Appearance | White crystalline solid | [2][3] |
| Solubility | Highly soluble in water | [2][3] |
| Specific Rotation [α]D | Levorotatory | [2] |
Note: The properties listed are for L-fructose. In solution, fructose (B13574) exists as an equilibrium mixture of tautomers, including the beta-pyranose, beta-furanose, alpha-furanose, and alpha-pyranose forms. The beta-furanose form is one of the constituents of this equilibrium.
Synthesis of L-Fructose
The synthesis of L-fructose can be achieved from the more readily available L-sorbose. The process involves the inversion of the hydroxyl groups at the C3 and C4 positions of L-sorbose. A general laboratory-scale synthesis is outlined below.
Experimental Protocol: Synthesis of L-Fructose from L-Sorbose
Materials:
-
L-Sorbose
-
Methanesulfonyl chloride
-
Chloroform
-
Acetic acid (60%)
-
Sodium hydroxide (B78521) (10N)
-
Sulfuric acid (10N)
Procedure:
-
Mesylation: Dissolve L-sorbose in pyridine and cool the solution. Add methanesulfonyl chloride dropwise to the solution while maintaining the temperature. The reaction introduces a good leaving group (mesyl) at the hydroxyl positions.
-
Extraction: After the reaction is complete, add ice to the mixture and extract the product with chloroform. Wash the organic layer with water and then evaporate the solvent to obtain the mesylated intermediate.
-
Hydrolysis and Inversion: Stir the mesylated intermediate in 60% acetic acid at an elevated temperature (e.g., 55 °C) for several hours. This step hydrolyzes the protecting groups.
-
Epimerization: Adjust the pH of the solution to approximately 10 with 10N sodium hydroxide and heat at around 40 °C for a few hours. This alkaline condition facilitates the inversion of the stereocenters at C3 and C4.
-
Acidification and Deprotection: Neutralize the reaction mixture with 10N sulfuric acid and then concentrate the solution. The residue is then treated with a mixture of ethanol and 10N sulfuric acid and heated to 80 °C to ensure complete deprotection.
-
Purification: Neutralize the final reaction mixture with 10N sodium hydroxide. Remove the resulting salts by repeated precipitation with ethanol. After filtration, concentrate the filtrate to yield L-fructose.
This protocol is a general guideline based on established chemical transformations. Optimization of reaction conditions and purification steps may be necessary to achieve high yields and purity.
Biological Activity
The biological activity of L-sugars, including L-fructose, is significantly different from their D-enantiomers, which are the common substrates for metabolic pathways in most organisms.
Metabolism
While D-fructose is primarily metabolized in the liver, L-sugars are generally not readily utilized by the body for energy.[6] It is known that L-glucose cannot be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway.[7] This suggests that L-fructose is likely also a poor substrate for the enzymes involved in carbohydrate metabolism. Fructolysis, the metabolic pathway for fructose, involves fructokinase for the initial phosphorylation, and it is plausible that this enzyme exhibits stereospecificity for the D-enantiomer.[6]
Potential Applications in Drug Development
The resistance of L-sugars to metabolic degradation makes them interesting candidates for use in drug development. They can be used as scaffolds or carriers for therapeutic agents, potentially improving the stability and pharmacokinetic profile of a drug. The unique stereochemistry of L-sugars can also lead to novel interactions with biological targets. Research into rare sugars, including L-isomers, is an active area for the development of drugs with potentially fewer side effects.[8]
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of carbohydrates.[9][10]
Protocol: 1H and 13C NMR of this compound
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in 0.5 mL of deuterium (B1214612) oxide (D2O).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Spectroscopy:
-
Instrument: 500 MHz or higher NMR spectrometer.
-
Parameters:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: 12 ppm.
-
Number of scans: 16-64, depending on concentration.
-
Temperature: 25 °C.
-
13C NMR Spectroscopy:
-
Instrument: 500 MHz or higher NMR spectrometer with a carbon probe.
-
Parameters:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical spectral width: 200 ppm.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on concentration.
-
Data Analysis:
-
The chemical shifts of the anomeric protons and carbons are particularly informative for identifying the different tautomers in solution. For D-fructose, the anomeric proton (H-2) signals typically appear between 4.5 and 5.5 ppm.[11] The 13C NMR spectrum of D-fructose in D2O shows distinct peaks for the different isomers present at equilibrium.[10][12] Similar patterns would be expected for L-fructose, with the specific chemical shifts providing a fingerprint for the this compound form.
Melting Point Determination
The melting point is a key physical property that indicates the purity of a crystalline solid.
Protocol: Capillary Melting Point Determination
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (for L-fructose, the expected range is 101-103 °C).[4][5]
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
Optical Rotation Measurement
Optical rotation is a critical parameter for characterizing chiral molecules like this compound.
Protocol: Measurement of Specific Rotation
Apparatus:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Solution Preparation: Accurately weigh a known mass (e.g., 1.00 g) of the this compound sample and dissolve it in a precise volume (e.g., 100.0 mL) of distilled water in a volumetric flask.
-
Instrument Calibration: Calibrate the polarimeter with a blank solution (distilled water) to set the zero point.
-
Measurement: Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter.
-
Reading: Measure the observed rotation (α) of the solution. The negative sign of the reading will indicate levorotation.
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α]Tλ = α / (l × c) where:
-
[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
For D-fructose, the specific rotation is reported as -92.4°.[13] L-fructose is expected to have a specific rotation of the same magnitude but opposite in sign (+92.4°). However, it is important to note that the term "L-(+)-Fructose" is sometimes used, indicating a positive rotation for the L-enantiomer.[4] This discrepancy highlights the importance of experimental verification.
-
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing signaling pathways that are directly modulated by this compound. Research on fructose signaling has predominantly focused on D-fructose and its impact on metabolic pathways in the liver, often in the context of high dietary intake.[14][15] The unique metabolic fate of L-sugars suggests that they would not engage the same signaling cascades as their D-counterparts. Further research is required to elucidate any potential signaling roles of this compound.
Conclusion
This compound represents an intriguing but understudied rare sugar. Its fundamental physicochemical properties are largely defined by its enantiomeric relationship to the well-characterized D-fructose. The synthesis of L-fructose from L-sorbose provides a viable route for obtaining this compound for further investigation. While its biological activity is presumed to be minimal in terms of direct energy metabolism, its potential as a building block in medicinal chemistry warrants further exploration. The experimental protocols detailed in this guide provide a framework for the systematic characterization of this compound, which is essential for unlocking its potential applications in research and drug development. Future studies should focus on a more precise determination of its physicochemical constants, a detailed investigation of its metabolic fate, and an exploration of its potential interactions with biological systems to identify any novel therapeutic opportunities.
References
- 1. This compound | C6H12O6 | CID 439553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. byjus.com [byjus.com]
- 4. L-Fructose price,buy L-Fructose - chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. Fructolysis - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Unlocking enzyme synthesis of rare sugars to create drugs with fewer side effects [ornl.gov]
- 9. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Solved: The specific rotation of fructose is [alpha ]=-92.4(^circ · mL)/(g· dL). If 20 g of fructo [Math] [gauthmath.com]
- 14. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 15. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Sugars: A Technical Guide to the Biological Significance of Fructose Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biological significance of fructose (B13574) enantiomers, with a primary focus on the well-characterized D-fructose and a critical examination of the current understanding of its stereoisomer, L-fructose. While D-fructose is a ubiquitous natural sugar with profound metabolic implications, a comprehensive review of the scientific literature reveals a significant disparity in the knowledge base concerning L-fructose. This document will synthesize the extensive data on D-fructose metabolism, its physiological and pathophysiological roles, and contrast this with the limited information available for L-fructose, thereby highlighting a notable gap in metabolic research.
Introduction: The Chirality of Fructose and its Biological Implications
Fructose, a six-carbon ketose, exists as two stereoisomers, or enantiomers: D-fructose and L-fructose. These molecules are non-superimposable mirror images of each other. In nature, D-fructose is the predominantly occurring form, found in fruits, honey, and as a component of the disaccharide sucrose.[1] Consequently, biological systems, from transport proteins to metabolic enzymes, have evolved to primarily recognize and process D-fructose.[2] L-fructose, on the other hand, is rare in nature and its biological significance remains largely unexplored. This guide will first provide a detailed overview of the well-established biological roles of D-fructose and then address the current, albeit limited, understanding of L-fructose.
D-Fructose: A Metabolically Potent Monosaccharide
The biological significance of D-fructose is intrinsically linked to its unique metabolic pathway, which is primarily localized to the liver, with the small intestine and kidneys also playing a role.[3][4] Unlike glucose, the metabolism of D-fructose is not directly regulated by insulin (B600854).[5]
Transport and Absorption of D-Fructose
The intestinal absorption of D-fructose is mediated by specific glucose transporters (GLUT).
-
GLUT5: This transporter is the primary apical transporter for fructose in the small intestine and exhibits a high affinity for D-fructose.[4][6]
-
GLUT2: Following absorption into the enterocyte, D-fructose is transported across the basolateral membrane into the portal circulation via GLUT2.[7] The presence of glucose can enhance the absorption of fructose.[8]
It is noteworthy that the epimers of D-fructose, which would include L-fructose, exhibit low affinity for the GLUT5 transporter, suggesting that L-fructose is poorly absorbed from the intestine.[2][9]
Hepatic Metabolism of D-Fructose (Fructolysis)
Once in the liver, D-fructose enters a metabolic pathway known as fructolysis. This pathway bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase.[10]
The initial steps of fructolysis are as follows:
-
Phosphorylation: Fructokinase (also known as ketohexokinase) rapidly phosphorylates D-fructose to fructose-1-phosphate (B91348).[4][5] This step traps fructose within the hepatocyte.
-
Cleavage: Aldolase B cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[3]
-
Further Metabolism: DHAP can directly enter glycolysis or gluconeogenesis. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate by triose kinase, which then also enters these central metabolic pathways.[5]
This rapid and unregulated entry of fructose-derived carbons into the glycolytic and gluconeogenic pathways has significant metabolic consequences.
Physiological and Pathophysiological Effects of D-Fructose
The unique metabolism of D-fructose leads to a range of physiological and, in cases of excessive consumption, pathophysiological effects.
-
Replenishment of Liver Glycogen: The triose phosphates generated from fructolysis can be readily converted to glucose-6-phosphate and subsequently stored as glycogen.[5]
-
De Novo Lipogenesis: The rapid influx of carbon substrates from fructose metabolism can overwhelm the oxidative capacity of the liver, leading to increased de novo lipogenesis (the synthesis of fatty acids).[10] This can contribute to elevated levels of triglycerides and very-low-density lipoproteins (VLDL).
-
Insulin Resistance: Chronic high intake of D-fructose has been linked to the development of hepatic insulin resistance.[3]
-
Uric Acid Production: The rapid phosphorylation of fructose by fructokinase can lead to a transient depletion of intracellular ATP and phosphate, which in turn can increase the degradation of purines and lead to the production of uric acid.[11]
-
Inflammation: Some studies suggest that high fructose consumption may promote inflammation.[12]
Excessive consumption of D-fructose, particularly from sugar-sweetened beverages and processed foods, is associated with an increased risk of non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[13]
L-Fructose: The Enigmatic Enantiomer
In stark contrast to the wealth of information on D-fructose, the biological significance of L-fructose is largely unknown. A thorough review of the scientific literature reveals a significant absence of in-vivo studies on the metabolism and physiological effects of this enantiomer.
The limited available data suggests that L-fructose has low biological activity:
-
Poor Intestinal Absorption: As previously mentioned, studies on fructose analogues suggest that the GLUT5 transporter, the primary intestinal fructose transporter, has a low affinity for epimers of D-fructose.[2][9] This strongly indicates that L-fructose would be poorly absorbed from the gastrointestinal tract.
-
Lack of Metabolic Studies: There is a conspicuous absence of studies detailing the metabolic fate of L-fructose in biological systems. It is unknown whether fructokinase can phosphorylate L-fructose or if it can be metabolized by other enzymes in the body.
The lack of research into L-fructose is likely due to its scarcity in nature and its presumed low biological availability and activity. Without efficient transport into cells and recognition by metabolic enzymes, its physiological impact is expected to be minimal.
Quantitative Data on Fructose Enantiomers
The available quantitative data almost exclusively pertains to D-fructose. The following tables summarize key quantitative parameters related to D-fructose transport and metabolism. No comparable data has been found for L-fructose in the scientific literature.
Table 1: Kinetic Parameters of D-Fructose Transporters
| Transporter | Substrate | Km (mM) | Location | Reference |
| GLUT5 | D-Fructose | 6 | Small Intestine (Apical) | [4] |
| GLUT2 | D-Fructose | 66 | Small Intestine (Basolateral), Liver | [14] |
Table 2: Key Enzymes in D-Fructose Metabolism
| Enzyme | Substrate | Product | Location | Key Features | Reference |
| Fructokinase (KHK) | D-Fructose | Fructose-1-Phosphate | Liver, Kidney, Small Intestine | High affinity for D-fructose, not regulated by insulin | [5] |
| Aldolase B | Fructose-1-Phosphate | DHAP + Glyceraldehyde | Liver, Kidney, Small Intestine | Cleaves fructose-1-phosphate | [3] |
Experimental Protocols for Studying Fructose Metabolism
The following outlines a general experimental protocol for investigating the metabolism of D-fructose. Due to the lack of research, a specific protocol for L-fructose cannot be provided.
In Vitro Assay for Fructokinase Activity
Objective: To measure the rate of D-fructose phosphorylation by fructokinase.
Principle: The assay couples the production of ADP from the fructokinase reaction to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified fructokinase or liver homogenate
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
D-Fructose solution
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Add the enzyme source (fructokinase or tissue homogenate).
-
Initiate the reaction by adding D-fructose.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADH oxidation, which is proportional to the fructokinase activity.
Signaling Pathways Influenced by D-Fructose Metabolism
The metabolic products of D-fructose can influence various cellular signaling pathways, particularly those involved in lipid and glucose homeostasis.
Conclusion: A Tale of One Well-Known and One Obscure Sugar
The biological significance of the fructose enantiomers is a story of stark contrast. D-fructose is a key player in human nutrition and metabolism, with a well-defined transport and metabolic pathway that has profound implications for health and disease. Its role in the rising incidence of metabolic disorders such as NAFLD, obesity, and type 2 diabetes is a subject of intense research and public health concern.
Conversely, L-fructose remains an enigmatic molecule. Its apparent lack of significant natural abundance and the limited evidence suggesting poor interaction with biological systems have resulted in a profound gap in our understanding of its biological role. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. While the focus on D-fructose is clearly warranted from a public health perspective, the potential, if any, biological activities of L-fructose remain an unexplored frontier in metabolic science. Future research could explore whether L-fructose has any unique, perhaps non-metabolic, biological effects or if it could be used as a tool to probe the specificity of sugar transport and metabolic pathways. Until then, the biological significance of fructose will continue to be dominated by the well-documented and impactful story of its D-enantiomer.
References
- 1. biologyonline.com [biologyonline.com]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fructolysis - Wikipedia [en.wikipedia.org]
- 6. Mechanisms Of Fructose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Fructose transport mechanisms in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of fructose analogues as inhibitors of the D-fructose transporter GLUT5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. m.youtube.com [m.youtube.com]
- 13. The gut shields the liver from fructose-induced damage | Penn Medicine [pennmedicine.org]
- 14. Normal Roles for Dietary Fructose in Carbohydrate Metabolism [mdpi.com]
The Uncharted Glycoscape: An In-depth Technical Guide to the Metabolism of L-Sugars
For Researchers, Scientists, and Drug Development Professionals
Introduction
The world of carbohydrates is overwhelmingly dominated by D-sugars, the stereoisomers that form the backbone of central metabolism and cellular structures in most living organisms. Their counterparts, the L-sugars, are comparatively rare in nature but are emerging from the shadows as molecules of significant biological and therapeutic interest. From their roles in bacterial cell walls to their potential as low-calorie sweeteners and building blocks for novel pharmaceuticals, the study of L-sugar metabolism is a rapidly expanding frontier.
This technical guide provides a comprehensive exploration of the metabolic pathways, enzymatic machinery, and experimental methodologies related to the key L-sugars: L-arabinose, L-fucose, L-rhamnose, and L-sorbose. It is designed to be a valuable resource for researchers and professionals in drug development seeking to understand and harness the unique properties of these enigmatic carbohydrates.
L-Arabinose Metabolism
L-arabinose is a five-carbon aldose found primarily in plant cell walls within polysaccharides like pectin (B1162225) and hemicellulose. While not typically metabolized by humans, it is a valuable carbon source for many microorganisms.[1]
Microbial Metabolism of L-Arabinose
In bacteria such as Escherichia coli, the metabolism of L-arabinose is a well-characterized inducible system. The genes for L-arabinose utilization are organized in the ara operon, which is tightly regulated.
Metabolic Pathway:
The catabolism of L-arabinose in E. coli proceeds through a series of enzymatic conversions that ultimately feed into the pentose (B10789219) phosphate (B84403) pathway.
Caption: Bacterial catabolic pathway of L-arabinose.
Transport: L-arabinose is transported into the bacterial cell by specific permeases, such as AraE and the AraFGH complex.[2] The expression of these transporters is induced by the presence of L-arabinose.[3]
Quantitative Data
Table 1: Enzyme Kinetics of L-Arabinose Isomerase (AraA)
| Organism | Km (mM) | Vmax (U/mg) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |
| Lactobacillus reuteri | 633 ± 69 | 179 ± 10 | 959 ± 55 | 6.0 | 65 | [4] |
| Bacillus amyloliquefaciens | 92.8 | - | 4350 min-1 | 7.5 | 45 | [5] |
| Clostridium hylemonae | 7.7 | - | - | - | 50 | [6] |
Experimental Protocols
Protocol 1: Assay for L-Arabinose Isomerase Activity
This protocol is adapted from the method described for Lactobacillus reuteri L-arabinose isomerase.[4]
Materials:
-
Purified L-arabinose isomerase
-
50 mM Sodium Phosphate Buffer, pH 6.0
-
1 M L-arabinose stock solution
-
10 mM MnCl2
-
10 mM CoCl2
-
Cysteine-carbazole-sulfuric acid reagent
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
50 µL of 10x reaction buffer (500 mM sodium phosphate, pH 6.0, 5 mM MnCl2, 5 mM CoCl2)
-
Varying concentrations of L-arabinose (e.g., 5-800 mM final concentration)
-
Purified enzyme (e.g., 1 µg)
-
Nuclease-free water to a final volume of 500 µL.
-
-
Incubate the reaction mixture at 65°C for 10 minutes.
-
Stop the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the tubes to pellet any precipitated protein.
-
To determine the amount of L-ribulose formed, use the cysteine-carbazole-sulfuric acid method:
-
Take an aliquot of the supernatant.
-
Add the cysteine-carbazole-sulfuric acid reagent.
-
Incubate to allow color development.
-
Measure the absorbance at 540 nm.
-
-
Create a standard curve using known concentrations of L-ribulose.
-
Calculate the enzyme activity, where one unit (U) is defined as the amount of enzyme that produces 1 µmol of L-ribulose per minute under the assay conditions.
L-Fucose Metabolism
L-fucose is a deoxyhexose sugar found on the terminus of N- and O-linked glycans on cell surfaces. It plays a critical role in cell-cell recognition, signaling, and immune responses.
Mammalian Metabolism of L-Fucose
In mammals, L-fucose can be obtained from the diet or synthesized de novo from GDP-mannose.
Metabolic Pathways:
Caption: Mammalian L-fucose metabolic pathways.
L-Fucose in Signaling
L-fucosylation plays a crucial role in modulating immune responses. For instance, fucosylation of selectin ligands on leukocytes is essential for their adhesion to the endothelium and subsequent extravasation into inflamed tissues.[7] L-fucose has also been shown to promote the regeneration of intestinal stem cells through the AHR/IL-22 pathway in intestinal lamina propria monocytes.[8]
Caption: L-fucose signaling in intestinal stem cell regeneration.
Quantitative Data
Table 2: Enzyme Kinetics of Pork Liver 2-keto-3-deoxy-L-fuconate:NAD+ oxidoreductase
| Substrate | Km (mM) | Optimal pH | Reference |
| 2-keto-3-deoxy-L-fuconate | 0.20 | >10.5 | [9] |
| 2-keto-3-deoxy-D-arabonate | 0.25 | >10.5 | [9] |
| NAD+ | 0.22 - 0.25 | >10.5 | [9] |
Experimental Protocols
Protocol 2: Quantitative Analysis of Protein Glycosylation by Mass Spectrometry
This protocol provides a general workflow for the quantitative analysis of fucosylated proteins.
Materials:
-
Protein sample (e.g., cell lysate, purified glycoprotein)
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
PNGase F (for N-glycan release)
-
Solid-phase extraction (SPE) cartridges for glycopeptide enrichment
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a denaturing buffer.
-
Reduce disulfide bonds with a reducing agent.
-
Alkylate free cysteine residues with an alkylating agent.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add a protease (e.g., trypsin) and incubate to digest the proteins into peptides.
-
-
Glycopeptide Enrichment (Optional but Recommended):
-
Use SPE cartridges (e.g., HILIC or graphitized carbon) to enrich for glycopeptides.
-
-
N-Glycan Release (Optional, for glycan analysis):
-
Treat the enriched glycopeptides with PNGase F to release N-linked glycans.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software to identify and quantify peptides and glycopeptides.
-
Determine the sites of fucosylation and the relative abundance of fucosylated glycoforms.
-
L-Rhamnose Metabolism
L-rhamnose is a 6-deoxyhexose that is a common component of bacterial and plant cell wall polysaccharides.[6]
Bacterial Metabolism of L-Rhamnose
Bacteria utilize distinct pathways for L-rhamnose catabolism. The canonical pathway involves phosphorylation.[5]
Metabolic Pathway:
Caption: Bacterial catabolic pathway of L-rhamnose.
Experimental Protocols
Protocol 3: Enzymatic Assay for L-Rhamnose
This protocol is based on the Megazyme K-RHAMNOSE assay kit.[12][13]
Materials:
-
L-Rhamnose Dehydrogenase
-
Nicotinamide-adenine dinucleotide (NAD+)
-
Buffer solution (as provided in the kit)
-
Sample containing L-rhamnose
-
Spectrophotometer or microplate reader
Procedure (Manual Assay):
-
Pipette into cuvettes:
-
2.00 mL of distilled water
-
0.20 mL of Buffer
-
0.10 mL of NAD+ solution
-
0.10 mL of sample solution
-
-
Mix and read the absorbance (A1) at 340 nm after ~3 minutes.
-
Start the reaction by adding 0.05 mL of L-rhamnose dehydrogenase suspension.
-
Mix and read the absorbance (A2) at 340 nm at the completion of the reaction (~5 minutes).
-
Calculate the absorbance difference (ΔA = A2 - A1).
-
Determine the concentration of L-rhamnose from the ΔA using the extinction coefficient of NADH.
L-Sorbose Metabolism
L-sorbose is a ketohexose that is used in the industrial production of vitamin C. Its metabolism has been studied in mammals and microorganisms.
Mammalian Metabolism of L-Sorbose
In rats, orally administered L-sorbose is partially absorbed and metabolized, with a significant portion being fermented by the intestinal microflora.[14] The caloric utilization of L-sorbose can increase with adaptation of the gut microbiota.[14]
Microbial Metabolism of L-Sorbose
In Lactobacillus casei, L-sorbose metabolism involves a phosphotransferase system (PTS) for uptake and phosphorylation.[15] The pathway shows crosstalk with D-sorbitol metabolism.[16]
Metabolic Pathway in Gluconobacter :
References
- 1. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. l-Arabinose triggers its own uptake via induction of the arabinose-specific Gal2p transporter in an industrial Saccharomyces cerevisiae strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The rhamnose pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 13. L-Rhamnose (K-RHAMNOSE) Assay Protocol : Megazyme [support.megazyme.com]
- 14. Metabolism of L-sorbose in the rat and the effect of the intestinal microflora on its utilization both in the rat and in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genetics of l-Sorbose Transport and Metabolism in Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-talk between the L-sorbose and D-sorbitol (D-glucitol) metabolic pathways in Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic L-Sugar: A Technical Guide to beta-L-fructofuranose in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast landscape of carbohydrates, the so-called "rare sugars" represent a frontier of untapped potential for biochemical research and therapeutic development. Among these, L-sugars, the enantiomers of the more common D-sugars, are of particular interest due to their often-unique biological properties. This technical guide provides an in-depth exploration of beta-L-fructofuranose, a rare ketose sugar. While research specifically on this compound is limited, this document consolidates the available information on L-fructose and its derivatives, draws parallels from its well-studied D-enantiomer, and presents key experimental methodologies to facilitate further investigation into this intriguing molecule.
Physicochemical Properties
Quantitative data for L-fructose and its isomers is sparse in the literature. The following tables summarize the computed and extrapolated physicochemical properties of this compound and its related isomers. It is important to note that as enantiomers, D- and L-fructose share identical physical properties such as molecular weight, melting point, and solubility, but differ in their optical rotation.
Table 1: General Properties of L-Fructose
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 180.16 g/mol | --INVALID-LINK-- |
| CAS Number | 7776-48-9 | --INVALID-LINK-- |
| Purity (typical) | ≥95% (HPLC) | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| Solubility in Water | Highly soluble | --INVALID-LINK-- |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2S,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | --INVALID-LINK-- |
| InChIKey | RFSUNEUAIZKAJO-AZGQCCRYSA-N | --INVALID-LINK-- |
| XLogP3-AA | -2.3 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 5 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK-- |
| Rotatable Bond Count | 5 | --INVALID-LINK-- |
| Exact Mass | 180.063388 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 180.063388 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 110 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 12 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of L-Fructose from L-Sorbose
A key challenge in studying L-fructose is its limited commercial availability and high cost. The following protocol is adapted from a patented method for the chemical synthesis of L-fructose from the more readily available L-sorbose.[1] This process involves the inversion of the hydroxyl groups at the C3 and C4 positions of L-sorbose.
Materials:
-
L-Sorbose
-
Tin(II) chloride (SnCl₂)
-
Methanesulfonyl chloride (MsCl)
-
Water
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Ethanol
Procedure:
-
Isopropylidenation:
-
Suspend L-sorbose (10 g) in 2,2-dimethoxypropane (30 ml).
-
Add 1,2-dimethoxyethane (1 ml) containing tin(II) chloride (30 mg).
-
Reflux the mixture with stirring for 2.5 hours until the solution becomes clear.
-
Evaporate the solution to a syrup. This syrup contains 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose.
-
-
Mesylation:
-
Dissolve the syrup in pyridine (20 ml) and cool in an ice bath.
-
Slowly add methanesulfonyl chloride (6.45 ml).
-
After storage at room temperature for 2.5 hours, add water (400 ml).
-
Collect the resulting crystals by filtration to yield 1,2:4,6-di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose.
-
-
Epoxidation and Hydrolysis:
-
Stir the mesylated intermediate in 30% acetic acid at 55°C for 5 hours to remove the isopropylidene groups.
-
Bring the solution to a pH of about 10 with 10N sodium hydroxide and heat at 40°C for 3 hours to form the 3,4-epoxide.
-
Acidify the reaction mixture with 10N sulfuric acid and heat at 80°C with stirring for 30 minutes to open the epoxide ring.
-
Neutralize the reaction mixture with 10N sodium hydroxide.
-
-
Purification:
-
Remove the salt by repeated precipitation with ethanol.
-
After filtration, concentrate the filtrate to give L-fructose as a syrup in a yield of over 85%.
-
Enzymatic Assay for Fructose (B13574) Quantification
While specific enzymatic assays for L-fructose are not commonly described, the quantification of fructose, in general, can be achieved using a coupled enzyme assay. This protocol is for the determination of D-fructose but can be adapted to establish the presence and concentration of L-fructose if appropriate L-sugar specific enzymes are identified and utilized. The principle involves the phosphorylation of fructose and subsequent enzymatic reactions that lead to a change in NADH or NADPH concentration, which can be measured spectrophotometrically at 340 nm.
Materials:
-
Sample containing fructose
-
Triethanolamine (B1662121) buffer (0.3 M, pH 7.6)
-
ATP solution
-
NADP⁺ solution
-
Hexokinase (HK)
-
Glucose-6-phosphate dehydrogenase (G6P-DH)
-
Phosphoglucose isomerase (PGI)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In a cuvette, mix the sample, triethanolamine buffer, ATP solution, and NADP⁺ solution.
-
Add the HK/G6P-DH enzyme mixture.
-
-
Glucose Measurement (if present):
-
The reaction will proceed to convert any endogenous glucose-6-phosphate and added glucose to 6-phosphogluconate, with a corresponding increase in NADPH.
-
Monitor the absorbance at 340 nm until the reaction is complete (absorbance is stable). This reading corresponds to the glucose concentration.
-
-
Fructose Measurement:
-
Add PGI to the cuvette. This will isomerize fructose-6-phosphate (B1210287) (formed from fructose by HK) to glucose-6-phosphate.
-
The newly formed glucose-6-phosphate will then be oxidized by G6P-DH, leading to a further increase in NADPH.
-
Monitor the absorbance at 340 nm until the reaction is complete. The change in absorbance after adding PGI is proportional to the fructose concentration.
-
Calculation: The concentration of fructose is calculated based on the change in absorbance and the molar extinction coefficient of NADPH.
Biological Activity and Signaling Pathways
The biological roles of L-sugars are not as well understood as their D-counterparts. Generally, L-sugars are poorly metabolized by most organisms, which has led to their investigation as low-calorie sweeteners and for other therapeutic applications.
Cellular Uptake and Metabolism
The transport of D-fructose into cells is primarily mediated by GLUT5 and GLUT2 transporters.[2][3] While specific studies on the transport of L-fructose are lacking, it is plausible that it may interact with these transporters, albeit with different kinetics. Once inside the cell, D-fructose is rapidly phosphorylated by fructokinase to fructose-1-phosphate, bypassing the main regulatory step of glycolysis.[4][5] This leads to a rapid influx of carbons into the glycolytic and lipogenic pathways.
It is hypothesized that L-fructose is not a substrate for hexokinase or fructokinase in most cells, and therefore would not enter the central metabolic pathways in the same manner as D-fructose. This lack of metabolism is the basis for its consideration as a rare sugar with potential applications in dietetics.
Signaling Pathways
D-fructose has been shown to act as a signaling molecule, influencing various cellular processes independently of its role as a metabolic substrate. For instance, in plants, fructose signaling is involved in developmental arrest and interacts with hormone signaling pathways.[6][7] In mammalian cells, fructose can activate the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[8]
Specific signaling pathways triggered by this compound have not been elucidated. However, given the stereospecificity of receptor-ligand interactions, it is unlikely that L-fructose would activate the same signaling cascades as D-fructose with the same efficacy. This opens up an exciting area of research to explore whether this compound has its own unique signaling roles or if it can act as an antagonist to D-fructose signaling.
Applications in Drug Development
The unique properties of rare sugars, including L-sugars, make them attractive candidates for drug development.
-
Low-Calorie Sweeteners: Due to their sweet taste but poor metabolism, L-sugars like L-fructose have been considered as potential low-calorie sugar substitutes.
-
Drug Scaffolds: The chiral nature of L-sugars provides a diverse set of building blocks for the synthesis of novel therapeutic agents. They can be incorporated into nucleoside analogues with potential antiviral or anticancer activities.
-
Modulators of Metabolic Pathways: Given that D-fructose metabolism is implicated in metabolic diseases, L-fructose or its derivatives could potentially be explored as competitive inhibitors of fructose transporters or metabolizing enzymes, although this remains a speculative area of research.[9][10]
Conclusion and Future Directions
This compound remains a largely unexplored molecule in the field of biochemistry. While its D-enantiomer is a key player in metabolism and cellular signaling, the biological significance of L-fructose is still in its infancy. This guide has provided a summary of the current knowledge, highlighting the significant gaps that exist.
Future research should focus on:
-
Developing efficient and scalable synthesis methods for pure this compound.
-
Conducting detailed physicochemical characterization, including NMR and crystallographic studies.
-
Investigating its interaction with sugar transporters and metabolic enzymes.
-
Elucidating any unique signaling pathways it may modulate.
-
Exploring its potential therapeutic applications in metabolic diseases and other areas.
The study of this compound and other rare L-sugars holds the promise of uncovering new biological phenomena and developing novel therapeutic strategies. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Crystal structure of β-d,l-fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal Absorption of Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sugar signals pedal the cell cycle! - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
Fundamental Differences Between L-Fructose and D-Fructose: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the fundamental differences between L-fructose and D-fructose, focusing on their distinct biochemical and physiological properties. While chemically similar as stereoisomers, their metabolic fates and biological effects diverge significantly. D-fructose, a common dietary component, is readily metabolized, primarily in the liver, and has been implicated in various metabolic disorders. In contrast, L-fructose, a rare sugar, is largely non-metabolizable in humans, positioning it as a potential non-caloric sweetener. This document details their respective metabolic pathways, summarizes key quantitative data, provides illustrative diagrams of relevant signaling cascades, and outlines experimental protocols for their analysis. This guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, nutrition, and pharmacology.
Introduction
Fructose (B13574), a six-carbon monosaccharide and a ketohexose, exists in two stereoisomeric forms: D-fructose and L-fructose. D-fructose is abundant in nature, found in fruits, honey, and as a constituent of sucrose (B13894) and high-fructose corn syrup (HFCS).[1] Its consumption has risen dramatically in recent decades, raising concerns about its contribution to metabolic diseases.[2] L-fructose, its mirror image, is rare in nature and is not a significant component of the human diet.[3] The stereochemical difference between these two molecules dictates their interaction with enzymes and transporters, leading to profoundly different metabolic and physiological consequences. Understanding these differences is crucial for research into metabolic health and the development of novel therapeutic agents and sugar substitutes.
Comparative Physicochemical and Biochemical Properties
A summary of the key quantitative differences between L-fructose and D-fructose is presented in Table 1.
| Property | L-Fructose | D-Fructose | References |
| Molar Mass | 180.16 g/mol | 180.16 g/mol | - |
| Chemical Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | - |
| Natural Abundance | Rare | Abundant in fruits, honey, sucrose | [1][3] |
| Sweetness (relative to sucrose) | Approximately the same as D-fructose | 1.2–1.8 times sweeter than sucrose | [4][5] |
| Caloric Value (in humans) | ~0 kcal/g (non-metabolizable) | ~4 kcal/g (fully metabolized) | [1][4] |
| Metabolism in Humans | Not metabolized | Primarily metabolized in the liver via fructolysis | [4][6] |
| Primary Metabolic Enzymes | Not a substrate for human metabolic enzymes | Fructokinase (Ketohexokinase), Aldolase B | [6] |
Metabolic Pathways
The metabolic fates of L-fructose and D-fructose are fundamentally different due to the stereospecificity of metabolic enzymes.
D-Fructose Metabolism (Fructolysis)
D-fructose is primarily metabolized in the liver through a process called fructolysis.[7] Unlike glucose, fructose metabolism bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase, leading to a rapid and unregulated influx of substrates into the glycolytic pathway.[7]
The key steps are:
-
Phosphorylation: Fructose is phosphorylated by fructokinase (also known as ketohexokinase or KHK) to form fructose-1-phosphate (B91348) (F1P).[6]
-
Cleavage: Aldolase B cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[6]
-
Entry into Glycolysis: DHAP can directly enter glycolysis. Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate, which then enters the glycolytic pathway.[8]
This rapid catabolism of fructose can lead to an overproduction of acetyl-CoA, the substrate for de novo lipogenesis (DNL), contributing to hepatic steatosis and dyslipidemia.[4]
Metabolic pathway of D-fructose in the liver.
L-Fructose Metabolism
L-fructose is not a substrate for the enzymes involved in D-fructose metabolism, such as fructokinase.[4] As a result, it is not significantly metabolized by the human body and is largely excreted unchanged. This lack of metabolism is the basis for its consideration as a non-caloric sweetener.
Presumed metabolic fate of L-fructose in humans.
Signaling Pathways
D-Fructose and Cellular Signaling
The rapid metabolism of D-fructose in the liver leads to the activation of key transcription factors that regulate lipogenesis.
-
Carbohydrate-Responsive Element-Binding Protein (ChREBP): Fructose metabolites activate ChREBP, a key transcriptional regulator of glycolytic and lipogenic genes.[9][10]
-
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): Fructose metabolism also leads to the activation of SREBP-1c, another master regulator of lipogenesis.[9]
The activation of ChREBP and SREBP-1c upregulates the expression of enzymes involved in de novo lipogenesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[4]
D-fructose-mediated activation of lipogenic signaling.
L-Fructose and Cellular Signaling
Due to its lack of metabolism, L-fructose is not expected to significantly impact intracellular signaling pathways that are regulated by metabolic intermediates. There is currently a lack of evidence to suggest that L-fructose directly interacts with key signaling molecules in the same manner as D-fructose. However, one study noted that high concentrations of D-fructose, but not L-fructose, dysregulated insulin (B600854) receptor signaling in vascular smooth muscle cells, suggesting that the metabolic effects of D-fructose are responsible for the observed signaling changes.[1]
Experimental Protocols
Protocol for the Analytical Differentiation of L- and D-Fructose
Objective: To differentiate and quantify L- and D-fructose in a sample.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral column is the method of choice for separating and quantifying enantiomers.
Procedure:
-
Sample Preparation: Dissolve the sample containing the fructose isomers in the mobile phase. Filter the sample through a 0.45 µm filter.
-
HPLC System:
-
Column: A chiral stationary phase column (e.g., a polysaccharide-based chiral column).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) is commonly used.[11]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detector: A Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 195 nm) can be used.[11]
-
-
Analysis: Inject the prepared sample into the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification based on peak area.
-
Standard Curves: Prepare standard curves for both L- and D-fructose of known concentrations to accurately quantify the amounts in the unknown sample.
Protocol for Measuring De Novo Lipogenesis from D-Fructose using Stable Isotopes
Objective: To quantify the rate of de novo lipogenesis (DNL) from D-fructose in vivo or in vitro.
Methodology: This protocol utilizes stable isotope-labeled fructose (e.g., ¹³C₆-D-fructose) and mass spectrometry to trace the incorporation of fructose-derived carbons into newly synthesized fatty acids.[4]
In Vivo (Animal Model) Procedure:
-
Tracer Administration: Administer ¹³C₆-D-fructose to the animal model via oral gavage or in the drinking water.
-
Sample Collection: At specified time points, collect blood and liver tissue samples.
-
Lipid Extraction: Extract total lipids from plasma (VLDL fraction) and liver tissue using a method such as the Folch extraction.
-
Fatty Acid Analysis: Saponify the lipid extract to release fatty acids. Derivatize the fatty acids to their methyl esters (FAMEs).
-
GC-MS Analysis: Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment of newly synthesized fatty acids (e.g., palmitate).
-
DNL Calculation: Calculate the fractional contribution of DNL to the total fatty acid pool based on the mass isotopomer distribution.
In Vitro (Cell Culture) Procedure:
-
Cell Culture: Culture hepatocytes (e.g., HepG2) in a suitable medium.
-
Labeling: Incubate the cells with a medium containing ¹³C₆-D-fructose for a defined period.
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites and lipids.
-
Analysis: Follow steps 3-6 from the in vivo protocol to analyze the incorporation of ¹³C into fatty acids.
Workflow for measuring DNL from D-fructose.
Protocol for Fructokinase (Ketohexokinase) Activity Assay
Objective: To measure the enzymatic activity of fructokinase in a tissue or cell lysate.
Methodology: This assay measures the conversion of fructose to fructose-1-phosphate, which is coupled to the oxidation of NADH, measured spectrophotometrically.
Procedure:
-
Lysate Preparation: Homogenize tissue or lyse cells in a suitable buffer and centrifuge to obtain a clear lysate.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Sample lysate
-
-
Reaction Initiation: Start the reaction by adding D-fructose.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH disappearance is proportional to the fructokinase activity.
-
Calculation: Calculate the specific activity of fructokinase based on the rate of absorbance change and the protein concentration of the lysate.
Conclusion
The fundamental difference between L-fructose and D-fructose lies in their stereochemistry, which has profound implications for their biological activity. D-fructose is a readily metabolizable energy source that, when consumed in excess, can contribute to metabolic dysregulation through its rapid, unregulated entry into hepatic glycolysis and subsequent activation of lipogenic pathways. In contrast, L-fructose is largely inert metabolically in humans, making it an attractive candidate for a non-caloric sweetener. For researchers in metabolism and drug development, understanding these distinctions is paramount for designing experiments, interpreting data, and developing novel strategies to address metabolic diseases. Further research into the long-term physiological effects of L-fructose is warranted to fully establish its safety and utility.
References
- 1. High fructose-mediated attenuation of insulin receptor signaling does not affect PDGF-induced proliferative signaling in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 4. benchchem.com [benchchem.com]
- 5. Fructose - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. JCI - ChREBP refines the hepatic response to fructose to protect the liver from injury [jci.org]
- 10. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]
- 11. [PDF] Determination of Glucose and Fructose from Glucose Isomerization Process by High performance Liquid Chromatography with UV Detection | Semantic Scholar [semanticscholar.org]
The Unseen Hand: Beta-L-Fructofuranose as a Linchpin in Stereochemistry Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of stereochemistry, where the three-dimensional arrangement of atoms dictates molecular function, the quest for novel chiral building blocks is paramount. Among the vast arsenal (B13267) of chiral molecules, L-sugars, the enantiomeric counterparts to the more common D-sugars, have emerged as powerful tools in asymmetric synthesis. This whitepaper delves into the pivotal, yet often overlooked, role of a specific L-sugar, beta-L-fructofuranose, in contemporary stereochemistry research. From its synthesis to its application as a chiral auxiliary and a precursor for bioactive molecules, this guide provides a comprehensive overview for professionals in the vanguard of chemical and pharmaceutical innovation.
The Foundation: Synthesis and Unique Properties of this compound
The utility of any chiral synthon is predicated on its accessibility. While D-fructose is abundant in nature, its enantiomer, L-fructose, is not. However, efficient chemical and enzymatic syntheses have been developed, making L-fructose and its derivatives readily available for research. A common and effective method involves the stereochemical inversion of the readily available L-sorbose.[1] This process hinges on the strategic manipulation of protecting groups and the formation of an epoxide intermediate to invert the stereocenters at the C3 and C4 positions.[1]
The furanose form of L-fructose, specifically the beta-anomer, possesses a unique spatial arrangement of its hydroxyl and hydroxymethyl groups, making it an attractive scaffold for inducing stereoselectivity in chemical reactions. Its rigid five-membered ring structure, in comparison to the more flexible open-chain form, provides a well-defined chiral environment.
Data Presentation: Physicochemical and Spectroscopic Properties
Quantitative data is essential for the characterization and application of chiral compounds. The following tables summarize key properties of L-fructose and its derivatives.
Table 1: Physicochemical Properties of L-Fructose
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| HPLC Purity (scalable synthesis) | 99.65% | [3] |
| Overall Yield (from L-sorbose) | 50.2% | [3] |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Fructose (B13574) Tautomers in D₂O
| Carbon | β-L-Fructofuranose (projected) | β-D-Fructopyranose | α-D-Fructofuranose | β-D-Fructofuranose |
| C1 | ~63 | 64.9 | 63.8 | 63.2 |
| C2 | ~104 | 98.9 | 104.9 | 101.9 |
| C3 | ~77 | 70.2 | 77.2 | 81.3 |
| C4 | ~75 | 70.5 | 75.8 | 75.8 |
| C5 | ~82 | 81.9 | 82.5 | 82.5 |
| C6 | ~62 | 62.9 | 61.9 | 61.9 |
Note: Data for β-L-fructofuranose is projected based on the enantiomeric relationship with β-D-fructofuranose. Precise experimental values for the L-isomer in the literature are scarce and often presented for equilibrium mixtures.
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Fructose Tautomers in D₂O
| Proton | β-D-Fructopyranose | β-D-Fructofuranose | α-D-Fructofuranose |
| H-1a | 3.59 | 3.73 | 3.61 |
| H-1b | 3.86 | 3.64 | 3.70 |
| H-3 | 4.09 | 4.19 | 4.13 |
| H-4 | 3.83 | 4.01 | 4.21 |
| H-5 | 3.78 | 3.87 | 3.96 |
| H-6a | 3.73 | 3.73 | 3.70 |
| H-6b | 3.70 | 3.70 | 3.68 |
Note: The complexity of the spectra arises from the presence of multiple tautomers in solution.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are based on established synthetic routes.
Protocol 1: Synthesis of L-Fructose from L-Sorbose
This protocol is a multi-step synthesis involving the protection of hydroxyl groups, stereochemical inversion via an epoxide, and deprotection.
Step 1: Synthesis of 1,2:4,6-Di-O-isopropylidene-α-L-sorbofuranose
-
Suspend L-Sorbose (10 g) in 2,2-dimethoxypropane (B42991) (30 ml).[1]
-
Add 1,2-dimethoxyethane (B42094) (1 ml) containing tin(II) chloride (30 mg).[1]
-
Reflux the mixture with stirring for 2.5 hours until the solution becomes clear.[1]
-
Evaporate the solvent to obtain a syrup.
Step 2: Mesylation of the Protected L-Sorbose
-
Dissolve the syrup from Step 1 in pyridine (B92270) (20 ml) and cool in an ice bath.[1]
-
Slowly add methanesulfonyl chloride (6.45 ml).[1]
-
Allow the mixture to stand at room temperature for 2.5 hours.[1]
-
Add water (400 ml) to precipitate the product.[1]
-
Collect the crystals by filtration to yield 1,2:4,6-di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose.[1]
Step 3: Selective Deprotection
-
Selectively remove the 4,6-O-isopropylidene group using a mixture of acetone (B3395972) and 0.25% aqueous sulfuric acid at 25°C or 60% acetic acid at 40°C to yield 1,2-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose.[1]
Step 4: Epoxidation and Hydrolysis
-
Treat the product from Step 3 with a base to induce the formation of a 3,4-oxirane ring with inversion of the stereocenter at C3.[1]
-
Open the epoxide ring under acidic or alkaline conditions to yield a protected L-fructose derivative with inverted stereochemistry at C4.[1]
-
Perform acid hydrolysis to remove the remaining isopropylidene protecting group to yield L-fructose.[1]
Visualization of Synthetic Pathways
The strategic use of this compound and its derivatives in synthesis can be effectively illustrated through workflow diagrams.
Caption: Chemical synthesis workflow for L-fructose from L-sorbose.
The Role of this compound in Stereoselective Synthesis
The true value of this compound in stereochemistry research lies in its application as a chiral starting material and as a chiral auxiliary to control the stereochemical outcome of reactions.
Chiral Pool Synthesis
L-sugars are integral components of the "chiral pool," a collection of readily available, enantiopure compounds from natural sources that serve as starting materials for the synthesis of complex chiral molecules.[4] L-fructose and its derivatives are particularly valuable in the synthesis of L-nucleoside analogues, which are potent antiviral and anticancer agents.[5][6] The unnatural L-configuration of the sugar moiety can confer unique biological properties, such as resistance to metabolic degradation, leading to improved pharmacokinetic profiles.
Caption: General workflow for L-nucleoside analogue synthesis from L-fructose.
Chiral Auxiliaries in Asymmetric Reactions
Derivatives of fructose have been successfully employed as chiral auxiliaries in stereoselective reactions, such as the Diels-Alder reaction. By temporarily attaching the chiral fructose moiety to a prochiral substrate, the facial selectivity of the reaction can be controlled, leading to the preferential formation of one enantiomer of the product. The chiral auxiliary is then cleaved and can often be recovered for reuse. This strategy provides an efficient route to enantiomerically enriched compounds that are valuable intermediates in drug discovery and development.
Conclusion
This compound, though less common than its D-enantiomer, holds a significant and expanding role in the field of stereochemistry. Its accessibility through well-established synthetic routes, combined with its unique stereochemical properties, makes it a valuable tool for asymmetric synthesis. As a key component of the chiral pool, it provides a gateway to the synthesis of novel, biologically active molecules, particularly L-nucleoside analogues. Furthermore, its application as a chiral auxiliary demonstrates its utility in controlling the stereochemical course of important chemical transformations. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and application of this compound is essential for the continued innovation of chiral molecules that will shape the future of medicine and materials science.
References
- 1. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]
- 2. Biosynthesis of lactosucrose by a new source of β-fructofuranosidase from Bacillus methanolicus LB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Specific rotation of alpha-D- and beta-D-fructofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
A Preliminary Investigation into the Enzymatic Hydrolysis of beta-L-Fructofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic hydrolysis of fructofuranosides, with a primary focus on the well-characterized beta-D-fructofuranose and a preliminary investigation into the largely unexplored area of beta-L-fructofuranose hydrolysis. Due to the pronounced stereoselectivity of glycoside hydrolases, the enzymatic processing of L-sugars, such as L-fructose, presents a significant knowledge gap and a potential area for novel biocatalyst discovery and development. This document summarizes the current understanding of beta-D-fructofuranosidase (invertase) function, presents detailed experimental protocols for its study, and offers a proposed framework for the investigation of this compound enzymatic hydrolysis. The potential applications of L-sugars in pharmaceuticals and as non-caloric sweeteners underscore the importance of exploring their enzymatic modifications.
Introduction: The Stereochemical Dichotomy of Fructofuranosides
Fructose (B13574), a key monosaccharide, exists in various isomeric forms, with the furanose ring structure being of significant biological relevance. The D- and L-enantiomers of fructose are mirror images of each other, and this stereochemical difference has profound implications for their recognition and processing by enzymes.[1] While beta-D-fructofuranose is a common constituent of natural carbohydrates like sucrose (B13894), L-sugars are rare in nature.[2] The enzymes that have evolved to metabolize common sugars, such as beta-D-fructofuranosidases (EC 3.2.1.26), are highly stereospecific.[3][4] These enzymes, commonly known as invertases, catalyze the hydrolysis of the glycosidic bond in sucrose and other beta-D-fructofuranosides, yielding glucose and fructose.[5] This specificity arises from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which forms a chiral environment that complements the D-conformation of the substrate.
The investigation into the enzymatic hydrolysis of this compound is, therefore, an exploration into a novel area of biocatalysis. The discovery or engineering of a "beta-L-fructofuranosidase" could have significant implications for the synthesis of L-sugar-containing molecules with potential applications in drug development, as non-caloric sweeteners, and as tools for studying carbohydrate metabolism.
Enzymatic Hydrolysis of beta-D-Fructofuranose: The Well-Understood Benchmark
The enzymatic hydrolysis of beta-D-fructofuranoside residues is a cornerstone of industrial biotechnology, particularly in the food industry. The responsible enzymes, beta-D-fructofuranosidases, are extensively studied and characterized.
Enzyme Characteristics and Kinetics
Beta-D-fructofuranosidases are typically glycoproteins and can be sourced from a variety of microorganisms, with yeast (e.g., Saccharomyces cerevisiae) and fungi (e.g., Aspergillus species) being common producers.[6][7] The kinetic parameters of these enzymes, including the Michaelis constant (Km) and maximum velocity (Vmax), vary depending on the source and the substrate.
Table 1: Kinetic Parameters of beta-D-Fructofuranosidases from Various Sources
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol min-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus tamarii UCP 1279 | Sucrose | 149.70 | - | 5.0 - 7.0 | 60 | [8] |
| Aspergillus labruscus I | Sucrose | 4.74 | 140.3 U/mg | 5.5 | 55 | [9] |
| Aspergillus sp. | Sucrose | 10.17 | 0.7801 | 8.0 | 40 | [7] |
| Xanthophyllomyces dendrorhous | Sucrose | 4.0 | - | 5.0 - 6.5 | 65 - 70 | [6] |
| Xanthophyllomyces dendrorhous | 1-Kestose | - | - | - | - | [6] |
Note: Vmax values are reported in varying units across literature and are presented as found in the source.
Mechanism of Action
Beta-D-fructofuranosidases are retaining glycoside hydrolases, meaning they hydrolyze the glycosidic bond with a net retention of the anomeric stereochemistry.[4] This occurs via a two-step double displacement mechanism involving two key carboxylic acid residues in the active site: a nucleophile and an acid/base catalyst.
Diagram 1: General Mechanism of a Retaining beta-D-Fructofuranosidase
Caption: Mechanism of retaining beta-D-fructofuranosidase.
Experimental Protocols for beta-D-Fructofuranosidase Activity
Enzyme Assay using Dinitrosalicylic Acid (DNS) Method
This method quantifies the reducing sugars (glucose and fructose) released upon sucrose hydrolysis.
Materials:
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 5.5)
-
Sucrose solution (e.g., 2% w/v in buffer)
-
Enzyme solution (appropriately diluted)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Glucose standard solutions (for calibration curve)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a test tube, combine a specific volume of the sucrose solution and buffer.
-
Enzyme Addition: Initiate the reaction by adding a defined volume of the enzyme solution to the reaction mixture.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 60°C) for a specific time (e.g., 10 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding DNS reagent. Heat the mixture in a boiling water bath for a set time (e.g., 5-15 minutes) to allow for color development.
-
Spectrophotometry: After cooling to room temperature, measure the absorbance of the solution at 540 nm.
-
Quantification: Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of glucose.
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of reducing sugar per minute under standard assay conditions.[6]
Coupled Enzyme Assay
This is a continuous assay that measures the production of glucose.
Principle:
-
Invertase reaction: Sucrose → Glucose + Fructose
-
Glucose oxidase reaction: Glucose + O₂ + H₂O → Gluconic acid + H₂O₂
-
Peroxidase reaction: H₂O₂ + Chromogen (reduced) → Oxidized Chromogen (colored) + H₂O
The rate of color formation is proportional to the invertase activity. Commercial kits are available for this type of assay.[10]
The Challenge of this compound: A Frontier in Biocatalysis
The high stereospecificity of enzymes is a fundamental principle of biochemistry.[3] Glycoside hydrolases, including beta-D-fructofuranosidases, have active sites that are exquisitely tuned to the stereochemistry of their natural substrates.[4] This specificity is dictated by a network of hydrogen bonds and hydrophobic interactions between the enzyme and the sugar molecule. An L-sugar, being the mirror image of a D-sugar, will not fit correctly into the active site of an enzyme designed for the D-enantiomer, much like a left hand does not fit into a right-handed glove.
To date, there is a significant lack of published research on the existence or characterization of a "beta-L-fructofuranosidase." This presents both a challenge and an opportunity for researchers.
Proposed Experimental Workflow for the Investigation of this compound Enzymatic Hydrolysis
A systematic approach is required to screen for and characterize potential beta-L-fructofuranosidase activity.
Diagram 2: Proposed Workflow for Investigating this compound Hydrolysis
Caption: A proposed workflow for the discovery and characterization of a beta-L-fructofuranosidase.
Synthesis of beta-L-Fructofuranoside Substrates
A critical prerequisite for this research is the availability of beta-L-fructofuranoside substrates, which are not commercially common. Chemical synthesis would be required to produce these compounds for use in enzyme assays.
Screening for Novel Enzymatic Activity
Potential sources for novel beta-L-fructofuranosidases include:
-
Extremophilic microorganisms: Organisms from unique environments may possess enzymes with unusual substrate specificities.
-
Metagenomic libraries: DNA from uncultured microorganisms can be screened for genes encoding novel enzymes.
-
Enzyme engineering: Existing glycosidases with known promiscuity could be subjected to directed evolution or site-directed mutagenesis to alter their stereoselectivity.[11]
Potential Applications in Drug Development and Beyond
The ability to enzymatically modify L-sugars would open up new avenues in various fields:
-
Drug Development: L-nucleosides are an important class of antiviral and anticancer drugs. The enzymatic synthesis or modification of L-sugar moieties could lead to the development of novel therapeutics with improved efficacy and reduced side effects.
-
Food Science: L-fructose is a non-caloric sweetener because it is not readily metabolized by the human body.[12] Enzymes capable of producing or modifying L-fructose-containing oligosaccharides could be used to create novel, healthy food ingredients.
-
Biochemical Research: A beta-L-fructofuranosidase would be a valuable tool for studying the metabolism and biological roles of L-sugars.
Conclusion
The enzymatic hydrolysis of this compound represents a significant and exciting challenge in the field of biocatalysis. While the hydrolysis of its D-enantiomer is a well-established process, the exploration of enzymes acting on L-sugars is still in its infancy. The high stereoselectivity of known beta-D-fructofuranosidases necessitates a dedicated research effort to discover or engineer enzymes with the desired L-specificity. The proposed experimental workflow provides a roadmap for such an investigation. The potential rewards, in terms of novel applications in medicine, food science, and fundamental research, make the pursuit of a beta-L-fructofuranosidase a worthy scientific endeavor. This preliminary investigation highlights a clear knowledge gap and encourages further research into this fascinating area of enzyme chemistry.
References
- 1. Amino acid sequences used to predict enzyme stereoselectivity | Research | Chemistry World [chemistryworld.com]
- 2. rsc.org [rsc.org]
- 3. kemikonferens.se [kemikonferens.se]
- 4. Glycoside hydrolase - Wikipedia [en.wikipedia.org]
- 5. [Beta-fructofuranosidase--properties, structure and applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and Biochemical Characterization of a β-Fructofuranosidase from Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and biochemical characterization of an extracellular β-d-fructofuranosidase from Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production, Kinetic/Thermodynamic Study, and Evaluation of the Influence of Static Magnetic Field on Kinetic Parameters of β-Fructofuranosidase from Aspergillus tamarii Kita UCP 1279 Produced by Solid-State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. static.igem.org [static.igem.org]
- 11. pnas.org [pnas.org]
- 12. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]
Core Principles of Enzyme Stereospecificity with L-Sugars: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles governing enzyme stereospecificity, with a particular focus on the interactions between enzymes and L-sugars. As the building blocks of life are overwhelmingly homochiral—L-amino acids and D-sugars—the enzymatic processing of L-sugars presents a unique area of study with significant implications for biotechnology, pharmacology, and synthetic biology. This document provides a comprehensive overview of the core concepts, quantitative data on enzyme kinetics, detailed experimental protocols, and visual representations of key pathways and models.
The Foundation of Stereospecificity: Chirality in Nature
The specificity of an enzyme for its substrate is a cornerstone of biochemistry, arising from the intricate three-dimensional structures of both molecules.[1] Life on Earth exhibits a remarkable preference for specific stereoisomers: proteins are constructed from L-amino acids, and nucleic acids and most polysaccharides are built from D-sugars.[2] This inherent chirality of enzymes, being composed of L-amino acids, dictates their ability to form asymmetric active sites.[1] These active sites are precisely shaped pockets or clefts that are complementary in geometry and electronic properties to their specific substrates.[1]
The D and L nomenclature for sugars is determined by the configuration of the chiral carbon atom furthest from the carbonyl group. In a Fischer projection, if the hydroxyl group on this carbon is on the right, it is a D-sugar; if it is on the left, it is an L-sugar.[3][4] D-glucose and L-glucose, for example, are enantiomers—mirror images of each other.[5] This seemingly subtle difference has profound biological consequences. Most organisms have evolved metabolic pathways with enzymes that are highly specific for D-sugars, rendering L-sugars largely non-metabolizable.[6][7] For instance, hexokinase, the first enzyme in the glycolysis pathway, can phosphorylate D-glucose but not L-glucose, preventing its entry into the central energy-producing pathway in most organisms.[6]
Models of Enzyme-Substrate Interaction
Two primary models explain the high specificity of enzyme-substrate binding:
-
The Lock-and-Key Model: Proposed by Emil Fischer in 1894, this model posits that the active site of an enzyme and its substrate have complementary, rigid geometric shapes that fit together like a lock and a key.[1][8] This model effectively explains the high degree of specificity enzymes exhibit for their substrates.
-
The Induced-Fit Model: A refinement of the lock-and-key model, the induced-fit theory suggests that the enzyme's active site is flexible.[9] Upon binding of the substrate, the active site undergoes a conformational change to achieve a more precise fit, which can also strain the substrate's bonds, facilitating the catalytic reaction.[9]
These models underscore why enzymes that have evolved to bind D-sugars are generally unable to accommodate their L-enantiomers. The precise arrangement of functional groups in the active site that allows for optimal binding and catalysis of a D-sugar will not align correctly with the mirror-image arrangement of an L-sugar.[10][11]
Quantitative Analysis of Enzyme Stereospecificity
The degree of an enzyme's stereospecificity can be quantified by comparing its kinetic parameters—the Michaelis constant (Km) and the maximum reaction velocity (Vmax)—with different stereoisomers of a substrate. Km is an inverse measure of the enzyme's affinity for the substrate, while Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.[12] The catalytic efficiency of an enzyme is often expressed as kcat/Km, where kcat (the turnover number) is the number of substrate molecules converted to product per enzyme molecule per unit of time.
While most enzymes in central metabolism are highly specific for D-sugars, a number of enzymes, particularly from microbial sources, have been identified that can process L-sugars. These are of great interest for the biotechnological production of rare sugars.[13]
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (mM-1s-1) |
| L-Arabinose Isomerase | Lactobacillus reuteri | L-Arabinose | 633 ± 69 | 179 ± 10 | 959 ± 55 | 1.5 |
| D-Galactose | 647 ± 109 | 11 ± 1 | 59 ± 5 | 0.09 | ||
| L-Arabinose Isomerase | Bifidobacterium adolescentis | L-Arabinose | 40.2 | 275.1 | - | 8.6 (mM-1min-1) |
| D-Galactose | 22.4 | 489 | - | 9.3 (mM-1min-1) | ||
| L-Arabinose Isomerase | Thermotoga maritima | L-Arabinose | 31 | 41.3 | - | 74.8 (mM-1min-1) |
| D-Galactose | 60 | 8.9 | - | 8.5 (mM-1min-1) | ||
| L-Arabinose Isomerase | Bacillus amyloliquefaciens | L-Arabinose | 92.8 | - | 4350 (min-1) | 46.85 (mM-1min-1) |
| D-Galactose | 251.6 | - | 589.5 (min-1) | 2.34 (mM-1min-1) | ||
| Hexokinase I (RBCs) | Human | D-Glucose | ≈ 0.1 | - | - | - |
| Glucokinase (Liver) | Human | D-Glucose | ≈ 10 | - | - | - |
| Fucokinase | Bacteroides fragilis | L-Fucose | 0.066 | - | 0.39 | - |
Data compiled from multiple sources.[14][15][16][17][18][19][20][21]
Experimental Protocols for Assessing Stereospecificity
Determining the stereospecificity of an enzyme involves a series of well-defined experimental procedures. Below are detailed methodologies for a representative enzyme assay and for the analysis of reaction products.
Enzyme Activity Assay: L-Arabinose Isomerase
This protocol outlines the determination of L-arabinose isomerase activity by measuring the formation of L-ribulose from L-arabinose or D-tagatose from D-galactose.
Principle: The ketose product (L-ribulose or D-tagatose) is quantified colorimetrically using the cysteine-carbazole-sulfuric acid method.
Materials:
-
Purified L-arabinose isomerase
-
50 mM Sodium phosphate (B84403) buffer (pH 6.0-7.5, optimal pH should be predetermined)
-
1 M L-arabinose stock solution
-
1 M D-galactose stock solution
-
Metal cofactors (e.g., 100 mM MnCl2, 100 mM CoCl2)
-
Cysteine-HCl solution (1.5 g/L in water)
-
Carbazole (B46965) solution (0.12% w/v in absolute ethanol)
-
Concentrated sulfuric acid (H2SO4)
-
Spectrophotometer
-
Thermostated water bath
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. For a 0.5 mL final volume, combine:
-
50 µL of 500 mM sodium phosphate buffer (for a final concentration of 50 mM)
-
5 µL of 100 mM MnCl2 and/or 10 µL of 50 mM CoCl2 (for final concentrations of 1 mM each)
-
Deionized water to bring the volume to 0.45 mL
-
50 µL of enzyme solution (at an appropriate dilution)
-
-
Pre-incubation: Equilibrate the reaction mixture at the optimal temperature (e.g., 65°C) for 5 minutes.
-
Reaction Initiation: Start the reaction by adding 50 µL of 500 mM substrate (L-arabinose or D-galactose) for a final concentration of 50 mM.
-
Incubation: Incubate the reaction for a defined period (e.g., 10 minutes) at the optimal temperature.
-
Reaction Termination: Stop the reaction by heating the mixture at 95-100°C for 5 minutes.
-
Colorimetric Detection:
-
To a glass test tube, add 0.2 mL of the terminated reaction mixture.
-
Add 0.2 mL of the cysteine-HCl solution and mix.
-
Carefully add 6 mL of concentrated H2SO4 and mix thoroughly.
-
Add 0.2 mL of the carbazole solution and mix.
-
Incubate at room temperature for 30 minutes to allow color development.
-
-
Absorbance Measurement: Measure the absorbance at 560 nm against a blank containing all reagents except the ketose product.
-
Quantification: Determine the concentration of the ketose product using a standard curve prepared with known concentrations of L-ribulose or D-tagatose.
-
Calculation of Activity: One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.
Analysis of Enantioselectivity by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying stereoisomers produced in an enzymatic reaction.
Principle: Chiral stationary phases in HPLC columns allow for the separation of enantiomers based on their differential interactions with the chiral selector.
Materials:
-
HPLC system with a suitable detector (e.g., Refractive Index or UV detector)
-
Chiral HPLC column (e.g., a carbohydrate-specific column)
-
Mobile phase (e.g., acetonitrile/water mixture, degassed)
-
Standards for all substrates and expected products (both D- and L-isomers)
-
Terminated enzyme reaction mixtures
Procedure:
-
Sample Preparation: Centrifuge the terminated enzyme reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC System Setup:
-
Install the appropriate chiral column.
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Standard Injections: Inject known concentrations of the D- and L-isomers of the substrate and product to determine their retention times and to generate standard curves for quantification.
-
Sample Injection: Inject a defined volume of the prepared sample onto the column.
-
Chromatogram Analysis:
-
Identify the peaks corresponding to the substrate and products based on their retention times compared to the standards.
-
Integrate the peak areas for each component.
-
-
Quantification and Enantiomeric Excess (e.e.) Calculation:
-
Use the standard curves to calculate the concentration of each enantiomer in the reaction mixture.
-
Calculate the enantiomeric excess (e.e.) of the product using the formula: e.e. (%) = [([R] - [S]) / ([R] + [S])] * 100 (where [R] and [S] are the concentrations of the two enantiomers)
-
Metabolic and Regulatory Pathways Involving L-Sugars
While most organisms lack pathways for L-sugar catabolism, some bacteria have evolved specific enzymatic machinery to utilize these rare sugars. The study of these pathways provides insights into metabolic diversity and offers a source of novel enzymes for biotechnological applications.
The L-Glucose Catabolic Pathway in Paracoccus sp.
A notable exception to the non-metabolizability of L-glucose is the pathway discovered in Paracoccus sp. 43P.[6][13] This bacterium can utilize L-glucose as a sole carbon source through a series of enzymatic reactions that convert it into intermediates of central metabolism.[13]
The pathway begins with the oxidation of L-glucose to L-gluconate by an NAD+-dependent L-glucose dehydrogenase.[13] Subsequent enzymatic steps, including epimerization, dehydration, phosphorylation, and an aldolase (B8822740) reaction, ultimately yield D-glyceraldehyde-3-phosphate and pyruvate, which can enter glycolysis and the citric acid cycle.[6][13]
Regulatory Pathways: The L-Arabinose Operon
The metabolism of L-arabinose in Escherichia coli is a classic model system for gene regulation. The araBAD operon, which encodes the enzymes for L-arabinose catabolism, is tightly controlled by the AraC protein.[22] AraC acts as both a repressor in the absence of L-arabinose and an activator in its presence.[22] This dual function is achieved through a conformational change in the AraC protein upon binding L-arabinose, which alters its DNA-binding properties and allows for the transcription of the metabolic genes.[1][23] This regulatory pathway ensures that the enzymes for L-arabinose utilization are only synthesized when their substrate is available.
Visualizing Core Concepts and Pathways
Diagrams are essential tools for understanding the complex relationships in enzyme stereospecificity and metabolic pathways. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.
Models of Enzyme-Substrate Interaction
Caption: Comparison of the Lock-and-Key and Induced-Fit models of enzyme-substrate interaction.
L-Glucose Catabolic Pathway in Paracoccus sp.
Caption: The catabolic pathway of L-glucose in Paracoccus sp.
Regulatory Pathway of the L-Arabinose Operon
Caption: Dual regulatory role of the AraC protein in the L-arabinose operon.
Experimental Workflow for Stereospecificity Analysis
References
- 1. oms.bdu.ac.in [oms.bdu.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. medium.com [medium.com]
- 4. D and L Sugars - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biologyonline.com [biologyonline.com]
- 9. Frontiers | Sugar signals pedal the cell cycle! [frontiersin.org]
- 10. Sugar Sensing and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics of glucose isomerization to fructose by immobilized glucose isomerase: anomeric reactivity of D-glucose in kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. An L-glucose catabolic pathway in Paracoccus species 43P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production [frontiersin.org]
- 16. Characterization of a Metallic-Ions-Independent L-Arabinose Isomerase from Endophytic Bacillus amyloliquefaciens for Production of D-Tagatose as a Functional Sweetener | MDPI [mdpi.com]
- 17. Characterization of a Thermostable l-Arabinose (d-Galactose) Isomerase from the Hyperthermophilic Eubacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 18. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 19. doctor2024.jumedicine.com [doctor2024.jumedicine.com]
- 20. Biochemistry Glossary: Hexokinase vs. Glucokinase | ditki medical & biological sciences [ditki.com]
- 21. youtube.com [youtube.com]
- 22. L-arabinose operon - Wikipedia [en.wikipedia.org]
- 23. pages.jh.edu [pages.jh.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of beta-L-Fructofuranose for Enzyme Specificity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereospecificity of enzymes is a cornerstone of their biological function, dictating their interaction with substrates and inhibitors. L-sugars, the enantiomers of naturally occurring D-sugars, are valuable tools for probing these interactions. beta-L-fructofuranose, the enantiomer of the common fruit sugar beta-D-fructofuranose, serves as a crucial molecular probe for investigating the specificity of enzymes such as fructosyltransferases, invertases, and kinases.[1][2] Understanding how enzymes differentiate between these enantiomers can provide insights into their active site architecture and catalytic mechanisms, information that is pivotal for rational drug design and the development of novel therapeutics.
This document provides detailed protocols for the chemical synthesis of L-fructose, the precursor to this compound in solution, and its subsequent application in enzyme specificity studies.
Chemical Synthesis of L-Fructose
The synthesis of L-fructose can be achieved through a multi-step chemical process starting from the more readily available L-sorbose. The following protocol is a comprehensive methodology adapted from established chemical literature.[3][4]
Synthesis Workflow
Caption: Chemical synthesis workflow for L-fructose from L-sorbose.
Experimental Protocol: Synthesis of L-Fructose from L-Sorbose
This protocol involves the inversion of hydroxyl groups on L-sorbose to produce L-fructose.[3]
Materials:
-
L-Sorbose
-
Acetone
-
Sulfuric Acid (concentrated)
-
Methanesulfonyl Chloride
-
Pyridine
-
Sodium Hydroxide (NaOH)
-
Acetic Acid
-
Chloroform
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Protection of L-Sorbose:
-
Dissolve L-sorbose in acetone containing a catalytic amount of sulfuric acid.
-
Stir the reaction at room temperature until the formation of the protected sorbose derivative is complete (monitored by TLC).
-
Neutralize the acid catalyst and concentrate the solution to obtain the protected intermediate.
-
-
Mesylation:
-
Dissolve the protected sorbose derivative in pyridine.
-
Cool the solution in an ice bath and slowly add methanesulfonyl chloride.
-
Allow the reaction to proceed at room temperature for several hours.[4]
-
Work up the reaction by adding ice and extracting the product with chloroform. The organic layer is then washed and concentrated to yield the mesylated intermediate.[4]
-
-
Epoxide Formation:
-
Treat the mesylated intermediate with a solution of sodium hydroxide.
-
Heat the reaction mixture to facilitate the formation of the 3,4-oxirane (epoxide) ring.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Hydrolysis and Deprotection:
-
The pH is then adjusted to approximately 10 with 10N sodium hydroxide and heated.[3][4]
-
Finally, the reaction mixture is acidified with sulfuric acid and heated to hydrolyze the protecting groups and open the epoxide ring, yielding L-fructose.[3][4]
-
The final product is purified by removing salts through precipitation with ethanol and concentrating the filtrate to a syrup.[3][4]
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Reference |
| Overall Synthesis | L-Fructose Syrup | L-Sorbose | >85% | [3][4] |
Note: In aqueous solution, L-fructose exists as an equilibrium mixture of cyclic isomers, including alpha- and beta-L-fructopyranose and alpha- and this compound.
Application in Enzyme Specificity Studies
The synthesized L-fructose can be used to investigate the stereospecificity of various enzymes that naturally interact with D-fructose. A common application is to compare the kinetic parameters of an enzyme in the presence of both D- and L-fructose.
Experimental Workflow for Enzyme Specificity Assay
Caption: Workflow for determining enzyme specificity using D- and L-fructose.
Protocol: Comparative Enzyme Kinetic Analysis
This protocol outlines a general method to assess the specificity of an enzyme (e.g., a fructokinase) for D-fructose versus L-fructose.
Materials:
-
Purified enzyme of interest (e.g., fructokinase, invertase)
-
Synthesized L-fructose
-
D-fructose (as a control)
-
Appropriate buffer solution for the enzyme
-
Detection reagents for the product or substrate (e.g., for measuring ATP consumption or phosphorylated sugar formation)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the purified enzyme in its optimal buffer.
-
Prepare a series of dilutions of both D-fructose and L-fructose in the same buffer, covering a range of concentrations around the expected Michaelis constant (Km).
-
-
Enzyme Assay:
-
For each substrate (D- and L-fructose), set up a series of reactions in a 96-well plate or individual cuvettes. Each reaction should contain the enzyme, buffer, and one concentration of the fructose (B13574) isomer.
-
Include control reactions without the enzyme to account for any non-enzymatic substrate degradation.
-
Initiate the reaction by adding the enzyme to the substrate solutions.
-
Incubate the reactions at the enzyme's optimal temperature.
-
Measure the rate of reaction by monitoring the change in absorbance or fluorescence over time, which corresponds to product formation or substrate depletion.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus the substrate concentration for both D-fructose and L-fructose.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), for each enantiomer.
-
Expected Results and Interpretation
The comparison of the kinetic parameters for D- and L-fructose will reveal the enzyme's stereospecificity.
| Parameter | High Specificity for D-Fructose | Low Specificity |
| Vmax (D-Fructose) | High | Similar to L-Fructose |
| Km (D-Fructose) | Low | Similar to L-Fructose |
| Vmax (L-Fructose) | Very low or undetectable | Similar to D-Fructose |
| Km (L-Fructose) | Very high or not determinable | Similar to D-Fructose |
| Catalytic Efficiency (Vmax/Km) | High for D-Fructose, very low for L-Fructose | Similar for both enantiomers |
A significantly higher catalytic efficiency (Vmax/Km) for D-fructose compared to L-fructose indicates a high degree of stereospecificity. If the enzyme shows comparable activity with both enantiomers, it suggests a lack of strict stereochemical recognition in the active site. These findings are critical for understanding the enzyme's biological role and for designing enantiomer-specific inhibitors or drugs.
References
Application Notes and Protocols: Utilizing β-L-Fructofuranose as a Novel Substrate for Fructosyltransferases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the enzymatic synthesis of novel L-fructooligosaccharides (L-FOS) using β-L-fructofuranose as a substrate for fructosyltransferases (FTFs). This emerging area of biocatalysis holds significant potential for the development of novel therapeutic agents and chiral building blocks, given that L-sugars are generally resistant to metabolism in humans.
Introduction
Fructosyltransferases (FTFs) are enzymes that catalyze the transfer of a fructosyl moiety from a donor substrate to an acceptor molecule. While sucrose (B13894) (a D-sugar) is the conventional substrate for FTF-mediated synthesis of fructooligosaccharides (FOS), the utilization of its enantiomer, β-L-fructofuranose, opens a new avenue for the creation of L-FOS. These L-sugars are of particular interest in drug development due to their potential for increased stability and reduced caloric value. This document outlines the protocols for leveraging FTFs for the synthesis of L-FOS, including enzyme activity assays, reaction optimization, and product analysis.
Data Presentation
Substrate Specificity of Bacillus subtilis Fructosyltransferase
While extensive quantitative data on β-L-fructofuranose as a donor substrate is still emerging, studies on related L-sugars as acceptors provide valuable insights into the enzyme's stereoselectivity. The following table summarizes the acceptor efficiency of various L-sugars with a Bacillus subtilis FTF, using sucrose as the fructosyl donor.[1][2] This data suggests the potential for L-sugars to interact with the active site of FTFs.
| Acceptor Sugar (L-configuration) | Relative Product Yield (%) |
| L-Glucose | Data not yet available |
| L-Rhamnose | Data not yet available |
| L-Galactose | Data not yet available |
| L-Fucose | Data not yet available |
| L-Xylose | Data not yet available |
Note: The table structure is provided for future data population as research progresses. The referenced study confirms the successful fructosyl transfer to these L-sugars.
Kinetic Parameters of Fructosyltransferases with Conventional Substrates
Understanding the kinetics of FTFs with their native substrate, sucrose, is crucial for designing experiments with β-L-fructofuranose. The following table presents typical kinetic parameters for FTFs from various sources.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) |
| Aspergillus sp. | Sucrose | 250 - 2000 | Not Reported | 5.5 | 55 |
| Rhodotorula sp. | Sucrose | >60% (w/v) | Not Reported | Not Reported | Not Reported |
| Lactobacillus reuteri | Sucrose | Not Reported | Not Reported | 5.0 - 5.5 | 50 |
| Bifidobacterium adolescentis | Fructooligosaccharides | 1.1 - 7.1 | 154 - 458 s-1 | Not Reported | Not Reported |
This data is compiled from studies using D-sucrose and D-fructooligosaccharides.[3][4][5][6][7]
Experimental Protocols
General Workflow for L-FOS Synthesis
The overall process for synthesizing and analyzing L-FOS using β-L-fructofuranose as a substrate is depicted in the following workflow diagram.
Caption: Workflow for L-FOS Synthesis.
Protocol 1: Fructosyltransferase Activity Assay with β-L-Fructofuranose
This protocol is adapted from standard FTF assays and is designed to determine the enzyme's activity using β-L-fructofuranose as the substrate.
Materials:
-
β-L-fructofuranose solution (e.g., 500 g/L in reaction buffer)
-
Reaction Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.5)[3]
-
Methanol (100%)[4]
-
High-Performance Liquid Chromatography (HPLC) system
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 1.0 mL of the β-L-fructofuranose substrate solution with 0.1 mL of a suitably diluted fructosyltransferase enzyme preparation.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C) for a defined period (e.g., 60 minutes).[3]
-
Sampling: At regular intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Reaction Termination: Immediately stop the enzymatic reaction in the aliquot by adding 300 µL of 100% methanol.[4]
-
Sample Preparation for HPLC: Centrifuge the terminated reaction samples to pellet any precipitate. Dilute the supernatant with an appropriate mobile phase (e.g., acetonitrile/water) before HPLC analysis.[4]
-
HPLC Analysis: Analyze the samples by HPLC to quantify the consumption of β-L-fructofuranose and the formation of L-fructooligosaccharides. The formation of L-glucose can also be monitored.
Protocol 2: Preparative Scale Synthesis of L-Fructooligosaccharides
This protocol outlines the larger-scale production of L-FOS for further characterization and application.
Materials:
-
Fructosyltransferase
-
β-L-fructofuranose
-
Reaction Buffer
-
Stirred-tank bioreactor or suitable reaction vessel
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Mixture Preparation: Prepare a concentrated solution of β-L-fructofuranose (e.g., 500 g/L) in the reaction buffer.[3]
-
Enzyme Addition: Add the fructosyltransferase to the substrate solution at a predetermined concentration (e.g., 32 U/mL).[3]
-
Reaction Conditions: Maintain the reaction at the optimal pH and temperature with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them via HPLC.
-
Termination: Once the desired conversion is achieved (e.g., maximum L-FOS yield), terminate the reaction by heat inactivation of the enzyme or by adjusting the pH.
-
Purification: Purify the L-FOS from the reaction mixture using chromatographic techniques to separate them from unreacted substrate, L-glucose, and the enzyme.
Signaling Pathways and Logical Relationships
While direct signaling pathways are not applicable to this in vitro enzymatic process, a logical diagram illustrating the reaction mechanism of a fructosyltransferase can be beneficial for understanding the process.
Caption: Fructosyltransferase Reaction Mechanism.
Conclusion
The use of β-L-fructofuranose as a substrate for fructosyltransferases represents a promising strategy for the synthesis of novel L-fructooligosaccharides. The protocols and data presented in these application notes provide a foundational framework for researchers to explore this exciting field. Further optimization of reaction conditions and characterization of the resulting L-FOS products will be crucial for unlocking their full potential in drug development and other biotechnological applications.
References
- 1. Synthesis of sucrose analogues and the mechanism of action of Bacillus subtilis fructosyltransferase (levansucrase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and model development for enzymatic synthesis of fructo-oligosaccharides using fructosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a Novel Fructosyltransferase from Lactobacillus reuteri That Synthesizes High-Molecular-Weight Inulin and Inulin Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Enzymatic Assay of β-D-fructofuranosidase with L-Sugars
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-fructofuranosidase (EC 3.2.1.26), commonly known as invertase, is an enzyme that catalyzes the hydrolysis of the terminal non-reducing β-D-fructofuranosyl residues in β-D-fructofuranosides.[1] Its primary industrial and research application is the hydrolysis of D-sucrose into an equimolar mixture of D-glucose and D-fructose, known as inverted sugar syrup.[1] The enzyme is of significant interest in the food industry for the production of sweets and as a component in biosensors for sucrose (B13894) detection.
L-sugars are stereoisomers (enantiomers) of the more common D-sugars and are generally not found in nature.[2] Consequently, most organisms lack the enzymatic machinery to metabolize them. This property makes L-sugars, such as L-sucrose, potential candidates for non-caloric sweeteners. While most enzymes are highly stereospecific, some have been shown to interact with L-sugars. For instance, a fructosyltransferase from Bacillus subtilis has been reported to catalyze the transfer of a fructosyl group to various L-sugars, including L-glucose.[3]
These application notes provide a detailed, hypothetical protocol for an enzymatic assay to investigate the activity of commercially available β-D-fructofuranosidase with L-sucrose. As L-sucrose is not a natural substrate, this protocol is designed for research purposes to explore the enzyme's substrate specificity and potential for biocatalytic applications involving L-sugars. The protocol utilizes High-Performance Liquid Chromatography (HPLC) for the detection and quantification of potential hydrolysis products, L-glucose and L-fructose, as standard enzymatic methods for glucose detection are specific to the D-enantiomer.[4][5]
Data Presentation: Kinetic Parameters of β-D-fructofuranosidase with D-Sugars
The following tables summarize the kinetic parameters of β-D-fructofuranosidase from various microbial sources with D-sucrose and other D-sugars, providing a baseline for comparison.
Table 1: Michaelis-Menten Constants (K_m) and Maximum Velocity (V_max) for β-D-fructofuranosidase with D-Sucrose
| Enzyme Source | K_m (mM) | V_max (U/mg) | Reference |
| Aspergillus labruscus | 4.74 | 140.3 | [6] |
| Aspergillus labruscus (with Mn²⁺) | 2.17 | 292.9 | [6] |
| Aspergillus tamarii | 22.98 | 120.48 | [7] |
| Aspergillus phoenicis | 10.17 | 0.7801 (µmol/min) | [7] |
| Xanthophyllomyces dendrorhous | 4 | Not Specified | [8] |
| Rhodotorula dairenensis | 1.2 | Not Specified | [9] |
Table 2: Optimal pH and Temperature for β-D-fructofuranosidase Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus labruscus | 5.5 | 55 | [6] |
| Aspergillus tamarii | 5.0 - 7.0 | 60 | [7] |
| Xanthophyllomyces dendrorhous | 5.0 - 6.5 | 65 - 70 | [8] |
| Rhodotorula dairenensis | 5.0 | 55 - 60 | [9] |
Experimental Protocols
Principle
This protocol describes a method to determine the hydrolytic activity of β-D-fructofuranosidase on the non-natural substrate L-sucrose. The assay is based on the incubation of the enzyme with L-sucrose, followed by the separation and quantification of the potential reaction products, L-glucose and L-fructose, using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). D-sucrose is used as a positive control to ensure the enzyme is active under the assay conditions.
Materials and Reagents
-
Enzyme: β-D-fructofuranosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. I4504)
-
Substrates:
-
L-Sucrose (chemically synthesized, custom order)[2]
-
D-Sucrose (analytical grade)
-
-
Standards for HPLC:
-
L-Glucose (analytical grade)
-
L-Fructose (analytical grade)
-
D-Glucose (analytical grade)
-
D-Fructose (analytical grade)
-
-
Buffer: 50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)
-
Reaction Stop Solution: 100 mM Sodium Carbonate
-
HPLC Mobile Phase: Acetonitrile and HPLC-grade water (e.g., 75:25 v/v)[10]
-
Equipment:
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.0.
-
Prepare 100 mM stock solutions of D-sucrose and L-sucrose in the sodium acetate buffer.
-
Prepare a stock solution of β-D-fructofuranosidase (e.g., 1 mg/mL) in cold sodium acetate buffer. Dilute the enzyme to the desired working concentration (e.g., 0.1 U/µL, based on activity with D-sucrose) immediately before use.
-
Prepare 10 mM stock solutions of L-glucose, L-fructose, D-glucose, and D-fructose in HPLC-grade water for use as standards.
-
-
Enzymatic Reaction Setup:
-
Label microcentrifuge tubes for each reaction condition (e.g., L-sucrose test, D-sucrose positive control, no-enzyme control, no-substrate control).
-
Set up the reactions in a final volume of 200 µL as described in the table below:
-
| Component | Test (L-Sucrose) | Positive Control (D-Sucrose) | No-Enzyme Control | No-Substrate Control |
| 50 mM Acetate Buffer (pH 5.0) | 80 µL | 80 µL | 100 µL | 180 µL |
| 100 mM L-Sucrose | 100 µL | - | 100 µL | - |
| 100 mM D-Sucrose | - | 100 µL | - | - |
| Enzyme Solution | 20 µL | 20 µL | - | 20 µL |
| Final Substrate Concentration | 50 mM | 50 mM | 50 mM | 0 mM |
-
Incubation:
-
Mix the contents of each tube gently by vortexing.
-
Incubate the tubes at 55°C for a defined period (e.g., 30 minutes). Time-course experiments can be conducted by taking aliquots at different time points.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 20 µL of 100 mM sodium carbonate and immediately placing the tubes in a heating block at 100°C for 5 minutes to denature the enzyme.[11]
-
Cool the tubes to room temperature.
-
-
Sample Preparation for HPLC:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with an amino column and a refractive index detector.
-
Use an isocratic mobile phase of acetonitrile:water (e.g., 75:25 v/v) at a flow rate of 1.0 mL/min.[10]
-
Inject the prepared samples and standards onto the HPLC system.
-
Create a standard curve for L-glucose and L-fructose by injecting known concentrations of the standards.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards.
-
Quantify the concentration of L-glucose and L-fructose in the test samples using the standard curves.
-
Calculate the specific activity of the enzyme with L-sucrose, expressed as µmol of product formed per minute per mg of enzyme.
-
Visualization of Workflows and Reactions
Caption: Workflow for the enzymatic assay of β-D-fructofuranosidase with L-sucrose.
Caption: Enzymatic hydrolysis of D-sucrose and hypothetical hydrolysis of L-sucrose.
References
- 1. Invertase - Wikipedia [en.wikipedia.org]
- 2. US4207413A - L-Sucrose and process for producing same - Google Patents [patents.google.com]
- 3. Synthesis of sucrose analogues and the mechanism of action of Bacillus subtilis fructosyltransferase (levansucrase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. helixchrom.com [helixchrom.com]
- 8. Molecular and Biochemical Characterization of a β-Fructofuranosidase from Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Effective production of lactosucrose using β‐fructofuranosidase and glucose oxidase co‐immobilized by sol–gel encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
Application of beta-L-fructofuranose in Glycobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of glycobiology, the study of rare sugars and their analogs offers a unique window into the intricate mechanisms of carbohydrate metabolism and recognition. While D-sugars are the prevalent enantiomers in biological systems, their L-counterparts, such as beta-L-fructofuranose, are not readily metabolized and can serve as powerful tools for investigating and manipulating glycan-dependent pathways. This compound, the enantiomer of the naturally occurring beta-D-fructofuranose, has emerged as a valuable probe and inhibitor in glycobiology research, particularly in the study of glycoprotein (B1211001) processing.[1] Its unique stereochemistry allows it to interact with active sites of specific enzymes without being processed, making it an ideal candidate for elucidating enzymatic mechanisms and for the development of therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound in glycobiology research, with a focus on its role as an inhibitor of glycosidases and its application in studying N-linked glycoprotein processing.
Application 1: Inhibition of Glycosidases
This compound has been identified as an inhibitor of specific glycosidases, key enzymes responsible for the trimming of oligosaccharide chains during glycoprotein synthesis.[1] Understanding the inhibitory potential of this compound allows researchers to dissect the roles of these enzymes in various biological processes.
Quantitative Data: Glycosidase Inhibition
The inhibitory activity of this compound against various glycosidases can be quantified by determining the half-maximal inhibitory concentration (IC50). Below is a summary of reported inhibitory activities.
| Enzyme | Substrate | This compound IC50 | Reference |
| Yeast α-Glucosidase | p-nitrophenyl-α-D-glucopyranoside | ~1 x 10⁻⁴ M | [1] |
| Soybean Glucosidase I | Not specified in abstract | ~1 x 10⁻⁴ M | [1] |
| Soybean Glucosidase II | Not specified in abstract | No inhibition observed | [1] |
| β-Glucosidase | Not specified in abstract | Inactive | [1] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on yeast α-glucosidase activity.[2][3][4][5][6]
Materials:
-
Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)
-
This compound
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Prepare Reagents:
-
Dissolve yeast α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.
-
Prepare a stock solution of this compound in phosphate buffer. Create a series of dilutions to test a range of concentrations (e.g., 10⁻⁶ M to 10⁻² M).
-
Dissolve pNPG in phosphate buffer to a final concentration of 1 mM.
-
Prepare a 1 M solution of sodium carbonate.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 20 µL of each this compound dilution + 20 µL of α-glucosidase solution.
-
Control (No Inhibitor): 20 µL of phosphate buffer + 20 µL of α-glucosidase solution.
-
Blank (No Enzyme): 20 µL of each this compound dilution + 20 µL of phosphate buffer.
-
Substrate Blank: 40 µL of phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of the pNPG solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Add 100 µL of 1 M sodium carbonate to all wells to stop the reaction.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Correct the absorbance of the test and control wells by subtracting the absorbance of their respective blank wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro α-glucosidase inhibitory assay [protocols.io]
- 3. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
Chiral Synthesis of Pure L-Fructose: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
L-fructose, a rare sugar, is the enantiomer of the naturally abundant D-fructose. Its unique biochemical properties, including its sweet taste without being readily metabolized, have garnered significant interest in the pharmaceutical and food industries. Potential applications range from its use as a low-calorie sweetener to a chiral building block in the synthesis of complex molecules and active pharmaceutical ingredients. The efficient and stereoselective synthesis of pure L-fructose is, therefore, a critical area of research.
These application notes provide a comprehensive overview of established and potential methods for the chiral synthesis of L-fructose. We present a detailed protocol for a robust chemical synthesis route starting from the readily available L-sorbose. Additionally, we explore promising chemo-enzymatic and enzymatic strategies that offer the potential for more sustainable and efficient production in the future.
I. Chemical Synthesis of L-Fructose from L-Sorbose
The most established and practical method for the synthesis of L-fructose begins with L-sorbose, an inexpensive industrial chemical. The core of this synthesis involves the inversion of the hydroxyl groups at the C-3 and C-4 positions of L-sorbose. This is typically achieved through a multi-step process involving protection of other hydroxyl groups, introduction of a good leaving group, formation of an epoxide, and subsequent hydrolysis.
Quantitative Data Summary
| Step | Intermediate/Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 1 | 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose | L-Sorbose | Acetone, 2,2-dimethoxypropane, SnCl₂ | - | >80% | - | [1] |
| 2 | 3-O-Mesyl-1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose | 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose | Methanesulfonyl chloride, Pyridine | Dichloromethane | High | - | [1] |
| 3 | L-Fructose | 3-O-Mesyl-1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose | H₂SO₄, NaOH | Water | 42% (from mesylate) | High | [2] |
Experimental Workflow: Chemical Synthesis
References
Application Notes and Protocols: β-L-Fructofuranose as a Tool for Probing Enzyme Active Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing β-L-fructofuranose, the synthetic enantiomer of the naturally occurring β-D-fructofuranose, as a molecular probe to investigate the stereospecificity and architecture of enzyme active sites. While specific data on β-L-fructofuranose interactions with various enzymes is not extensively available in published literature, this document outlines the foundational principles, hypothetical applications, and detailed experimental protocols for its use. The primary focus will be on β-fructofuranosidases (EC 3.2.1.26), which specifically recognize and hydrolyze β-D-fructofuranosides, making them ideal model systems for studying stereochemical discrimination.
Introduction: The Principle of Enantiomeric Probes
Enzymes often exhibit a high degree of stereospecificity, meaning they can distinguish between enantiomers (mirror-image isomers) of a substrate or inhibitor. This specificity arises from the three-dimensional arrangement of amino acid residues within the enzyme's active site, which creates a chiral environment. By synthesizing and testing the "unnatural" L-enantiomer of a known D-sugar substrate, researchers can gain valuable insights into:
-
Active Site Topography: The degree to which an enzyme interacts with, or is inhibited by, an L-enantiomer can reveal critical information about the spatial constraints and key contact points within the active site.
-
Catalytic Mechanism: Understanding if an L-enantiomer can be bound but not turned over, or if it acts as an inhibitor, can help elucidate the roles of specific residues in catalysis.
-
Drug Design: For enzymes that are therapeutic targets, demonstrating stereospecificity can guide the design of more potent and selective enantiopure drugs.
β-L-fructofuranose serves as an excellent probe for enzymes that recognize β-D-fructofuranose or sucrose (B13894). Its interaction, or lack thereof, provides a direct measure of the enzyme's chiral discrimination.
Hypothetical Applications and Data Presentation
The following sections describe potential applications of β-L-fructofuranose and present template tables for organizing the quantitative data that would be generated from such studies.
Application 1: Determining Substrate Specificity of β-Fructofuranosidases
This application focuses on comparing the enzymatic activity of a β-fructofuranosidase with its natural substrate (sucrose, containing β-D-fructofuranose) and the synthetic analog, a hypothetical sucrose molecule containing β-L-fructofuranose.
Table 1: Michaelis-Menten Kinetic Parameters for a Hypothetical β-Fructofuranosidase
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (s-1M-1) |
| Sucrose (β-D-fructofuranoside) | Value | Value | Value | Value |
| Sucrose analog (β-L-fructofuranoside) | Value / Not Determinable | Value / Not Determinable | Value / Not Determinable | Value / Not Determinable |
-
Interpretation: A significantly higher Km and lower Vmax for the β-L-fructofuranoside analog would indicate that it is a poor substrate, highlighting the enzyme's stereospecificity. If no activity is detected, it suggests absolute stereospecificity.
Application 2: Characterizing β-L-Fructofuranose as an Enzyme Inhibitor
If β-L-fructofuranose is not a substrate, it may act as an inhibitor by binding to the active site and preventing the binding of the natural substrate.
Table 2: Inhibition Constants (Ki) and Inhibition Type for β-L-Fructofuranose
| Enzyme | Natural Substrate | Inhibitor | Ki (mM) | Type of Inhibition |
| β-Fructofuranosidase from S. cerevisiae | Sucrose | β-L-Fructofuranose | Value | Competitive / Non-competitive / Uncompetitive |
| β-Fructofuranosidase from A. niger | Sucrose | β-L-Fructofuranose | Value | Competitive / Non-competitive / Uncompetitive |
-
Interpretation: The Ki value quantifies the affinity of the inhibitor for the enzyme. A low Ki indicates a potent inhibitor. The type of inhibition provides further details about the binding mechanism. Competitive inhibition, for example, would suggest that β-L-fructofuranose binds to the same active site as the natural substrate.
Experimental Protocols
The following are detailed protocols for the key experiments required to evaluate β-L-fructofuranose as an enzyme probe.
Protocol 1: Synthesis of β-L-Fructofuranose
As β-L-fructofuranose is not commercially available, its chemical synthesis is a prerequisite. This would typically involve a multi-step process starting from L-sorbose. A general synthetic strategy is outlined below; specific reagents and conditions would need to be optimized.
Caption: Workflow for enzyme kinetic analysis.
Protocol 3: Enzyme Inhibition Assay
This protocol is used to determine if β-L-fructofuranose acts as an inhibitor and to characterize the type of inhibition.
Materials:
-
Same as Protocol 3.2, plus a stock solution of β-L-fructofuranose.
Procedure:
-
Reaction Setup:
-
Prepare a matrix of reaction tubes. Each set will have a fixed concentration of the inhibitor (β-L-fructofuranose) and a range of concentrations of the natural substrate (sucrose).
-
Include a control set with no inhibitor.
-
For example, set up reactions with 0 mM, 1 mM, 5 mM, and 10 mM β-L-fructofuranose. For each inhibitor concentration, use a range of sucrose concentrations (e.g., 0.5, 1, 2, 5, 10, 20 mM).
-
-
Assay: Follow steps 3-7 of Protocol 3.2 for all reaction tubes.
-
Data Analysis:
-
Calculate the initial velocities (V0) for all reactions.
-
Create a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plot to determine the type of inhibition and calculate the inhibition constant (Ki).
-
Signaling Pathway Diagram for Inhibition Analysis
Caption: Competitive inhibition of an enzyme.
Concluding Remarks
The use of enantiomeric sugar analogs like β-L-fructofuranose is a powerful strategy for dissecting the stereochemical basis of enzyme-substrate interactions. While direct experimental data for this specific molecule is sparse, the principles and protocols outlined in these application notes provide a robust framework for its investigation. Such studies are crucial for advancing our fundamental understanding of enzyme mechanisms and for the rational design of novel therapeutics and industrial biocatalysts. Researchers are encouraged to adapt these generalized protocols to their specific enzyme systems of interest.
Application Note and Protocols: Method for Determining Kinetic Parameters of Invertase with L-Fructose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Invertase (β-fructofuranosidase, EC 3.2.1.26) is an enzyme that catalyzes the hydrolysis of sucrose (B13894) into its constituent monosaccharides, D-glucose and D-fructose.[1][2][3] This enzymatic activity is central to various biological processes and has significant applications in the food and biotechnology industries.[4] The high specificity of enzymes for their substrates is a fundamental principle of biochemistry, largely dictated by the three-dimensional structure of the active site. Invertase specifically recognizes and cleaves the β-D-fructofuranosyl linkage in sucrose.[1][2]
L-sugars are enantiomers of the naturally occurring D-sugars and are not typically metabolized by the same enzymatic pathways. This characteristic makes them interesting candidates for use as low-calorie sweeteners and potential therapeutic agents. Understanding the interaction, or lack thereof, between enzymes like invertase and L-sugars such as L-fructose is crucial for assessing their biological inertia and potential applications.
This document provides a detailed methodology for testing the activity of invertase with L-fructose and determining its kinetic parameters (Vmax and Km) if any activity is detected. The protocol is designed to be a rigorous investigation into the substrate specificity of invertase, with the expected outcome being negligible to no activity with L-fructose, thereby confirming the enzyme's stereospecificity.
Principle
The kinetic parameters of an enzyme are determined by measuring the initial rate of the reaction at various substrate concentrations. The Michaelis-Menten equation describes this relationship:
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
-
V₀ is the initial reaction velocity
-
Vₘₐₓ is the maximum reaction velocity
-
Kₘ is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vₘₐₓ
-
[S] is the substrate concentration
A Lineweaver-Burk plot, which is a double reciprocal plot of the Michaelis-Menten equation, is commonly used to determine Vₘₐₓ and Kₘ from experimental data.
The proposed protocol first involves a qualitative assay to detect any enzymatic activity of invertase on L-fructose. If activity is observed, a quantitative assay is then performed to measure the initial reaction rates at different L-fructose concentrations. The expected product of invertase acting on a hypothetical L-fructose polymer would be L-fructose monomers. Therefore, the assay will be designed to measure the change in L-fructose concentration over time.
Materials and Reagents
-
Enzyme: Lyophilized invertase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. I4504)
-
Substrates:
-
L-Fructose (e.g., Sigma-Aldrich, Cat. No. F0127)
-
Sucrose (for positive control)
-
-
Buffers and Reagents:
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Trichloroacetic acid (TCA) solution (10% w/v) for stopping the reaction
-
Reagents for High-Performance Liquid Chromatography (HPLC) analysis:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
-
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., an amino-based column) and a refractive index detector (RID)
-
Water bath or incubator capable of maintaining 55°C
-
Vortex mixer
-
Micropipettes and tips
-
Centrifuge
-
Experimental Protocols
Preparation of Solutions
-
Invertase Stock Solution (1 mg/mL): Dissolve 10 mg of lyophilized invertase in 10 mL of cold sodium acetate buffer (0.1 M, pH 4.5). Prepare fresh and keep on ice.
-
L-Fructose Stock Solution (1 M): Dissolve 18.016 g of L-fructose in sodium acetate buffer (0.1 M, pH 4.5) to a final volume of 100 mL.
-
Sucrose Stock Solution (1 M): Dissolve 34.23 g of sucrose in sodium acetate buffer (0.1 M, pH 4.5) to a final volume of 100 mL.
-
Working Substrate Solutions: Prepare a series of dilutions of the L-fructose and sucrose stock solutions in sodium acetate buffer (0.1 M, pH 4.5) to achieve the desired final concentrations for the assay (e.g., 0.01 M, 0.05 M, 0.1 M, 0.2 M, 0.5 M).
Protocol 1: Preliminary Activity Assay with L-Fructose
This protocol aims to determine if invertase exhibits any catalytic activity towards L-fructose.
-
Reaction Setup:
-
Label two sets of microcentrifuge tubes: "Test" and "Control".
-
In the "Test" tubes, add 450 µL of a 0.1 M L-fructose working solution.
-
In the "Control" tubes, add 450 µL of sodium acetate buffer.
-
-
Enzyme Addition:
-
Add 50 µL of the invertase stock solution (1 mg/mL) to all "Test" and "Control" tubes.
-
-
Incubation:
-
Incubate all tubes at 55°C for 60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 500 µL of 10% TCA solution to each tube.
-
Vortex briefly and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
-
Analyze the supernatant of both "Test" and "Control" samples by HPLC with a refractive index detector to look for any changes in the L-fructose peak or the appearance of new peaks.
-
Protocol 2: Determination of Kinetic Parameters
This protocol should be performed if enzymatic activity is confirmed in Protocol 1.
-
Reaction Setup:
-
Prepare a series of reaction tubes, each containing a different final concentration of L-fructose (e.g., 10 mM, 20 mM, 50 mM, 100 mM, 200 mM). The final volume of each reaction should be 1 mL.
-
For each substrate concentration, prepare a corresponding blank tube containing the substrate and buffer but no enzyme.
-
-
Pre-incubation:
-
Pre-incubate all reaction tubes and the enzyme solution at 55°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a fixed amount of invertase solution (e.g., 50 µL of 1 mg/mL stock) to each tube at timed intervals (e.g., every 30 seconds).
-
-
Timed Aliquots and Reaction Termination:
-
At specific time points (e.g., 1, 2, 5, 10, and 15 minutes), withdraw an aliquot (e.g., 100 µL) from each reaction tube and immediately add it to a tube containing an equal volume of 10% TCA to stop the reaction.
-
-
Quantification of Product:
-
Analyze the quenched aliquots using a validated analytical method (e.g., HPLC) to determine the concentration of the product formed.
-
-
Data Analysis:
-
For each substrate concentration, plot the product concentration versus time. The initial reaction velocity (V₀) is the initial linear slope of this plot.
-
Plot V₀ versus the substrate concentration [S]. This will generate a Michaelis-Menten plot.
-
Create a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S].
-
Determine Vₘₐₓ (the reciprocal of the y-intercept) and Kₘ (the negative reciprocal of the x-intercept) from the linear regression of the Lineweaver-Burk plot.
-
Data Presentation
The quantitative data should be summarized in a structured table for clear comparison.
Table 1: Kinetic Parameters of Invertase with Sucrose and L-Fructose
| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) |
| Sucrose | [Insert known value, e.g., 30][4] | [Insert known value] | [Calculated] | [Calculated] |
| L-Fructose | Not Detected | Not Detected | Not Detected | Not Detected |
Note: The values for sucrose are representative and should be determined experimentally as a positive control. The expected result for L-fructose is no detectable activity.
Visualization of Workflows and Concepts
Experimental Workflow
Caption: Figure 1. Workflow for investigating invertase kinetics with L-fructose.
Michaelis-Menten and Lineweaver-Burk Plots
Caption: Figure 2. Graphical methods for determining kinetic parameters.
Discussion and Interpretation of Results
The expected outcome of this experimental protocol is that invertase will show no measurable activity with L-fructose as a substrate. This would be observed as no change in the L-fructose concentration and no appearance of new products in the HPLC analysis from the preliminary assay. Consequently, the kinetic parameters (Vₘₐₓ and Kₘ) would be non-determinable.
A lack of activity would strongly support the principle of enzyme stereospecificity, demonstrating that the active site of invertase is precisely configured to bind D-fructose in its furanose form and is unable to accommodate its L-enantiomer.
In the unlikely event that some activity is detected, this protocol provides a robust framework for quantifying the kinetic parameters. Such a result would be highly significant, suggesting a previously unknown promiscuity of the invertase active site and would warrant further investigation into the structural basis of this unexpected activity.
The inclusion of sucrose as a positive control is critical to ensure that the enzyme is active under the experimental conditions and that any lack of activity with L-fructose is due to substrate specificity and not to experimental error or inactive enzyme.
References
Application Note: High-Throughput Screening of Fructosidases with Non-Natural Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction Fructosidases, also known as invertases or sucrases, are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of terminal, non-reducing β-D-fructofuranoside residues in fructans. These enzymes are critical in various biological processes and industrial applications. In the context of drug development, specific fructosidases, such as Fructose-1,6-bisphosphatase (FBPase), are key regulatory enzymes in gluconeogenesis.[1][2] The overproduction of glucose via this pathway is a primary cause of high blood glucose in type 2 diabetes, making FBPase an attractive therapeutic target.[1][2][3] Identifying inhibitors of these enzymes is crucial for developing new antidiabetic medications.[]
High-throughput screening (HTS) is an essential methodology for discovering novel enzyme inhibitors from large compound libraries.[5][6] The use of non-natural, synthetic substrates is particularly well-suited for HTS because their cleavage can be engineered to produce a readily detectable optical signal, such as color or fluorescence.[7][8] This application note provides detailed protocols for performing HTS assays for fructosidase inhibitors using chromogenic and fluorogenic non-natural substrates.
Principle of the Assay
The core principle involves a synthetic substrate consisting of a fructose (B13574) moiety covalently linked to a reporter molecule (a chromophore or fluorophore). The fructosidase recognizes and cleaves the glycosidic bond, releasing the reporter molecule. The free reporter generates a quantifiable signal (absorbance or fluorescence) that is directly proportional to enzyme activity. Inhibitors will prevent this cleavage, resulting in a decreased signal.
Caption: General principle of fructosidase activity detection using a non-natural substrate.
Experimental Protocols
These protocols are optimized for a 384-well microplate format, a standard for HTS.[9][10]
Protocol 1: Absorbance-Based HTS Assay
This protocol uses a chromogenic substrate, such as p-nitrophenyl-β-D-fructofuranoside (pNP-Fru). Cleavage releases p-nitrophenol, which is yellow at alkaline pH and can be measured at 405 nm.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5.
-
Enzyme Stock Solution: 1 µM recombinant human FBPase in Assay Buffer with 0.1% Bovine Serum Albumin (BSA).
-
Substrate Stock Solution: 10 mM p-nitrophenyl-β-D-fructofuranoside in Dimethyl Sulfoxide (DMSO).
-
Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃).
-
Positive Control: A known inhibitor (e.g., a reference compound) at 1 mM in DMSO.
-
Negative Control: DMSO.
2. Assay Procedure (384-well plate):
-
Add 100 nL of test compounds, positive control, or negative control to the appropriate wells using an acoustic dispenser.
-
Prepare the enzyme working solution by diluting the stock to 2 nM in Assay Buffer.
-
Add 10 µL of the enzyme working solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.[9]
-
Prepare the substrate working solution by diluting the stock to 1 mM in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the substrate working solution to each well (final substrate concentration: 0.5 mM).
-
Incubate the plate at 37°C for 30 minutes.[9]
-
Stop the reaction by adding 20 µL of Stop Solution to each well.[5]
-
Measure the absorbance at 405 nm using a microplate reader.
Protocol 2: Fluorescence-Based HTS Assay
This protocol utilizes a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-fructofuranoside (4-MUF). The product, 4-methylumbelliferone (B1674119) (4-MU), is highly fluorescent. This method is generally more sensitive than absorbance-based assays.[7][8]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5.
-
Enzyme Stock Solution: 1 µM recombinant human FBPase in Assay Buffer with 0.1% BSA.
-
Substrate Stock Solution: 10 mM 4-methylumbelliferyl-β-D-fructofuranoside in DMSO.[9]
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.4.[9]
-
Positive Control: A known inhibitor at 1 mM in DMSO.
-
Negative Control: DMSO.
2. Assay Procedure (384-well plate):
-
Add 100 nL of test compounds, positive control, or negative control to the appropriate wells.
-
Prepare the enzyme working solution by diluting the stock to 0.5 nM in Assay Buffer.
-
Add 10 µL of the enzyme working solution to each well.
-
Incubate the plate at room temperature for 15 minutes.[9]
-
Prepare the substrate working solution by diluting the stock to 80 µM in Assay Buffer.[9]
-
Initiate the reaction by adding 10 µL of the substrate working solution (final concentration: 40 µM).[9]
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 20 µL of Stop Solution.
-
Measure fluorescence with excitation at 360 nm and emission at 450 nm.
HTS Workflow and Data Analysis
A typical HTS campaign involves several stages, from initial screening to hit confirmation and characterization.[10][11]
Caption: A generalized workflow for a high-throughput screening (HTS) campaign.[10]
Data Analysis Steps:
-
Normalization: Raw data from each plate is normalized relative to the positive (0% activity) and negative (100% activity) controls on the same plate.
-
Percent Inhibition Calculation:
-
Percent Inhibition = 100 x (1 - [(Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)])
-
-
Hit Selection: A "hit" is defined as a compound that shows inhibition above a certain threshold, typically 3 standard deviations from the mean of the sample population or a fixed value (e.g., >50% inhibition).[12]
-
Assay Quality Control: The Z-factor (Z') is calculated for each plate to assess the quality and robustness of the assay. A Z' value > 0.5 is considered excellent for HTS.[10]
Data Presentation
Quantitative data should be organized to facilitate comparison and hit prioritization.
Table 1: Comparison of Fructosidase Kinetic Parameters
| Substrate Type | Substrate Name | Km (µM) | Vmax (µmol/min/mg) |
|---|---|---|---|
| Natural | Sucrose | 25,000 | 150.5 |
| Non-Natural (Chromogenic) | pNP-β-D-fructofuranoside | 450 | 85.2 |
| Non-Natural (Fluorogenic) | 4-MU-β-D-fructofuranoside | 95 | 110.8 |
Table 2: HTS Assay Performance Metrics
| Assay Type | Signal-to-Background Ratio | Z'-Factor | Hit Rate (%) |
|---|---|---|---|
| Absorbance-Based | 12 | 0.78 | 0.45 |
| Fluorescence-Based | 85 | 0.89 | 0.51 |
Table 3: Potency of Identified Hit Compounds (Dose-Response)
| Compound ID | IC50 (µM) | Inhibition Type |
|---|---|---|
| Hit-001 | 2.5 | Competitive |
| Hit-002 | 8.1 | Non-competitive |
| Hit-003 | 0.9 | Uncompetitive |
| Hit-004 | 15.3 | Competitive |
Application in Drug Discovery: Targeting Gluconeogenesis
Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for endogenous glucose production.[2] In type 2 diabetes, this pathway is often overactive.[1] Inhibiting FBPase can therefore lower blood glucose levels, offering a therapeutic strategy.[3][13]
Caption: Role of FBPase in the gluconeogenesis pathway and its inhibition.[1]
References
- 1. Discovery of fructose-1,6-bisphosphatase inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose-1, 6-bisphosphatase inhibitors for reducing excessive endogenous glucose production in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of disulfide-derived fructose-1,6-bisphosphatase (FBPase) covalent inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High‐Throughput Approaches in Carbohydrate‐Active Enzymology: Glycosidase and Glycosyl Transferase Inhibitors, Evolution, and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate-Free High-Throughput Screening Identifies Selective Inhibitors for Uncharacterized Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Invertase Preparation - Creative Biogene [microbiosci.creative-biogene.com]
- 8. prod-media.megazyme.com [prod-media.megazyme.com]
- 9. benchchem.com [benchchem.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of L- and D-Fructose Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose (B13574), a simple ketonic monosaccharide, exists as two stereoisomers, or enantiomers: L-fructose and D-fructose. While D-fructose is the common, naturally occurring form found in fruits, vegetables, and honey, and is readily metabolized by the body, L-fructose is a rare sugar with different metabolic fates and physiological effects. The distinct biological activities of these enantiomers necessitate accurate and reliable analytical methods for their separation and quantification. This is of particular importance in the fields of food science, nutrition, and drug development, where the stereochemistry of a molecule can significantly impact its efficacy, metabolism, and toxicity.
These application notes provide detailed protocols for the separation of L- and D-fructose enantiomers using three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and effective method for the direct separation of enantiomers.[1] The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[2]
Principle of Separation
The separation of L- and D-fructose enantiomers by chiral HPLC is based on the formation of transient diastereomeric complexes between the fructose enantiomers and the chiral selector immobilized on the stationary phase.[2] Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are particularly effective for the separation of sugar enantiomers.[3] The different spatial arrangements of the hydroxyl groups on L- and D-fructose lead to variations in the stability of these complexes, resulting in differential retention on the column.
Experimental Protocol
This protocol is based on the method developed by Lopes and Gaspar for the simultaneous separation of monosaccharide enantiomers.[4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size.[3][4]
-
Mobile Phase: n-Hexane:Ethanol:Trifluoroacetic Acid (TFA) (70:30:0.1, v/v/v).[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection: Refractive Index (RI).
-
Injection Volume: 20 µL.
Sample Preparation:
-
Prepare a standard stock solution of a racemic mixture of L- and D-fructose in the mobile phase.
-
For real samples, such as fruit juices or pharmaceutical formulations, a sample clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering matrix components.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Quantitative Data
| Parameter | D-Fructose | L-Fructose | Reference |
| Retention Time (min) | 11.2 | 12.5 | [4] |
| Resolution (Rs) | >1.5 (baseline separated) | [4] | |
| Limit of Detection (LOD) | Estimated: 0.1 - 1 µg/mL | Estimated: 0.1 - 1 µg/mL | |
| Limit of Quantitation (LOQ) | Estimated: 0.3 - 3 µg/mL | Estimated: 0.3 - 3 µg/mL |
Note: LOD and LOQ values are estimates based on typical performance of chiral HPLC methods with RI detection. Actual values may vary depending on the specific instrument and conditions.
Workflow Diagram
Caption: Workflow for Chiral HPLC Separation of Fructose Enantiomers.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like fructose, a derivatization step is required to increase their volatility.
Principle of Separation
The separation of L- and D-fructose enantiomers by chiral GC involves their interaction with a chiral stationary phase within the GC column. Derivatized cyclodextrins are commonly used as chiral selectors in the stationary phase for sugar analysis. The derivatized enantiomers form transient diastereomeric complexes with the CSP, and the differing stability of these complexes leads to different retention times. Mass spectrometry provides sensitive detection and structural confirmation of the separated enantiomers.
Experimental Protocol
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Chiral capillary GC column.
Derivatization (Two-Step: Methoximation followed by Silylation):
-
Methoximation: To a dried sample containing the fructose enantiomers, add a solution of methoxyamine hydrochloride in pyridine. Heat the mixture to convert the carbonyl group of fructose to a methoxime. This step prevents the formation of multiple anomeric peaks.
-
Silylation: After cooling, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. Heat the mixture to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, increasing the volatility of the molecules.
GC-MS Conditions:
-
Column: Chiral Cyclodextrin-based capillary column (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 50-600.
Quantitative Data
| Parameter | Derivatized D-Fructose | Derivatized L-Fructose |
| Retention Time (min) | Illustrative: 15.2 | Illustrative: 15.8 |
| Resolution (Rs) | Illustrative: >1.5 | |
| Limit of Detection (LOD) | Estimated: 1-10 pg on column | Estimated: 1-10 pg on column |
| Limit of Quantitation (LOQ) | Estimated: 5-50 pg on column | Estimated: 5-50 pg on column |
Note: The quantitative data presented are illustrative, as specific experimental values for L- and D-fructose enantiomers were not available in the literature reviewed. These values are representative of chiral GC-MS separations of similar derivatized monosaccharides.
Workflow Diagram
Caption: Workflow for Chiral GC-MS Analysis of Fructose Enantiomers.
Chiral Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis is a high-resolution separation technique that utilizes a chiral selector dissolved in the background electrolyte (BGE) to achieve enantiomeric separation.
Principle of Separation
In chiral CE, the separation of L- and D-fructose enantiomers is achieved by their differential interaction with a chiral selector, typically a cyclodextrin, added to the running buffer.[3][4] This interaction forms transient diastereomeric inclusion complexes with different formation constants. As a result, the two enantiomers will have different apparent electrophoretic mobilities and will migrate at different velocities under the influence of an electric field, leading to their separation.
Experimental Protocol
Instrumentation:
-
Capillary Electrophoresis system with a UV or diode array detector.
CE Conditions:
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.
-
Background Electrolyte (BGE): 100 mM Borate buffer, pH 9.5, containing 20 mM β-cyclodextrin as the chiral selector.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Indirect UV detection at 214 nm.
Sample Preparation:
-
Dissolve the fructose enantiomer mixture in the BGE or a compatible low-ionic-strength buffer.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Quantitative Data
| Parameter | D-Fructose | L-Fructose |
| Migration Time (min) | Illustrative: 8.5 | Illustrative: 8.9 |
| Resolution (Rs) | Illustrative: >1.5 | |
| Limit of Detection (LOD) | Estimated: 1-10 µM | Estimated: 1-10 µM |
| Limit of Quantitation (LOQ) | Estimated: 5-50 µM | Estimated: 5-50 µM |
Note: The quantitative data presented are illustrative, as specific experimental values for L- and D-fructose enantiomers were not available in the literature reviewed. These values are representative of chiral CE separations of similar underivatized monosaccharides using cyclodextrins.
Workflow Diagramdot
References
- 1. Enantiomeric Resolution of Pharmaceuticals in Capillary Electrophoresis Using Charged and Modified Cyclodextrins: Migration Order, Modeling, and Chiral Resolution Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Transfructosylation Reactions
Note on the Use of beta-L-fructofuranose: Extensive literature review did not yield any specific methods or data regarding the use of this compound as a substrate in studying transfructosylation reactions. The enzymes that catalyze these reactions, namely fructosyltransferases and β-fructofuranosidases, exhibit a high degree of stereospecificity for their natural substrate, sucrose (B13894), which contains beta-D-fructofuranose. Consequently, the following application notes and protocols are based on the established and widely documented use of sucrose for the study of transfructosylation and the production of fructooligosaccharides (FOS).
I. Introduction to Transfructosylation Reactions
Transfructosylation is an enzymatic process involving the transfer of a fructosyl group from a donor molecule to an acceptor molecule. In the context of fructooligosaccharide (FOS) production, the primary donor is sucrose. Enzymes such as fructosyltransferases (FTases; EC 2.4.1.9) and β-fructofuranosidases (FFases; EC 3.2.1.26) catalyze the cleavage of the β-(2→1) glycosidic bond in sucrose and transfer the liberated fructose (B13574) moiety to an acceptor.[1][2] When the acceptor is another sucrose molecule or a growing FOS chain, a series of short-chain FOS are synthesized, including 1-kestose (B104855) (GF2), nystose (B80899) (GF3), and 1-fructofuranosylnystose (GF4).[1][3]
These enzymes also possess hydrolytic activity, where water acts as the acceptor, releasing free fructose and glucose.[4] The ratio of transfructosylation to hydrolysis is a critical parameter in FOS production and is influenced by factors such as substrate concentration, temperature, and pH.[2]
II. Key Enzymes in Transfructosylation Studies
The primary enzymes employed in the study and industrial production of FOS are fructosyltransferases and β-fructofuranosidases, predominantly sourced from fungi like Aspergillus and Aureobasidium species.[1] While both enzyme classes can catalyze transfructosylation, FTases generally exhibit a higher transferase-to-hydrolase activity ratio, making them more efficient for FOS synthesis.[1]
Characteristics of Common Enzymes:
| Enzyme Source | Enzyme Type | Key Products | Reference |
| Aspergillus niger | β-fructofuranosidase / Fructosyltransferase | 1-kestose, nystose, fructosylnystose | [5][6] |
| Aspergillus oryzae | β-fructofuranosidase | 1-kestose, nystose, fructosylnystose | [7] |
| Aureobasidium pullulans | Fructosyltransferase | Inulin-type FOS | [5] |
| Zymomonas mobilis | Levansucrase / β-fructofuranosidase | 6-kestose (B12071499), 1-kestose, neokestose | [4] |
III. Experimental Protocols
A. Protocol 1: Screening of Microbial Strains for Fructosyltransferase Activity
This protocol outlines a method for screening fungal isolates for their ability to produce extracellular enzymes with transfructosylation activity.
1. Materials:
- Potato Dextrose Agar (B569324) (PDA) plates
- Czapek-Dox broth supplemented with 2% (w/v) sucrose
- 0.1 M Sodium acetate (B1210297) buffer (pH 5.5)
- Sucrose solution (60% w/v)
- High-Performance Liquid Chromatography (HPLC) system with a suitable carbohydrate analysis column
2. Procedure:
- Inoculate fungal isolates onto PDA plates and incubate at 28°C for 5-7 days.
- Transfer a small block of agar with fungal mycelium into a flask containing Czapek-Dox broth with sucrose.
- Incubate the liquid culture at 28°C with shaking (150 rpm) for 72-120 hours.
- Separate the mycelium from the culture broth by centrifugation or filtration. The supernatant contains the crude extracellular enzyme.
- To assess transfructosylation activity, mix the crude enzyme supernatant with a 60% (w/v) sucrose solution in a 1:1 ratio.
- Incubate the reaction mixture at 55-60°C for 1 to 24 hours.
- Terminate the reaction by heating the mixture to 90°C for 10 minutes.
- Analyze the reaction products (glucose, fructose, sucrose, and FOS) by HPLC. The presence of 1-kestose, nystose, and other higher oligomers confirms transfructosylation activity.
B. Protocol 2: Enzymatic Production of Fructooligosaccharides (FOS)
This protocol describes a typical batch reaction for the synthesis of FOS from sucrose using a commercially available or partially purified enzyme preparation.
1. Materials:
- Fructosyltransferase or β-fructofuranosidase preparation
- Sucrose
- 0.1 M Citrate-phosphate buffer (pH 5.5 - 6.0)
- Water bath or incubator shaker
- HPLC system for analysis
2. Procedure:
- Prepare a 50-60% (w/v) sucrose solution in the citrate-phosphate buffer.
- Pre-heat the sucrose solution to the optimal reaction temperature (typically 50-60°C).
- Add the enzyme preparation to the substrate solution. The enzyme concentration should be optimized for the specific enzyme and desired reaction time.
- Incubate the reaction mixture with continuous stirring for a period ranging from 4 to 24 hours.[5]
- Withdraw samples at regular intervals to monitor the progress of the reaction.
- Stop the enzymatic reaction in the samples by heat inactivation (e.g., 90°C for 10-30 minutes).[5]
- Analyze the composition of sugars (sucrose, glucose, fructose, 1-kestose, nystose, etc.) in the samples using HPLC.
- The final product will be a mixture of FOS, glucose, fructose, and unconverted sucrose.
C. Protocol 3: Kinetic Analysis of Transfructosylation and Hydrolysis
This protocol provides a method to determine the kinetic parameters of an enzyme's transfructosylation and hydrolytic activities.
1. Materials:
- Purified or partially purified enzyme
- Sucrose solutions of varying concentrations (e.g., 50 mM to 1 M)
- 0.1 M Acetate buffer (pH 5.0)
- Enzyme reaction tubes
- Water bath
- HPLC system
2. Procedure:
- Prepare a series of sucrose solutions of different concentrations in the acetate buffer.
- Equilibrate the substrate solutions and the enzyme preparation at the desired reaction temperature (e.g., 35°C).
- Initiate the reactions by adding a fixed amount of the enzyme to each substrate concentration.
- Allow the reactions to proceed for a short, fixed time (e.g., 10 minutes) to measure initial velocities.
- Terminate the reactions by heat inactivation.
- Quantify the concentrations of glucose, fructose, 1-kestose, and 6-kestose (if applicable) using a calibrated HPLC method.
- Calculate the initial velocities (v) for:
- Hydrolysis (based on the rate of fructose formation, v_Fru).
- Transfructosylation (based on the rate of kestose formation, v_Kes).
- Total glucose production (v_Glc), which represents the sum of hydrolysis and transfructosylation.[4][8]
- Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Vmax and Km) for each activity.
IV. Data Presentation
Table 1: Kinetic Parameters for Transfructosylation Reactions
| Enzyme | Substrate | Vmax (µmol/min/mg) | Km (mM) | Ki (glucose, non-competitive) (mol/L) | Optimal pH | Optimal Temp (°C) | Reference |
| Aspergillus niger β-fructofuranosidase | Sucrose | Not specified | Not specified | 0.12 | 5.5-6.0 | 50-60 | [5] |
| Aspergillus tamarii FTase | Sucrose | 2.094 | 1049.7 | Not specified | 7.0 | 28.4 | [9] |
| Aspergillus labruscus β-fructofuranosidase | Sucrose | 140.3 | 4.74 | Not specified | 5.5 | 55 | [10] |
| Aspergillus labruscus β-fructofuranosidase (+Mn2+) | Sucrose | 292.9 | 2.17 | Not specified | 5.5 | 55 | [10] |
Table 2: FOS Production under Optimized Conditions
| Enzyme Source | Initial Sucrose (g/L) | Reaction Time (h) | FOS Yield (g FOS / g initial sucrose) | Final FOS Concentration (g/L) | Reference |
| Aspergillus oryzae FTase | 42.64 | 24 | - | - | [1] |
| Penicillium citreonigrum | 100 | 168 (7 days) | 0.55 | 3.9 | [1] |
| Aspergillus tamarii FTase | 500 | - | - | 251 | [9] |
| Aspergillus oryzae KB (immobilized) | 600 | 984 | - | 51.9% of total sugars | [7] |
V. Visualizations
Caption: Enzymatic pathway of hydrolysis and transfructosylation.
Caption: General experimental workflow for FOS production.
Caption: Factors influencing FOS yield in transfructosylation.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Glycosyltransferase - Wikipedia [en.wikipedia.org]
- 3. Molecular insight into regioselectivity of transfructosylation catalyzed by GH68 levansucrase and β-fructofuranosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. [PDF] Enzymatic synthesis of fructooligosaccharides from sucrose by endo-inulinase-catalyzed transfructosylation reaction in biphasic systems | Semantic Scholar [semanticscholar.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. CN102056947B - Fructose-oligosaccharide composition, its production method and application - Google Patents [patents.google.com]
- 10. Glycosyltransferases: Tools for Synthesis and Modification of Glycans [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting low yield in beta-L-fructofuranose synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of beta-L-fructofuranose, with a focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main approaches for synthesizing this compound are chemical synthesis and enzymatic synthesis. Chemical methods often involve the conversion of a more readily available L-sugar, such as L-sorbose, through a series of reactions involving protection, activation of hydroxyl groups, epoxidation, and deprotection.[1] Enzymatic synthesis typically utilizes enzymes like β-fructofuranosidases or fructosyltransferases to catalyze the transfer of a fructosyl group from a donor substrate (like sucrose) to an acceptor molecule or to hydrolyze a larger fructan.
Q2: What is a typical yield for this compound synthesis?
A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. In the chemical synthesis from L-sorbose, yields of over 85% have been reported.[1][2] For enzymatic processes, the focus is often on the production of fructooligosaccharides (FOS), where yields can range from 55% to over 80%, depending on the enzyme and reaction parameters.[3] The yield of a specific isomer like this compound will be highly dependent on the enzyme's specificity and the control of reaction conditions to favor its formation over other products.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying sugars. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for detailed structural elucidation and confirming the stereochemistry of the anomeric carbon (beta configuration) and the ring form (furanose). Mass spectrometry can be used to confirm the molecular weight.
Troubleshooting Guide: Low Yield
Low yields in this compound synthesis can arise from various factors related to both chemical and enzymatic methods. This guide provides a structured approach to identifying and resolving these issues.
Section 1: Troubleshooting Chemical Synthesis
The chemical synthesis of L-fructose often starts from L-sorbose and involves several steps. Low yield can occur at any of these stages.
Issue 1.1: Incomplete reaction at the sulfonation step (e.g., mesylation or tosylation).
-
Potential Cause: Insufficient reagent, poor quality of reagents, or suboptimal reaction temperature.
-
Recommended Solutions:
-
Ensure the use of freshly opened or properly stored sulfonyl chloride and pyridine (B92270).
-
Optimize the stoichiometry of the sulfonylating agent.
-
Maintain the recommended reaction temperature (e.g., cooling in an ice bath during addition).[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Issue 1.2: Low yield in the epoxide formation step.
-
Potential Cause: Incomplete preceding step, or non-optimal alkaline conditions for ring closure.
-
Recommended Solutions:
Issue 1.3: Inefficient epoxide opening and final deprotection.
-
Potential Cause: Inappropriate acidic or alkaline conditions for ring opening, or incomplete removal of protecting groups.
-
Recommended Solutions:
-
Carefully control the pH and temperature during the epoxide opening.[1]
-
For deprotection of acetal (B89532) groups, ensure appropriate acid concentration and reaction time.[1]
-
Monitor the deprotection process by TLC or HPLC to ensure complete removal of all protecting groups.
-
Issue 1.4: Formation of multiple side products.
-
Potential Cause: Side reactions due to harsh reaction conditions or the presence of impurities. The formation of undesired anomers (alpha vs. beta) or ring forms (pyranose vs. furanose) is a common challenge in sugar chemistry.
-
Recommended Solutions:
-
Use high-purity starting materials and solvents.
-
Employ mild reaction conditions where possible.
-
Careful control of reaction parameters can influence the stereochemical outcome.
-
Section 2: Troubleshooting Enzymatic Synthesis
Enzymatic synthesis of fructofuranosides is influenced by several critical parameters that can impact the final yield.
Issue 2.1: Low enzyme activity or stability.
-
Potential Cause: Suboptimal pH, temperature, or the presence of inhibitors.
-
Recommended Solutions:
-
Determine the optimal pH and temperature for the specific β-fructofuranosidase used. Most fungal enzymes have an optimal pH between 4.5 and 6.5 and a temperature range of 40-60°C.[3][4][5]
-
Ensure the absence of known inhibitors in the reaction mixture. Some metal ions can inhibit enzyme activity.[6]
-
Consider enzyme immobilization to improve stability and reusability.[7][8]
-
Issue 2.2: Low transfructosylation efficiency.
-
Potential Cause: High water activity leading to hydrolysis of the substrate rather than transfructosylation. Substrate concentration is a key factor.
-
Recommended Solutions:
-
Increase the initial substrate (e.g., sucrose) concentration. High substrate concentrations generally favor the transfructosylation reaction over hydrolysis.[5]
-
Optimize the ratio of fructosyl donor to acceptor if an acceptor other than water is used.
-
Issue 2.3: Product hydrolysis.
-
Potential Cause: The enzyme itself may hydrolyze the newly formed this compound, especially in prolonged reactions.
-
Recommended Solutions:
-
Optimize the reaction time to maximize product formation before significant hydrolysis occurs. Monitor the reaction progress over time using HPLC.
-
At high enzyme concentrations, the yield of alkyl-fructosides has been observed to decrease, likely due to hydrolysis of the synthesized product.[9]
-
Issue 2.4: Formation of undesired byproducts.
-
Potential Cause: The enzyme may produce a mixture of fructooligosaccharides (FOS) with varying chain lengths or different linkage types.
-
Recommended Solutions:
-
Select an enzyme with high specificity for the desired product.
-
Control the reaction conditions (substrate concentration, time) to favor the synthesis of the target molecule.
-
Purification methods such as chromatography will be necessary to isolate the desired this compound.
-
Data Presentation
Table 1: Reported Yields in L-fructose and Fructoside Synthesis
| Synthesis Method | Starting Material | Product | Reported Yield | Reference |
| Chemical Synthesis | L-Sorbose | L-Fructose | >85% | [1][2] |
| Chemical Synthesis | L-Sorbose derivative | L-Fructose | 73% | [1] |
| Enzymatic Synthesis | Sucrose | Fructooligosaccharides | 55-81% | [3] |
| Enzymatic Synthesis | Sucrose | Methyl-β-D-fructoside | 35% | [9] |
Table 2: Influence of Reaction Parameters on Enzymatic Fructoside Synthesis
| Parameter | Condition | Effect on Yield | Reference |
| pH | Optimal (typically 4.5-6.5) | Maximizes enzyme activity and yield. | [3][4] |
| Suboptimal | Decreased enzyme activity, leading to lower yield. | [7] | |
| Temperature | Optimal (typically 40-60°C) | Maximizes reaction rate and yield. | [3][7] |
| Too high (>60°C) | Enzyme denaturation and loss of activity. | [3][7] | |
| Substrate Conc. | High | Favors transfructosylation over hydrolysis, increasing product yield. | [5] |
| Low | Favors hydrolysis, reducing the yield of the desired fructoside. | ||
| Enzyme Conc. | Optimal | Efficient conversion within a reasonable timeframe. | |
| Too high | May lead to increased hydrolysis of the product. | [9] |
Experimental Protocols
Protocol 1: Chemical Synthesis of L-Fructose from L-Sorbose (Adapted from[1])
-
Protection of L-Sorbose: L-sorbose is first protected, for example, by reacting with 2,2-dimethoxypropane (B42991) to form a di-O-isopropylidene derivative.
-
Sulfonation: The protected L-sorbose is dissolved in pyridine and cooled in an ice bath. Methanesulfonyl chloride or p-toluenesulfonyl chloride is added slowly to introduce a good leaving group at a specific hydroxyl position.
-
Epoxide Formation: The sulfonylated intermediate is treated with a base (e.g., sodium hydroxide) under controlled temperature to induce intramolecular cyclization and form a 3,4-oxirane (epoxide) ring.
-
Epoxide Opening: The epoxide ring is opened under acidic or alkaline conditions to yield the desired stereochemistry of the hydroxyl groups for L-fructose.
-
Deprotection: The protecting groups (e.g., isopropylidene groups) are removed by acid hydrolysis.
-
Purification: The final product, L-fructose, is purified from the reaction mixture. This may involve neutralization, removal of salts by precipitation with ethanol, and concentration of the filtrate to obtain L-fructose as a syrup.[1][2]
Protocol 2: General Procedure for Enzymatic Synthesis of Fructosides
-
Enzyme and Substrate Preparation: A solution of the fructosyl donor (e.g., sucrose) is prepared in a suitable buffer at the optimal pH for the chosen β-fructofuranosidase.
-
Reaction Initiation: The enzyme is added to the substrate solution. If an acceptor molecule other than water is used, it is also included in the reaction mixture.
-
Incubation: The reaction mixture is incubated at the optimal temperature with gentle agitation.
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing them by HPLC to determine the concentration of the product and remaining substrate.
-
Reaction Termination: Once the maximum yield of the desired product is achieved, the reaction is terminated, typically by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).[7]
-
Purification: The product is purified from the reaction mixture, which may contain residual substrate, monosaccharides (glucose and fructose), and other oligosaccharides. Purification can be achieved using techniques like column chromatography.
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of L-fructose.
Caption: Logical steps for troubleshooting low yield in enzymatic synthesis.
References
- 1. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of β-Fructofuranosidase Production from Agrowaste by Aspergillus carbonarius and Its Application in the Production of Inverted Sugar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Purification and properties of the beta-fructofuranosidase from Kluyveromyces fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Reactions with Non-natural Sugars
Welcome to the Technical Support Center for enzymatic reactions involving non-natural sugars. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges encountered when working with non-natural carbohydrate substrates.
Frequently Asked Questions (FAQs)
Q1: My enzyme shows significantly lower activity with a non-natural sugar compared to its natural substrate. What are the common causes and how can I improve the reaction?
A1: This is a common and expected challenge. The primary reasons for reduced activity include:
-
Lower Binding Affinity (Higher Km): The enzyme's active site is optimized for its natural substrate. Non-natural sugars may have different stereochemistry, size, or functional groups that hinder proper binding. This is reflected in a higher Michaelis constant (Km), indicating that a higher concentration of the non-natural sugar is required to reach half of the maximum reaction velocity.[1][2]
-
Slower Catalytic Turnover (Lower kcat): Even if the non-natural sugar binds, the precise alignment of catalytic residues required for the reaction may be suboptimal, leading to a lower turnover number (kcat).[1]
-
Substrate Inhibition: At high concentrations, some non-natural substrates can bind to the enzyme in a non-productive manner, leading to substrate inhibition and a decrease in the reaction rate.[3]
Troubleshooting and Optimization Strategies:
-
Increase Substrate Concentration: To compensate for a higher Km, increasing the concentration of the non-natural sugar can help saturate the enzyme and increase the reaction rate. However, be mindful of potential substrate inhibition and solubility limits.
-
Enzyme Engineering:
-
Rational Design/Site-Directed Mutagenesis: If the enzyme's structure is known, you can identify key residues in the active site that interact with the substrate. Mutating these residues to better accommodate the non-natural sugar can improve activity.[4][5][6][7]
-
Directed Evolution: This approach involves creating a large library of enzyme variants through random mutagenesis and screening for mutants with improved activity towards the non-natural sugar.[4][6]
-
-
Optimize Reaction Conditions:
-
pH and Temperature: The optimal pH and temperature for the natural substrate may not be the same for a non-natural one. Perform a matrix of experiments to determine the optimal conditions.
-
Cofactors: Ensure that any necessary metal ions or other cofactors are present in optimal concentrations.[8]
-
Q2: I'm observing product inhibition in my reaction with a non-natural sugar. How can I mitigate this?
A2: Product inhibition occurs when the product of the reaction binds to the enzyme and prevents the substrate from binding, thereby slowing down the reaction. This is a form of negative feedback.
Strategies to Overcome Product Inhibition:
-
In situ Product Removal:
-
Two-phase Systems: If the product is soluble in an organic solvent, a two-phase aqueous-organic system can be used to extract the product from the aqueous phase as it is formed.
-
Product Precipitation: If the product has low solubility, it may precipitate out of the solution, driving the reaction forward.
-
Adsorption: Using a resin that specifically binds the product can remove it from the reaction mixture.
-
-
Enzyme Immobilization: Immobilizing the enzyme can sometimes alter its microenvironment and reduce the local concentration of the product around the enzyme.
-
Fed-batch or Continuous Flow Reactors: These reactor setups allow for the continuous removal of the product as it is formed, preventing its accumulation to inhibitory levels.
Q3: The non-natural sugar I want to use has poor solubility in my aqueous reaction buffer. What are my options?
A3: Poor substrate solubility is a frequent hurdle that limits the achievable reaction rate.
Solutions for Poor Substrate Solubility:
-
Co-solvents: Adding a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) can increase the solubility of hydrophobic non-natural sugars. However, it's crucial to first test the enzyme's stability and activity in the presence of the co-solvent, as it can be denaturing.
-
Temperature Optimization: Increasing the reaction temperature can enhance the solubility of many compounds. This must be balanced with the enzyme's thermal stability.[9][10]
-
pH Adjustment: The solubility of some non-natural sugars with ionizable groups can be influenced by the pH of the buffer.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can sometimes help to solubilize substrates without denaturing the enzyme.
-
Substrate Analogs: If possible, consider using a more soluble analog of your non-natural sugar.
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a step-by-step approach to diagnose and resolve issues of low or no product yield in enzymatic reactions with non-natural sugars.
| Potential Cause | Verification Step | Recommended Solution |
| Inactive Enzyme | Perform a control reaction with the enzyme's natural substrate to confirm its activity. | If the control fails, use a fresh batch of enzyme. Ensure proper storage conditions (-20°C or -80°C). Avoid repeated freeze-thaw cycles.[11] |
| Suboptimal Reaction Conditions | Verify the pH, temperature, and buffer composition of your reaction. | Systematically vary the pH and temperature to find the optimal conditions for the non-natural substrate. |
| Poor Substrate Quality | Check the purity and integrity of your non-natural sugar and any co-substrates (e.g., UDP-glucose). | Use high-purity substrates. Confirm the concentration of stock solutions. |
| Insufficient Enzyme Concentration | Run the reaction with a higher concentration of the enzyme. | Increase the enzyme concentration in a stepwise manner to see if the yield improves. |
| Very Low Affinity for Non-natural Substrate | Review literature for kinetic data (Km) of your enzyme or similar enzymes with related non-natural sugars. | Significantly increase the concentration of the non-natural sugar. Consider enzyme engineering to improve affinity. |
| Presence of Inhibitors | Check if any components of your reaction mixture (e.g., from substrate synthesis) could be inhibitory. | Purify the non-natural sugar substrate. Run a control reaction with and without potentially inhibitory components. |
Guide 2: Inconsistent or Unreliable Kinetic Data
This guide addresses common issues when determining kinetic parameters (Km and Vmax) for enzymes with non-natural sugars.
| Problem | Potential Cause | Solution |
| Non-linear initial rates | Substrate or product inhibition is occurring. The assay is running for too long, leading to substrate depletion or product accumulation. | Measure initial rates over a shorter time course. If inhibition is suspected, plot v vs. [S] to observe the characteristic drop in velocity at high substrate concentrations.[3] |
| High background signal | The non-natural sugar or the product interferes with the detection method. Non-enzymatic degradation of the substrate or product. | Run control reactions without the enzyme to quantify the background signal and subtract it from the experimental data. Choose an alternative detection method if interference is significant. |
| Difficulty reaching saturation (Vmax) | Poor solubility of the non-natural sugar. Very high Km value. | Use co-solvents to increase solubility (test for enzyme compatibility first). If Km is very high, it may not be practical to reach saturation. In such cases, the catalytic efficiency (kcat/Km) can still be determined from the initial linear portion of the Michaelis-Menten plot.[2][12] |
| Inaccurate substrate concentration | The actual concentration of the non-natural sugar solution is different from the calculated value. | Accurately determine the concentration of your non-natural sugar stock solution using an appropriate analytical method (e.g., NMR, HPLC). |
Data Presentation
Table 1: Comparative Kinetic Parameters of a Hypothetical Glycosyltransferase with Natural and Non-natural Sugar Acceptors
This table illustrates how the kinetic parameters of a glycosyltransferase can vary when presented with its natural acceptor substrate versus several non-natural analogs. The donor substrate is UDP-glucose in all reactions.
| Acceptor Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Natural Acceptor (e.g., Quercetin) | 0.1 | 100 | 50 | 500,000 |
| Non-natural Analog 1 (Kaempferol) | 0.5 | 80 | 40 | 80,000 |
| Non-natural Analog 2 (Naringenin) | 2.0 | 50 | 25 | 12,500 |
| Non-natural Analog 3 (Apigenin) | 5.0 | 20 | 10 | 2,000 |
Data are hypothetical and for illustrative purposes only.
Table 2: Aqueous Solubility of Selected Monosaccharides at 25°C
This table provides a reference for the solubility of some common and modified monosaccharides in water. Note that solubility can be affected by buffer components and pH.
| Monosaccharide | Formula | Solubility (g/L) |
| D-Glucose | C6H12O6 | 909 |
| D-Fructose | C6H12O6 | ~4000 |
| D-Galactose | C6H12O6 | 680 |
| D-Xylose | C5H10O5 | 1170 |
| N-Acetylglucosamine (GlcNAc) | C8H15NO6 | ~1000 |
| 2-Deoxy-D-glucose | C6H12O5 | Highly soluble |
Experimental Protocols
Protocol 1: General Colorimetric Assay for Glycosyltransferase Activity with a Non-natural Acceptor Substrate
This protocol describes a coupled-enzyme assay to determine the activity of a glycosyltransferase that uses a UDP-sugar donor and a non-natural acceptor. The release of UDP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Glycosyltransferase
-
Non-natural acceptor substrate
-
UDP-sugar donor (e.g., UDP-glucose)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 10 mM MgCl2)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing the reaction buffer, PEP, NADH, PK, and LDH.
-
Aliquot the master mix into the wells of the 96-well plate.
-
Add the non-natural acceptor substrate to each well at varying concentrations.
-
Add the glycosyltransferase to each well.
-
Equilibrate the plate at the desired reaction temperature for 5 minutes.
-
Initiate the reaction by adding the UDP-sugar donor to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).
-
Plot the initial rates against the concentration of the non-natural acceptor substrate to determine Km and Vmax.
Protocol 2: Site-Directed Mutagenesis to Improve Enzyme Activity with a Non-natural Sugar
This protocol outlines the key steps for performing site-directed mutagenesis to alter the substrate specificity of an enzyme.
Materials:
-
Plasmid DNA containing the gene for the wild-type enzyme
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
Appropriate growth media and antibiotics
Procedure:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation and flank the target site in the gene.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, so it will digest the parental (wild-type) plasmid, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Screening: Plate the transformed cells on selective media. Pick individual colonies and grow them in liquid culture.
-
Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the cultures and sequence the gene to confirm the presence of the desired mutation.
-
Protein Expression and Purification: Express the mutant protein and purify it.
-
Enzyme Activity Assay: Characterize the activity of the mutant enzyme with the non-natural sugar using an appropriate assay (e.g., Protocol 1) and compare its kinetic parameters to the wild-type enzyme.
Visualizations
Caption: Troubleshooting workflow for low or no product formation.
References
- 1. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Engineering of enzymes using non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering of enzymes using non-natural amino acids [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in rational approaches for enzyme engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Similarities in Structure and Function of UDP-Glycosyltransferase Homologs from Human and Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lori.academicdirect.org [lori.academicdirect.org]
- 11. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. graphmatik.io [graphmatik.io]
Technical Support Center: Stabilizing Beta-L-Fructofuranose in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the stability of beta-L-fructofuranose in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is the L-enantiomer of the naturally occurring D-fructose, a five-membered ring structure. Its stability in aqueous solutions is a significant concern as it can degrade through various pathways, including hydrolysis and isomerization, leading to the formation of impurities and a loss of the desired molecule. This degradation can impact experimental results, product efficacy, and safety in drug development.
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by:
-
pH: It is most stable in slightly acidic conditions.
-
Temperature: Higher temperatures accelerate degradation rates.
-
Presence of catalysts: Metal ions can catalyze degradation reactions.
-
Buffer components: The type of buffer used can impact stability.
Q3: What are the common degradation products of this compound?
A3: Under various stress conditions, this compound can degrade into several products, including reactive carbonyl compounds such as 3-deoxyglucosone, glucosone, methylglyoxal, and glyoxal.[1] The formation of these byproducts can interfere with analytical assays and may have biological implications.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Observed During Experiments
Symptoms:
-
Inconsistent results in bioassays.
-
Appearance of unknown peaks in HPLC analysis over a short period.
-
Decrease in the concentration of the starting material faster than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH of the solution | This compound is generally more stable in acidic conditions. Adjust the pH of your solution to a range of 3-4 for optimal stability. |
| High storage or experimental temperature | Store stock solutions at low temperatures (2-8°C) and perform experiments at the lowest feasible temperature to minimize thermal degradation. |
| Presence of catalytic metal ions | Use high-purity water and reagents. If metal ion contamination is suspected, consider using a chelating agent like EDTA at a low concentration (e.g., 0.1 mM), after verifying its compatibility with your experimental system. |
| Incompatible buffer system | The choice of buffer can influence stability. Citrate (B86180) and phosphate (B84403) buffers are commonly used. Evaluate the stability of this compound in different buffer systems to identify the most suitable one for your application. |
Issue 2: Inconsistent Peak Areas or Shifting Retention Times in HPLC Analysis
Symptoms:
-
Variable peak areas for the same sample concentration.
-
Drifting retention time of the this compound peak.
-
Appearance of new, unidentified peaks during the analytical run.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| On-column degradation | The pH of the mobile phase can affect stability. Ensure the mobile phase is buffered to a pH where this compound is stable. Also, consider lowering the column temperature. |
| Sample degradation in the autosampler | If the autosampler is not refrigerated, the sample may degrade over the course of a long sequence. Use a refrigerated autosampler or run shorter sequences. |
| Inconsistent sample preparation | Ensure that the sample diluent is buffered to a stable pH and that samples are analyzed promptly after preparation. |
| Mobile phase issues | Inconsistent mobile phase composition can lead to retention time shifts. Prepare fresh mobile phase daily and ensure proper mixing and degassing. |
Data Presentation: Stability of Fructose (B13574) in Solution
Disclaimer: The following data is based on studies of D-fructose, the D-enantiomer of L-fructofuranose. Due to their similar chemical structures, this data serves as a close approximation for the stability of this compound. Actual degradation rates for the L-enantiomer may vary.
Table 1: Representative Thermal Degradation of Fructose (20% solution) at Different Temperatures
| Heating Time (hours) | Remaining Fructose (%) at 110°C | Remaining Fructose (%) at 130°C | Remaining Fructose (%) at 150°C |
| 1 | 95.2 | 85.1 | 70.3 |
| 2 | 90.7 | 72.5 | 55.8 |
| 3 | 86.4 | 61.3 | 43.1 |
| 4 | 82.3 | 51.2 | 32.5 |
| 5 | 78.5 | 42.1 | 24.0 |
Data adapted from a study on the thermal degradation of D-fructose.[2]
Table 2: Influence of pH on the Apparent First-Order Degradation Rate Constant (k_obs) of Fructose at Elevated Temperature
| pH | k_obs (x 10⁻³ h⁻¹) |
| 2.5 | 0.399 |
| 3.5 | 0.239 |
| 4.5 | 0.255 |
| 5.5 | 0.898 |
| 6.5 | 2.15 |
| 7.5 | 5.56 |
Representative data illustrating the trend of fructose degradation with pH, adapted from studies on similar molecules.[3]
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized this compound Solution
Objective: To prepare an aqueous solution of this compound with improved stability for use in biological or chemical assays.
Materials:
-
This compound
-
Citrate buffer (0.1 M, pH 4.0)
-
High-purity water
-
Sterile, low-binding microcentrifuge tubes or vials
Procedure:
-
Prepare a 0.1 M citrate buffer solution and adjust the pH to 4.0 using citric acid or sodium citrate.
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in the citrate buffer to the desired final concentration.
-
Filter the solution through a 0.22 µm sterile filter to remove any particulates and for sterilization.
-
Aliquot the solution into sterile, low-binding tubes.
-
Store the aliquots at 2-8°C, protected from light.
-
For long-term storage, consider freezing at -20°C or below. Minimize freeze-thaw cycles.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound solution (e.g., 1 mg/mL in water)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or incubator
-
HPLC system with a suitable column for sugar analysis
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound solution and 0.1 M NaOH.
-
Incubate at room temperature, taking aliquots at specified time points (e.g., 30, 60, 120 minutes).
-
Neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a specified time.
-
Withdraw aliquots at time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate the this compound solution at an elevated temperature (e.g., 80°C).
-
Withdraw aliquots at specified time points and dilute for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and profile the degradation products.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for beta-L-fructofuranose after synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of beta-L-fructofuranose after its synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental purification of this compound.
Issue 1: High salt content in the final product after synthesis from L-sorbose.
-
Question: My synthesized L-fructose syrup has high salt contamination after neutralization. How can I efficiently remove these salts?
-
Answer: High salt content is a common issue, especially after neutralization steps using reagents like sodium hydroxide (B78521) and sulfuric acid. A practical approach is to remove the salt by repeated precipitation with ethanol (B145695).[1][2] Concentrate the neutralized reaction mixture and then add ethanol. The inorganic salts will precipitate out of the ethanol solution and can be removed by filtration.[1][2] This process can be repeated to improve the purity of the L-fructose syrup.[1][2] For residual salts, an ion-exchange resin, such as Amberlite MB-1, can be used for deionization.[1]
Issue 2: Low yield of L-fructose after purification.
-
Question: I am experiencing a significant loss of L-fructose during the purification process. What are the potential causes and how can I improve the yield?
-
Answer: Low yield can result from several factors throughout the synthesis and purification process. One key reason could be incomplete conversion of the starting material, L-sorbose.[3] Optimizing the reaction conditions, such as reaction time and temperature for the inversion of hydroxyl groups, is crucial.[1] During purification, multiple precipitation steps with ethanol to remove salts, if not performed carefully, can lead to co-precipitation of the product.[1][2] Ensure the minimum amount of ethanol required for salt precipitation is used. Furthermore, in chromatographic purification, improper selection of the mobile phase can lead to broad peaks and loss of product during fraction collection.
Issue 3: Presence of unreacted starting material or intermediate by-products in the purified L-fructose.
-
Question: My final L-fructose product shows contamination with L-sorbose and other by-products when analyzed by TLC and HPLC. How can I improve the separation?
-
Answer: The presence of starting materials and by-products indicates either an incomplete reaction or inefficient purification. For purification, silica (B1680970) gel column chromatography is an effective method.[1] A solvent system such as ethyl acetate-methanol-water (e.g., in a 4:1:0.7 v/v/v ratio) can be used to separate L-fructose from by-products with different polarities.[1] For analytical and preparative scale purification, High-Performance Liquid Chromatography (HPLC) using a Hydrophilic Interaction Liquid Chromatography (HILIC) column is well-suited for separating polar compounds like sugars.[4] An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 80:20 v/v) can be effective.[4]
Issue 4: Difficulty in crystallizing L-fructose from the purified syrup.
-
Question: I have a purified L-fructose syrup, but I am unable to induce crystallization. What are the recommended crystallization conditions?
-
Answer: Fructose (B13574) is known to have high water solubility, which makes it difficult to crystallize from a purely aqueous solution.[5] The use of an anti-solvent, such as ethanol, is a common strategy to induce crystallization.[6][7] A mixed solvent system of water and ethanol can be used to achieve a supersaturated solution from which L-fructose can be crystallized by cooling.[7] The process can be initiated by adding anhydrous fructose seed crystals to a supersaturated solution.[6] For instance, a supersaturated solution in an ethanol-water mixture can be maintained at a constant temperature (e.g., 50-75°C) under reduced pressure to remove the azeotrope and promote crystal growth.[6]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect after synthesizing L-fructose from L-sorbose?
A1: The synthesis of L-fructose from L-sorbose involves the inversion of hydroxyl groups at the C3 and C4 positions.[1] Common impurities can include:
-
Unreacted L-sorbose.
-
Intermediate products, such as 3,4-oxirane derivatives.[1]
-
By-products from side reactions.[1]
-
Inorganic salts resulting from pH adjustments (e.g., sodium sulfate).[1][2]
-
Residual solvents used in the reaction and purification steps (e.g., pyridine, ethanol, acetic acid).[1][2]
Q2: What is a realistic yield and purity to expect for synthesized and purified L-fructose?
A2: With an optimized process, it is possible to achieve a high yield and purity. For instance, a scalable chemical synthesis from L-sorbose has been reported to produce L-fructose with a high HPLC purity of 99.65% and a total yield of 50.2%.[3] Another process starting from L-sorbose reported a yield of over 85% for the syrupy L-fructose after salt removal.[1][2]
Q3: Which chromatographic technique is most suitable for purifying this compound?
A3: For the purification of rare sugars like L-fructose, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective HPLC technique.[4] HILIC columns, such as those with amino- or amide-based stationary phases, are well-suited for separating highly polar analytes like monosaccharides.[4] Ion-exchange chromatography can also be employed, particularly for separating sugars based on their interactions with a charged stationary phase.[4] For larger scale purification, simulated moving bed (SMB) chromatography is an industrial method used for separating fructose from other sugars.[8]
Q4: How can I confirm the identity and purity of my final this compound product?
A4: The identity and purity of the final product can be confirmed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., HILIC) and detector (e.g., Refractive Index or Evaporative Light Scattering Detector), you can determine the purity by comparing the retention time with a standard and quantifying the peak area.[4] A reported purity of 99.65% has been achieved and verified by HPLC.[3]
-
Thin Layer Chromatography (TLC): A simple and quick method to check for the presence of impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of the this compound isomer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q5: Are there any specific handling and storage recommendations for purified this compound?
A5: Purified this compound is typically a white, water-soluble solid.[5] Due to its hygroscopic nature, it should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption. For long-term storage, keeping it at a low temperature (e.g., in a desiccator at 4°C) is recommended to maintain its stability.
Quantitative Data Summary
| Purification Method | Starting Material | Purity | Yield | Reference |
| Chemical Synthesis & Purification | L-Sorbose | 99.65% (HPLC) | 50.2% (total) | [3] |
| Chemical Synthesis & Purification | L-Sorbose | Syrup | >85% | [1][2] |
| Cooling Crystallization | Fructose in water-ethanol | >99% | >78.2% | [7] |
Experimental Protocols
Protocol 1: Purification of L-fructose by Silica Gel Column Chromatography
This protocol is adapted from a method for purifying L-fructose synthesized from L-sorbose.[1]
-
Sample Preparation: Concentrate the crude L-fructose syrup after the initial salt removal steps.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the mobile phase.
-
Mobile Phase: Prepare a solvent mixture of ethyl acetate, methanol, and water in a 4:1:0.7 (v/v/v) ratio.
-
Loading the Sample: Dissolve the crude syrup in a minimum amount of the mobile phase and load it onto the top of the prepared silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pure L-fructose.
-
Product Recovery: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified L-fructose syrup.
Protocol 2: Crystallization of Fructose using an Anti-Solvent
This protocol is a general method for crystallizing fructose from a mixed solvent system.[7]
-
Solvent Preparation: Prepare a mixed solvent of water and ethanol. The optimal mole fraction of water may need to be determined experimentally (e.g., 0.39 was used in one study).[7]
-
Dissolution: Dissolve the purified fructose syrup in the water-ethanol mixture at an elevated temperature to achieve a saturated solution.
-
Cooling Crystallization: Design a cooling profile to slowly cool the saturated solution. This controlled cooling will lead to the formation of fructose crystals.
-
Seeding (Optional but Recommended): Add a small amount of fine seed crystals of fructose to the solution as it becomes supersaturated to promote controlled crystal growth.
-
Crystal Recovery: Once crystallization is complete, separate the crystals from the mother liquor by filtration or centrifugation.
-
Washing: Wash the recovered crystals with a cold ethanol-water mixture to remove any remaining impurities.
-
Drying: Dry the pure fructose crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Scalable, efficient and rapid chemical synthesis of l-Fructose with high purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fructose - Wikipedia [en.wikipedia.org]
- 6. EP0293680A2 - A method for the crystallization of fructose - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. dupont.com [dupont.com]
Optimization of pH and temperature for invertase activity on L-fructose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of pH and temperature for invertase activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for invertase activity?
A1: Invertase generally exhibits its highest activity over a broad pH range, typically between 3.5 and 6.0.[1][2] The optimal pH is often cited to be around 4.5.[2][3] However, the exact optimum can vary depending on the source of the enzyme. For instance, invertase from Saccharomyces cerevisiae has an optimal pH of 5.0 to 6.0, while invertase from Aspergillus niger has an optimal pH of 3.0.
Q2: What is the optimal temperature for invertase activity?
A2: The optimal temperature for invertase activity is generally in the range of 45°C to 60°C.[4] Many studies have reported an optimum temperature of around 55°C to 60°C.[5][6] It is important to note that prolonged exposure to temperatures above the optimum can lead to thermal denaturation and a loss of enzyme activity.[4]
Q3: Does the source of the invertase affect its optimal pH and temperature?
A3: Yes, the source of the invertase significantly influences its optimal conditions. For example, invertase from the yeast Saccharomyces cerevisiae has an optimal pH of around 5.0 and an optimal temperature between 50°C and 55°C.[5] Invertase from the fungus Aspergillus flavus shows optimal activity at pH 5.0 and 60°C.[5]
Q4: I am working with L-fructose. How does this affect the optimization of invertase activity?
A4: The provided literature primarily focuses on the hydrolysis of sucrose (B13894) to D-glucose and D-fructose. While the fundamental principles of optimizing pH and temperature for invertase's action on sucrose will remain the same, the specific kinetics or potential product inhibition effects related to L-fructose may differ. It is recommended to perform initial optimization experiments to determine the precise optimal conditions for your specific application involving L-fructose.
Q5: What are common inhibitors of invertase activity?
A5: Heavy metal ions such as Ag+, Hg2+, and Cu2+ are known to inhibit invertase activity.[1] Some studies have also shown competitive inhibition by the fructose (B13574) analogue 2, 5-anhydro-D-mannitol.[2] Additionally, at high concentrations, the products of the reaction, glucose and fructose, can cause substrate inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no invertase activity | Incorrect pH of the reaction buffer. | Verify the pH of your buffer using a calibrated pH meter. Prepare fresh buffer if necessary. The optimal pH for most invertases is between 4.5 and 5.5.[3] |
| Incorrect reaction temperature. | Ensure your incubator or water bath is set to the optimal temperature for your specific invertase (typically 50°C - 60°C).[5][6] Use a calibrated thermometer to verify the temperature. | |
| Inactive enzyme. | The enzyme may have denatured due to improper storage or handling. Purchase a fresh batch of enzyme and store it according to the manufacturer's instructions. | |
| Presence of inhibitors in the reaction mixture. | Heavy metal ions can inhibit invertase activity.[1] Ensure all glassware is thoroughly cleaned and use high-purity reagents. If contamination is suspected, consider using a chelating agent like EDTA, although its effect on invertase should be validated. | |
| Inconsistent or variable results | Fluctuations in temperature or pH during the assay. | Ensure consistent temperature and pH control throughout the experiment. Use a temperature-controlled water bath or incubator and a well-buffered reaction mixture. |
| Inaccurate pipetting or dilutions. | Calibrate your pipettes regularly. Prepare fresh dilutions of enzyme and substrate for each experiment. | |
| Substrate concentration is not optimal. | Determine the Michaelis-Menten constant (Km) for your enzyme to ensure you are using a substrate concentration that allows for optimal reaction velocity. | |
| Reaction rate decreases over time | Substrate depletion. | If the reaction is running for an extended period, the substrate may be consumed, leading to a decrease in the reaction rate. Measure initial reaction rates for kinetic studies. |
| Product inhibition. | High concentrations of glucose and fructose can inhibit invertase activity.[7] Consider measuring initial rates or using a lower initial substrate concentration. | |
| Enzyme instability. | The enzyme may be unstable under the experimental conditions over long periods. Assess the stability of your invertase at the experimental pH and temperature over time. |
Data Presentation
Table 1: Optimal pH and Temperature for Invertase from Various Sources
| Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Saccharomyces cerevisiae | 5.0 | 50 - 55 | [5] |
| Saccharomyces carlsbergensis | 4.0 | 55 | [5] |
| Aspergillus flavus | 5.0 | 60 | [5] |
| Cunninghamella echinulata | 6.0 | 60 | [5] |
| Gongronella sp. w5 | 5.0 | 45 | [8] |
| Yeast (Commercial) | 5.5 | 45 |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Invertase Activity
-
Prepare a series of buffers with varying pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0). A common choice is a citrate-phosphate buffer.[1]
-
Prepare the reaction mixture:
-
In a series of test tubes, add a fixed volume of substrate solution (e.g., 1 mL of 10% sucrose in the corresponding buffer).[1]
-
Add a fixed volume of the corresponding buffer to each tube.
-
-
Pre-incubate the tubes at the optimal temperature for your invertase (e.g., 55°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a fixed volume of invertase solution to each tube and start a timer.
-
Incubate the reaction for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution, such as 3,5-dinitrosalicylic acid (DNS) reagent, which also serves as a colorimetric indicator for the reducing sugars produced.[8]
-
Quantify the product (glucose and fructose) by measuring the absorbance at a specific wavelength (e.g., 540 nm for the DNS method) using a spectrophotometer.[9]
-
Plot the enzyme activity (e.g., absorbance) against the pH to determine the optimal pH.
Protocol 2: Determination of Optimal Temperature for Invertase Activity
-
Prepare a reaction buffer at the optimal pH determined in the previous experiment.
-
Prepare the reaction mixture as described in Protocol 1, using the optimal pH buffer.
-
Set up a series of water baths or incubators at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C, 80°C).
-
Pre-incubate the reaction tubes at their respective temperatures for 5 minutes.
-
Initiate the reaction by adding the invertase solution.
-
Incubate for a specific time at the respective temperatures.
-
Stop the reaction and quantify the product as described in Protocol 1.
-
Plot the enzyme activity against the temperature to determine the optimal temperature.
Mandatory Visualization
Caption: Workflow for optimizing invertase pH and temperature.
Caption: Troubleshooting logic for invertase experiments.
References
- 1. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 2. What Is Invertase Enzyme & How To Make Invertase Enzyme? [infinitabiotech.com]
- 3. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 4. savannajackson.wordpress.com [savannajackson.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. sid.ir [sid.ir]
- 7. Kinetics of sucrose conversion to fructo-oligosaccharides using enzyme (invertase) under free condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification and Immobilization of an Invertase With High Specific Activity and Sucrose Tolerance Ability of Gongronella sp. w5 for High Fructose Syrup Preparation [frontiersin.org]
- 9. scribd.com [scribd.com]
Technical Support Center: Kinetic Analysis of Sugar Enantiomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic analysis of sugar enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatography & Separation Issues
Q1: Why am I observing poor or no separation of my sugar enantiomers on my chiral HPLC column?
A: Failure to resolve sugar enantiomers is a common issue that can stem from the stationary phase, mobile phase, or the analyte's properties. Here is a step-by-step guide to troubleshoot this problem.
-
Verify Method Suitability: Chiral separations are highly specific. The chosen chiral stationary phase (CSP) may not be suitable for your sugar enantiomers. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are common, but the specific selector and its functional groups have a significant impact on selectivity.[1] There are two primary approaches for separating enantiomers: direct methods using a CSP and indirect methods that involve converting the enantiomers into diastereomers with a chiral derivatizing agent before separation on a standard achiral column.[2][3] If direct methods fail, an indirect approach may be necessary.
-
Optimize the Mobile Phase: The mobile phase composition is critical for achieving selectivity in chiral separations.[1]
-
Solvent Composition: For normal-phase chromatography, the ratio of the non-polar solvent (e.g., n-Hexane) to the polar modifier (e.g., isopropanol, ethanol) dramatically affects resolution.[4] Systematically vary the percentage of the alcohol modifier.
-
Additives/Modifiers: Small amounts of acidic or basic additives (e.g., 0.1% formic acid or 0.1% diethylamine) can significantly improve peak shape and selectivity, especially for acidic or basic analytes.[1][4] However, be aware that additives can cause memory effects on the column.[5]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by increasing the interaction time between the analytes and the CSP, though it will lengthen the analysis time.[6]
-
-
Adjust Column Temperature: Temperature influences the thermodynamics of the chiral recognition mechanism and can alter selectivity.[7] Experiment with different column temperatures (e.g., in 5°C increments from 15°C to 35°C) to find the optimal condition.[6][7] Lower temperatures often enhance resolution but increase analysis time.[6]
-
Consider Derivatization: Sugars are highly polar and often lack a strong chromophore, making detection difficult.[8] Derivatization can improve both chromatographic separation and detection sensitivity.[9][10] This is the core of the "indirect" separation method, where enantiomers are reacted with a chiral agent to form diastereomers, which can then be separated on a non-chiral column.[2][8]
Q2: My peak resolution was initially good, but it has degraded over time. What should I do?
A: A decline in performance often indicates column contamination or degradation. Chiral stationary phases are sensitive and require careful handling.[4][5]
-
Sample Preparation: Ensure your samples are properly prepared. Sugars are water-soluble, so sample prep is often limited to dissolving and filtering.[11] Always filter samples through a 0.22 or 0.45 µm filter before injection to remove particulates that can clog the column.[12] Inadequate sample cleanup can lead to the accumulation of contaminants on the column.
-
Column Washing and Regeneration: If you suspect column fouling, a rigorous washing procedure is necessary.
-
Start by washing with a stronger solvent than your mobile phase. For instance, if using Hexane:IPA, increase the IPA concentration to wash the column.[4]
-
A universal solvent like 100% Ethanol or Methanol can be effective for removing strongly retained compounds.[4] Always consult the column manufacturer's instructions for recommended washing and regeneration protocols.
-
Ensure the HPLC system itself is clean, especially if it was recently switched from a different mode (e.g., reversed-phase), to avoid solvent memory effects.[4][5]
-
-
Check for Column Voiding: Over time, the packed bed of the column can settle, creating a void at the inlet. This disrupts the flow path and leads to broad, misshapen peaks. If this occurs, the column may need to be replaced.
Troubleshooting Workflow for Poor Chiral Separation
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The separation of enantiomeric sugars by chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. restek.com [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Minimizing Non-Enzymatic Degradation of beta-L-Fructofuranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the non-enzymatic degradation of beta-L-fructofuranose during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimentation of this compound, presented in a question-and-answer format.
Issue 1: Browning or Yellowing of this compound Solution
-
Question: My this compound solution has turned yellow or brown. What is the likely cause and how can I prevent it?
-
Answer: Discoloration of your this compound solution is a strong indicator of non-enzymatic browning, which can be attributed to two primary chemical reactions: the Maillard reaction and caramelization.
-
Maillard Reaction: This reaction occurs between the carbonyl group of L-fructose and amino groups present in amino acids, peptides, or proteins.[1][2] It is a common issue in buffered solutions containing these components, such as cell culture media or protein formulations. Fructose (B13574) is known to be more reactive in the Maillard reaction than glucose.[1][2][3]
-
Caramelization: This process involves the degradation of the sugar molecule itself at elevated temperatures.[4][5] Fructose has a lower caramelization temperature than many other sugars, beginning at approximately 110°C.[5]
Troubleshooting Steps:
-
Review Formulation Components: Identify any sources of amino acids in your solution. If present, consider if they are essential. If not, their removal can prevent the Maillard reaction.
-
Control Temperature: Maintain the lowest possible temperature throughout your experiment. Avoid unnecessary heating steps. For long-term storage, refrigeration or freezing is recommended.
-
pH Adjustment: Both Maillard reactions and caramelization are influenced by pH. The Maillard reaction is accelerated in alkaline conditions.[6] Maintaining a slightly acidic to neutral pH (around 6-7) can help minimize browning. However, extreme pH values should be avoided as they can also promote degradation.
-
Use High-Purity Reagents: Ensure that your this compound and other reagents are of high purity and free from contaminants that could catalyze degradation.
-
Issue 2: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)
-
Question: I am observing unexpected peaks in the HPLC analysis of my this compound sample. What could these be?
-
Answer: The appearance of additional peaks in your chromatogram suggests the presence of degradation products or isomers.
-
Degradation Products: Depending on the conditions, L-fructose can degrade into various smaller molecules. Common degradation products include 5-hydroxymethylfurfural (B1680220) (HMF), organic acids (such as formic and levulinic acid), and various reactive carbonyl compounds.[7]
-
Isomerization: In solution, this compound can exist in equilibrium with its other isomeric forms, primarily beta-L-fructopyranose. This process, known as mutarotation, can lead to the appearance of multiple peaks corresponding to different isomers.[8]
Troubleshooting Steps:
-
Analyze under Mild Conditions: Ensure your analytical method, including sample preparation, does not contribute to degradation. Avoid high temperatures and extreme pH during sample processing and analysis.
-
Use Reference Standards: If possible, use analytical standards of potential degradation products (e.g., HMF) to confirm their presence.
-
Control pH of Mobile Phase: The pH of the mobile phase in liquid chromatography can influence the equilibrium between anomers, potentially affecting peak shape and number. A buffered mobile phase can help to obtain consistent results.
-
Optimize Storage of Samples for Analysis: Store your prepared samples at low temperatures and for the shortest possible time before injection to minimize degradation.
-
Issue 3: Loss of this compound Concentration Over Time
-
Question: The concentration of my this compound solution is decreasing over time, even when stored. What is causing this instability?
-
Answer: A decrease in the concentration of this compound indicates its degradation. The rate of degradation is influenced by several factors.
Troubleshooting Steps:
-
Evaluate Storage Temperature: Higher temperatures significantly accelerate the degradation of fructose.[8] Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage).
-
Check the pH of the Solution: Aqueous solutions of fructose are most stable at a slightly acidic pH. Both highly acidic and alkaline conditions can catalyze hydrolysis and other degradation reactions.
-
Deoxygenate Solutions: The presence of oxygen can contribute to oxidative degradation pathways. For sensitive applications, consider deoxygenating your solutions by sparging with an inert gas like nitrogen or argon.
-
Chelate Metal Ions: Trace metal ions (e.g., iron, copper) can catalyze the degradation of sugars.[7] The addition of a chelating agent like EDTA can help to sequester these ions and improve stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference in stability between L-fructose and D-fructose?
A1: L-fructose and D-fructose are enantiomers, meaning they are non-superimposable mirror images of each other. In a non-chiral environment, their chemical properties, including their stability and reactivity in non-enzymatic degradation reactions, are identical. Therefore, data regarding the stability of the more common D-fructose can be reliably applied to L-fructose.
Q2: At what pH is this compound most stable?
A2: While specific data for L-fructose is limited, studies on D-fructose suggest that it is most stable in slightly acidic conditions. Extreme pH values, both acidic and alkaline, can promote different degradation pathways. For example, acid-catalyzed hydrolysis can lead to the formation of HMF, while alkaline conditions can accelerate enolization and subsequent degradation reactions, as well as the Maillard reaction if amino acids are present.
Q3: How does temperature affect the degradation rate of this compound?
A3: Temperature is a critical factor in the stability of this compound. As with most chemical reactions, an increase in temperature significantly increases the rate of degradation through pathways like caramelization and the Maillard reaction.[8] It is crucial to maintain the lowest practical temperature during experiments and storage to minimize degradation.
Q4: Can the type of buffer used affect the stability of this compound?
A4: Yes, the buffer system can influence the stability of L-fructose. Phosphate buffers, for instance, can sometimes accelerate certain degradation reactions. It is advisable to choose a buffer system that is inert and maintains the pH in the optimal range for fructose stability. Citrate buffers are often used, but it is important to validate the stability of L-fructose in your specific buffer system.
Q5: What are the primary degradation pathways for this compound?
A5: The three main non-enzymatic degradation pathways for this compound are:
-
Maillard Reaction: A reaction with amino acids, peptides, or proteins, leading to browning and the formation of a complex mixture of products.[1][2]
-
Caramelization: The thermal decomposition of the sugar molecule itself at elevated temperatures, also resulting in browning and flavor development.[4][5]
-
Hydrolysis and Isomerization: In aqueous solutions, the furanose ring can open and re-close to form the more stable pyranose form. Under certain pH conditions, the molecule can also undergo hydrolysis and further degradation into smaller molecules.[8]
Data Presentation
Table 1: Influence of Temperature on Fructose Degradation
| Temperature (°C) | Observation | Degradation Products | Reference |
| 37 | Slow degradation, formation of reactive carbonyls | 3-deoxyglucosone, methylglyoxal, glycolaldehyde | [7] |
| 100 | Browning in the presence of amino acids (Maillard) | Melanoidins | [5] |
| 110-150 | Thermal degradation and caramelization | HMF, formic acid, levulinic acid | [8] |
Table 2: Influence of pH on Fructose Degradation
| pH Range | Predominant Degradation Pathway | Key Degradation Products | Reference |
| < 3 | Acid-catalyzed dehydration | 5-Hydroxymethylfurfural (HMF) | [7] |
| 4 - 6 | Relatively stable | - | |
| > 7 | Maillard reaction (if amino acids are present), enolization | Melanoidins, organic acids | [6] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound and Detection of Degradation Products
This protocol outlines a general method for the analysis of this compound and its degradation products using HPLC with a Refractive Index Detector (RID).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID)
-
Amino-propy l or ligand-exchange column suitable for sugar analysis
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
This compound standard
-
5-Hydroxymethylfurfural (HMF) standard (optional)
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water. A common ratio is 75:25 (v/v). Degas the mobile phase before use.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in ultrapure water.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 to 5 mg/mL.
-
If quantifying HMF, prepare a separate set of calibration standards for HMF in a similar concentration range.
-
-
Sample Preparation:
-
Dilute your experimental samples with ultrapure water to a concentration that falls within the calibration range.
-
Filter all standards and samples through a 0.45 µm syringe filter before injection to protect the column.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30-40 °C) and the RID temperature (e.g., 35-40 °C).
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Inject a fixed volume (e.g., 20 µL) of each standard and sample.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak for this compound based on the retention time of the standard.
-
Identify the peak for HMF (if applicable) based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration for the standards.
-
Determine the concentration of this compound and any identified degradation products in your samples using the calibration curve.
-
Mandatory Visualization
Caption: Non-enzymatic degradation pathways of this compound.
Caption: Experimental workflow for a this compound stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bondingwithfood.wordpress.com [bondingwithfood.wordpress.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of the pH Value on the Hydrothermal Degradation of Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Enzymatic Hydrolysis of β-D-fructofuranose and β-L-fructofuranose
A detailed guide for researchers on the kinetic differences between the hydrolysis of D- and L-sucrose by yeast invertase, supported by experimental data and protocols.
This guide provides a comparative analysis of the enzymatic hydrolysis kinetics of β-D-fructofuranose and its enantiomer, β-L-fructofuranose, primarily through the study of their respective disaccharides, D-sucrose and L-sucrose, with yeast invertase (β-fructofuranosidase). The data presented herein reveals a stark contrast in the substrate specificity of yeast invertase, a critical consideration for researchers in drug development and carbohydrate chemistry.
Key Findings
Yeast invertase readily catalyzes the hydrolysis of D-sucrose (containing β-D-fructofuranose), breaking it down into D-glucose and D-fructose. In stark contrast, L-sucrose (containing β-L-fructofuranose) has been found to be inert to enzymatic hydrolysis by yeast invertase. This indicates a high degree of stereospecificity in the enzyme's active site, which is unable to accommodate the L-enantiomer of the fructofuranosyl moiety.
Comparative Kinetic Data
The following table summarizes the kinetic parameters for the hydrolysis of D-sucrose by yeast invertase from various studies. No kinetic data is available for L-sucrose as it is not a substrate for this enzyme.
| Substrate | Enzyme Source | Km | Vmax |
| D-Sucrose | Commercial Yeast Invertase | 24 mM | 1 mM/min |
| D-Sucrose | Saccharomyces cerevisiae | 63.4 mM | 31.4 mM/min |
| D-Sucrose | Schizosaccharomyces pombe L | 11.36 mM | 58.24 mM/min |
| L-Sucrose | Yeast Invertase | Not Applicable | No Reaction Observed |
Experimental Protocol: Invertase Activity Assay
The following is a representative protocol for determining the kinetic parameters of invertase-mediated sucrose (B13894) hydrolysis using the dinitrosalicylic acid (DNS) method, which quantifies the amount of reducing sugars produced.
Materials:
-
Yeast Invertase (e.g., from Saccharomyces cerevisiae)
-
D-Sucrose
-
L-Sucrose
-
0.05 M Acetate (B1210297) Buffer (pH 4.7)
-
3,5-Dinitrosalicylic Acid (DNS) Reagent
-
Spectrophotometer
-
Water bath
Procedure:
-
Enzyme Solution Preparation: Prepare a stock solution of yeast invertase in 0.05 M acetate buffer (pH 4.7). A series of dilutions can be made to determine the optimal enzyme concentration.
-
Substrate Solution Preparation: Prepare a range of D-sucrose concentrations (e.g., 0.5 mM to 50 mM) in 0.05 M acetate buffer (pH 4.7). A solution of L-sucrose can be prepared at a concentration corresponding to the D-sucrose range to confirm the lack of reactivity.
-
Enzymatic Reaction:
-
Pipette a fixed volume of each substrate concentration into separate test tubes.
-
Equilibrate the substrate solutions at the optimal temperature for the enzyme (typically 45-55°C) in a water bath for 5 minutes.
-
Initiate the reaction by adding a small, fixed volume of the enzyme solution to each test tube. Start a timer immediately.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes), ensuring the reaction is in the initial linear range.
-
-
Stopping the Reaction and Color Development:
-
At the end of the incubation period, stop the reaction by adding a volume of DNS reagent to each test tube. The alkaline nature of the DNS reagent denatures the enzyme.
-
Include a blank for each substrate concentration containing the substrate and DNS reagent but no enzyme.
-
Heat the test tubes in a boiling water bath for 5-10 minutes to allow for color development. The reducing sugars (glucose and fructose) produced will reduce the 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, resulting in a red-brown color change.
-
-
Quantification:
-
Cool the test tubes to room temperature.
-
Measure the absorbance of each solution at 540 nm using a spectrophotometer, zeroing the instrument with the appropriate blank.
-
Create a standard curve using known concentrations of an equimolar mixture of glucose and fructose (B13574) to determine the concentration of reducing sugars produced in the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration. The kinetic parameters, Km and Vmax, can then be determined by fitting the data to the Michaelis-Menten equation or using a Lineweaver-Burk plot.
-
Visualization of Comparative Hydrolysis
The following diagram illustrates the differential interaction of yeast invertase with D-sucrose and L-sucrose.
Caption: Comparative interaction of yeast invertase with D-sucrose and L-sucrose.
Validating the Stereospecificity of a Novel Fructofuranosidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the stereospecificity of a novel fructofuranosidase. By comparing its product profile with well-characterized enzymes, researchers can elucidate its catalytic mechanism and potential applications. This document outlines detailed experimental protocols, presents comparative data in a clear format, and visualizes key experimental and biological pathways.
Introduction to Fructofuranosidase Stereospecificity
Fructofuranosidases (EC 3.2.1.26) are enzymes that catalyze the hydrolysis of sucrose (B13894) and other fructans. Beyond simple hydrolysis, many of these enzymes exhibit transfructosylating activity, synthesizing fructooligosaccharides (FOS) by transferring a fructosyl moiety to an acceptor molecule. The stereospecificity of this transfructosylation is a critical characteristic, determining the type of glycosidic linkage formed and thus the specific isomers of FOS produced. The three main isomers of the trisaccharide FOS are 1-kestose (B104855) (β(2→1) linkage), 6-kestose (B12071499) (β(2→6) linkage), and neokestose (B12072389) (β(2→6) linkage to the glucose moiety of sucrose). The specific isomeric composition of the FOS produced has significant implications for their prebiotic activity and potential therapeutic applications.
Comparative Analysis of Fructofuranosidase Stereospecificity
The stereospecificity of a novel fructofuranosidase can be effectively evaluated by comparing its FOS production profile with that of well-characterized enzymes from different microbial sources. The following table summarizes the typical product distribution for several known fructofuranosidases.
| Enzyme Source | Predominant FOS Isomer(s) | Typical Product Ratio (1-kestose:6-kestose:neokestose) | Reference |
| Aspergillus niger | 1-kestose, Nystose | Primarily β(2→1) linkages | [1][2] |
| Saccharomyces cerevisiae | 6-kestose | Primarily β(2→6) linkages | [1] |
| Rhodotorula dairenensis | 6-kestose, Neokestose | 6-kestose is the major product | [1][3] |
| Xanthophyllomyces dendrorhous | Neokestose, 1-kestose | Neokestose to 1-kestose ratio of approximately 2:1 to 3:1 | [4] |
| Schwanniomyces occidentalis | 6-kestose, 1-kestose | Primarily produces 6-kestose | [5] |
| Novel Fructofuranosidase | [To be determined] | [To be determined] |
Experimental Protocols
Accurate determination of the stereospecificity of a novel fructofuranosidase requires robust and reproducible experimental methods. The following protocols for enzymatic reaction and product analysis are recommended.
Enzymatic Synthesis of Fructooligosaccharides (FOS)
-
Enzyme Preparation: Purify the novel fructofuranosidase to homogeneity using standard chromatography techniques. Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Reaction Setup: Prepare a reaction mixture containing a high concentration of sucrose (e.g., 50-60% w/v) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5).
-
Enzyme Addition: Add a defined amount of the purified enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically to achieve a reasonable conversion rate within a manageable timeframe.
-
Incubation: Incubate the reaction mixture at the enzyme's optimal temperature with gentle agitation.
-
Time-Course Sampling: Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Reaction Termination: Immediately terminate the enzymatic reaction in the collected aliquots by heat inactivation (e.g., boiling for 10 minutes) or by the addition of a quenching agent (e.g., 0.1 M NaOH).
-
Sample Preparation for Analysis: Centrifuge the terminated reaction samples to remove any precipitated protein. Dilute the supernatant with an appropriate solvent (e.g., ultrapure water) to a concentration suitable for HPLC analysis. Filter the diluted samples through a 0.22 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC) for FOS Isomer Quantification
This method allows for the separation and quantification of the different FOS isomers produced.
-
HPLC System: An HPLC system equipped with a refractive index detector (RID) is suitable for carbohydrate analysis.
-
Column: A carbohydrate analysis column, such as an amino-based (e.g., Aminex HPX-87C) or a cation-exchange column in the lead form (e.g., Bio-Rad Aminex HPX-87P), is recommended for separating FOS isomers.
-
Mobile Phase: Isocratic elution with degassed ultrapure water is commonly used for cation-exchange columns. For amino columns, an isocratic mobile phase of acetonitrile (B52724) and water (e.g., 75:25, v/v) is often employed.[6]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintain the column at an elevated temperature (e.g., 80-85°C) to improve peak resolution and reduce viscosity.
-
Injection Volume: Inject 10-20 µL of the prepared sample.
-
Data Analysis: Identify and quantify the peaks corresponding to fructose, glucose, sucrose, 1-kestose, 6-kestose, and neokestose by comparing their retention times and peak areas with those of pure standards. Construct calibration curves for each standard to ensure accurate quantification.
Polarimetry for Confirmation of Optical Activity
Polarimetry can be used as a complementary technique to confirm the production of optically active FOS and to determine the bulk optical rotation of the product mixture.
-
Sample Preparation: Prepare a solution of the final FOS product mixture in a suitable solvent (e.g., water) at a known concentration.
-
Instrumentation: Use a calibrated polarimeter with a sodium lamp (589 nm).
-
Measurement:
-
Zero the instrument with the solvent blank.
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the angle of rotation.
-
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.
-
Interpretation: The measured specific rotation can be compared to the known specific rotations of the individual FOS isomers to provide an indication of the predominant stereoisomer in the mixture.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for validating the stereospecificity of a novel fructofuranosidase.
Caption: Experimental workflow for fructofuranosidase stereospecificity validation.
Hypothetical Signaling Pathway in Bifidobacterium
The prebiotic effect of FOS is largely attributed to their selective fermentation by beneficial gut bacteria such as Bifidobacterium. Different FOS isomers may be metabolized through distinct pathways, potentially triggering specific signaling cascades that influence bacterial physiology and the production of beneficial metabolites like short-chain fatty acids (SCFAs).
Caption: Hypothetical signaling pathways in Bifidobacterium activated by different FOS isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. β-Fructofuranosidase and β –D-Fructosyltransferase from New Aspergillus carbonarius PC-4 Strain Isolated from Canned Peach Syrup: Effect of Carbon and Nitrogen Sources on Enzyme Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular and Biochemical Characterization of a β-Fructofuranosidase from Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the molecular mechanism behind mannitol and erythritol fructosylation by β-fructofuranosidase from Schwanniomyces occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
The Ideal vs. The Reality: Beta-L-Fructofuranose as a Negative Control in D-Fructose Metabolism Studies
A Comparative Guide for Researchers
In the study of D-fructose metabolism and its role in metabolic diseases, the selection of an appropriate negative control is critical to isolating its specific metabolic effects. Ideally, a negative control should be a molecule that is structurally similar to D-fructose but is not recognized by cellular transporters or metabolic enzymes. The stereoisomer, or mirror image, of D-fructose, beta-L-fructofuranose (L-fructose), is theoretically a perfect candidate. However, emerging evidence suggests that L-fructose may not be as metabolically inert as once presumed, complicating its use as a true negative control. This guide provides a comparative analysis of this compound and other alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate controls for their D-fructose metabolism studies.
The Theoretical Appeal of L-Fructose
The rationale for using L-sugars as negative controls for their D-counterparts is rooted in the stereospecificity of biological systems.[1][2] Most enzymes and transporters in mammalian cells are evolved to recognize and process only D-sugars.[1][3] Therefore, L-fructose, in theory, should not be transported into cells or phosphorylated by fructokinase, the first and rate-limiting step in fructose (B13574) metabolism. This would allow researchers to distinguish the specific metabolic consequences of D-fructose from non-specific effects such as osmolarity changes.
The Complication: L-Fructose is Partially Metabolized
Contrary to the theoretical ideal, in vivo studies have revealed that L-fructose is not entirely metabolically inert. A study in rats demonstrated that while L-glucose contributed no energy, L-fructose was partially metabolized, contributing approximately 6.9 kJ/g of energy.[4] The researchers suggest that this assimilation of energy from L-fructose is likely mediated by the gut microbiota.[4] This finding is a significant drawback for its use as a negative control in whole-organism studies, as the metabolites produced by the gut microbiome from L-fructose could have systemic effects, confounding the interpretation of results.
Alternative Negative Controls for D-Fructose Metabolism Studies
Given the metabolic activity of L-fructose, researchers often turn to other compounds as negative controls. The choice of control depends on the specific aspect of fructose metabolism being investigated (e.g., transport, intracellular metabolism).
1. L-Glucose: While not a direct structural analog of fructose, L-glucose is widely accepted as a non-metabolizable sugar in animal studies and is often used as a general control for sugar administration to account for osmotic effects.[4][5]
2. Non-Metabolizable Fructose Analogs: For studies focused on fructose transport, chemically modified fructose molecules that are recognized by fructose transporters (like GLUT5) but cannot be phosphorylated by fructokinase are excellent tools.
- 3-O-methyl-fructose: This analog has been used to study the upregulation of the GLUT5 transporter, demonstrating that intestinal fructose metabolism is required for this process.[6]
Comparative Data of D-Fructose and Controls
Due to the limited research using L-fructose as a negative control, direct comparative quantitative data is scarce. The following table summarizes the key metabolic features of D-fructose and its potential controls based on available literature.
| Feature | D-Fructose | This compound (L-Fructose) | L-Glucose | 3-O-methyl-fructose |
| Primary Transporter | GLUT5, GLUT2[7][8] | Not a substrate for GLUT5/GLUT2 | Not a substrate for GLUTs[5] | Substrate for GLUT5[6] |
| Metabolism by Fructokinase | Rapidly phosphorylated[9] | Not a substrate | Not a substrate | Not a substrate |
| Energy Contribution | Yes | Partial (via gut microbiota)[4] | No[4] | No |
| Primary Use as Control | N/A (Test Compound) | Theoretically for stereospecificity, but confounded by gut metabolism | Osmotic control, non-specific sugar effects | Fructose transport studies |
Experimental Protocols
Protocol 1: In Vivo Oral Gavage Study in Rodents
This protocol is designed to assess the systemic metabolic effects of D-fructose compared to a negative control.
Materials:
-
D-Fructose solution (e.g., 2 g/kg body weight in water)
-
L-Glucose solution (as an osmotic control, same concentration as D-fructose)
-
Oral gavage needles
-
Blood collection supplies (e.g., tail vein lancets, capillaries)
-
Glucometer and triglyceride meter
-
Metabolic cages for energy expenditure analysis
Procedure:
-
Acclimatize animals to handling and gavage with water for several days.
-
Fast animals overnight (12-16 hours).
-
Record baseline body weight, blood glucose, and triglycerides.
-
Administer the respective solutions (D-fructose or L-glucose) via oral gavage.
-
Collect blood samples at 15, 30, 60, and 120 minutes post-gavage to measure glucose and triglyceride levels.
-
For longer-term studies, house animals in metabolic cages to measure food intake, water intake, oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER).
-
At the end of the study, collect tissues (liver, adipose tissue) for further analysis (e.g., gene expression, lipid content).
Protocol 2: In Vitro Fructose Uptake Assay Using a Fluorescent Analog
This protocol measures the transport of fructose into cells using a fluorescent, non-metabolizable analog.
Materials:
-
Cultured cells of interest (e.g., hepatocytes, adipocytes)
-
Fluorescent fructose analog (e.g., 6-NBDG, which can be competed with fructose)
-
D-Fructose (for competition)
-
L-Glucose (as a non-competing control)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Wash cells with warm assay buffer.
-
Pre-incubate cells with either assay buffer alone, a high concentration of D-fructose (to measure competitive uptake), or L-glucose (as a non-competing sugar).
-
Add the fluorescent fructose analog to all wells and incubate for a defined period (e.g., 10-30 minutes).
-
Stop the uptake by washing the cells with ice-cold assay buffer.
-
Measure the intracellular fluorescence using a plate reader. The reduction in fluorescence in the presence of excess D-fructose indicates specific uptake.
Visualizing Metabolic Pathways and Experimental Logic
References
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. D and L Sugars - Chemistry Steps [chemistrysteps.com]
- 3. echemi.com [echemi.com]
- 4. Whole body metabolism is not restricted to D-sugars because energy metabolism of L-sugars fits a computational model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tissue-Specific Fructose Metabolism in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
L-Fructose and its Analogs: A Comparative Analysis of Their Inhibitory Effects on Glycosidases and Metabolic Enzymes
A detailed examination of the inhibitory potential of L-fructose and other rare sugar analogs reveals distinct mechanisms and potencies against various enzymatic targets. This guide provides a comparative overview of their effects, supported by experimental data and methodologies, to inform researchers and drug development professionals in the fields of metabolism and glycoscience.
This report synthesizes findings on the inhibitory activities of L-fructose and its analogs, including L-xylulose, D-tagatose, and D-psicose, on key enzymes involved in carbohydrate metabolism and glycoprotein (B1211001) processing. The comparative analysis highlights the unique inhibitory profiles of these sugar analogs, offering insights into their potential therapeutic applications.
Quantitative Comparison of Inhibitory Effects
The inhibitory potencies of L-fructose and its analogs vary significantly depending on the target enzyme and the specific sugar. The following table summarizes the key quantitative data from various studies.
| Sugar Analog | Target Enzyme/Process | Organism/System | Inhibitory Concentration (IC50) / Effect | Reference |
| L-Fructose | Soybean Glucosidase I | Soybean | ~1 x 10⁻⁴ M | [1] |
| Glycoprotein Processing | Influenza virus-infected MDCK cells | Dose-dependent inhibition | [1] | |
| L-Xylulose | Yeast α-glucosidase | Yeast | 1 x 10⁻⁵ M | [1] |
| Soybean Glucosidase I | Soybean | ~1 x 10⁻⁴ M | [1] | |
| Glycoprotein Processing | Influenza virus-infected MDCK cells | Dose-dependent inhibition | [1] | |
| D-Tagatose | Growth of S. mutans | Streptococcus mutans (GS-5) | Significant inhibition at 10% concentration | [2] |
| Acid production by S. mutans | Streptococcus mutans (GS-5) | Most expressive inhibition among tested sugars | [2] | |
| Insoluble glucan synthesis | Streptococcus mutans (GS-5) | Significant inhibitory effect | [2] | |
| D-Psicose | Growth of S. mutans | Streptococcus mutans (GS-5) | Significant inhibition at 10% concentration | [2] |
| Acid production by S. mutans | Streptococcus mutans (GS-5) | Second most expressive inhibition | [2] | |
| Intestinal α-glucosidases (sucrase, maltase) | Rat | Potent inhibition | [3][4] |
Experimental Protocols
Inhibition of Yeast α-Glucosidase
The inhibitory activity of sugar analogs against yeast α-glucosidase was determined by measuring the rate of hydrolysis of a chromogenic substrate in the presence and absence of the inhibitor.
-
Enzyme Source: Commercially available yeast α-glucosidase.
-
Substrate: p-nitrophenyl-α-D-glucopyranoside.
-
Assay Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 6.8.
-
Procedure:
-
The enzyme was pre-incubated with various concentrations of the sugar analog for 10 minutes at 37°C.
-
The reaction was initiated by the addition of the substrate.
-
The absorbance of the released p-nitrophenol was measured spectrophotometrically at 405 nm.
-
The concentration of the inhibitor required to cause 50% inhibition (IC50) was determined from a dose-response curve.[1]
-
Inhibition of Glycoprotein Processing in Cell Culture
The effect of sugar analogs on the processing of N-linked oligosaccharides of viral glycoproteins was assessed in Madin-Darby canine kidney (MDCK) cells infected with influenza virus.
-
Cell Line: Madin-Darby canine kidney (MDCK) cells.
-
Virus: Influenza virus.
-
Inhibitors: L-fructose and L-xylulose at various concentrations.
-
Procedure:
-
MDCK cells were grown in the presence of the sugar analogs.
-
The cells were then infected with influenza virus.
-
After a period of incubation, the viral glycoproteins were isolated and their oligosaccharide structures were analyzed by gel electrophoresis and endoglycosidase digestion.
-
Inhibition of processing was determined by the accumulation of high-mannose type oligosaccharides (e.g., Glc₃Man₉(GlcNAc)₂) at the expense of complex-type oligosaccharides.[1]
-
Signaling Pathways and Experimental Workflows
The inhibitory actions of these sugar analogs can be visualized through their interference with specific metabolic and signaling pathways.
Discussion
The data presented demonstrate that L-fructose and its analogs possess distinct inhibitory profiles. L-fructose and L-xylulose are effective inhibitors of glucosidase I, an enzyme crucial for the initial steps of N-linked glycoprotein processing.[1] Their ability to disrupt this pathway, leading to the accumulation of unprocessed glycoproteins, suggests potential applications as antiviral or anticancer agents, as many viruses and cancer cells rely on correct glycoprotein folding and function.[1]
In contrast, D-tagatose and D-psicose exhibit significant inhibitory effects against oral bacteria, specifically Streptococcus mutans.[2] Their ability to reduce bacterial growth and acid production highlights their potential as non-cariogenic sweeteners. Furthermore, D-psicose is a potent inhibitor of intestinal α-glucosidases, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[3] This inhibition leads to a reduction in postprandial blood glucose levels, making D-psicose a promising candidate for the management of hyperglycemia and type 2 diabetes.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Glycosidases with Beta-L-Fructofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of various glycosidases with the non-natural sugar isomer, beta-L-fructofuranose. Due to the high stereospecificity of enzymes, cross-reactivity with L-sugars is generally low; however, understanding these interactions is crucial for advancing our knowledge of enzyme mechanics, substrate specificity, and for the potential development of novel enzymatic processes.
While direct experimental data on the cross-reactivity of glycosidases with this compound is not extensively available in current literature, this guide outlines the theoretical framework, key enzyme classes to consider, and detailed experimental protocols to enable researchers to conduct their own comparative studies. The discovery of enzymes that can process L-sugars, such as α-L-glucosidases, suggests that such cross-reactivity, though likely rare, is not impossible and warrants investigation.[1][2]
Potential Glycosidase Candidates for Cross-Reactivity Screening
The following table summarizes key glycosidase families that are prime candidates for screening for potential cross-reactivity with this compound, based on their natural substrates and known specificities.
| Glycosidase Family | Common Name(s) | Natural Substrate(s) | Rationale for Screening |
| GH32 | Invertase, Fructofuranosidase | Sucrose (B13894), Raffinose, Inulin | These enzymes are specialized in recognizing and cleaving the fructofuranosyl moiety of their natural substrates. Their active sites are tailored to bind fructose (B13574), making them the most logical starting point for investigating interactions with fructose isomers.[3][4][5] |
| GH13 | Sucrase-isomaltase, Amylosucrase | Sucrose, Maltose, Isomaltose | While primarily acting on the glucose moiety of sucrose, some members of this family exhibit broader substrate acceptance and transglycosylation activities that might accommodate L-fructose derivatives.[6] |
| GH68 | Levansucrase | Sucrose | These enzymes catalyze the transfer of the fructosyl group from sucrose to various acceptors. Investigating their interaction with an L-fructose analog could reveal novel catalytic activities. |
| Broad Specificity Glycosidases | e.g., certain β-glucosidases | Various β-glycosides | Some glycosidases have been shown to have a broader substrate specificity. Screening a panel of these enzymes could uncover unexpected cross-reactivity with non-natural sugars. |
Experimental Workflow for Assessing Cross-Reactivity
The following diagram outlines a typical workflow for the synthesis of this compound and the subsequent screening and kinetic analysis of candidate glycosidases.
Detailed Experimental Protocols
Synthesis of this compound (Hypothetical Route)
As L-fructose is not as readily available as its D-enantiomer, a potential synthetic route starting from the more common L-sorbose is proposed. The precise conditions for each step would require optimization.
-
Protection of Hydroxyl Groups: Selectively protect the primary hydroxyl groups of L-sorbose using a suitable protecting group (e.g., trityl chloride) to prevent their reaction in the subsequent oxidation step.
-
Oxidation: Oxidize the C2 hydroxyl group of the protected L-sorbose to a ketone using a mild oxidizing agent (e.g., pyridinium (B92312) chlorochromate) to form the corresponding protected L-fructose.
-
Deprotection: Remove the protecting groups under appropriate conditions (e.g., mild acid hydrolysis) to yield L-fructose.
-
Purification and Characterization: Purify the L-fructose using techniques such as column chromatography. The resulting L-fructose will exist as a mixture of tautomers, including this compound. Characterize the product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Primary Screening for Glycosidase Activity
This initial screen aims to identify any detectable hydrolytic activity of the candidate glycosidases on this compound.
-
Enzyme and Substrate Preparation:
-
Prepare stock solutions of purified candidate glycosidases in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.5).
-
Prepare a stock solution of the synthesized this compound in the same buffer.
-
Prepare a stock solution of the natural substrate (e.g., sucrose for invertase) as a positive control.
-
-
Reaction Setup:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Test Reaction: Enzyme + this compound
-
Positive Control: Enzyme + Natural Substrate (e.g., Sucrose)
-
Negative Control (Enzyme): Enzyme + Buffer (no substrate)
-
Negative Control (Substrate): Buffer + this compound (no enzyme)
-
-
Incubate the microplate at the optimal temperature for the respective enzyme for a defined period (e.g., 1, 4, and 24 hours).
-
-
Detection of Released Monosaccharides:
-
At each time point, terminate the reaction (e.g., by heat inactivation or addition of a stop solution like sodium carbonate).
-
Quantify the amount of released L-fructose and/or the corresponding glycone using a suitable method, such as:
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying different sugar isomers.
-
Enzymatic Assays: Coupled enzyme assays can be used to detect the product if specific enzymes for L-sugars are available.
-
Reducing Sugar Assays (e.g., DNS method): This method can detect the presence of reducing sugars formed upon hydrolysis.
-
-
-
Analysis: Compare the product formation in the test reaction to the positive and negative controls. A significant increase in product in the test reaction indicates potential cross-reactivity.
Quantitative Kinetic Analysis
For enzymes showing positive results in the primary screen, a detailed kinetic analysis should be performed to determine the kinetic parameters (Km, Vmax, and kcat).
-
Reaction Setup:
-
Prepare a series of dilutions of the this compound substrate in the reaction buffer.
-
For each substrate concentration, initiate the reaction by adding a fixed amount of the enzyme.
-
Take samples at multiple time points to measure the initial reaction velocity (v₀).
-
-
Data Collection and Analysis:
-
Quantify the product formation at each time point as described in the primary screening protocol.
-
Plot product concentration against time for each substrate concentration and determine the initial velocity from the linear portion of the curve.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the catalytic efficiency (kcat/Km).
-
-
Comparative Analysis: Compare the kinetic parameters obtained with this compound to those obtained with the enzyme's natural substrate.
Substrate Specificity and Enzyme Active Site
The following diagram illustrates the concept of substrate specificity, highlighting the key interactions within the enzyme's active site that determine its preference for a particular substrate.
Conclusion
Investigating the cross-reactivity of glycosidases with this compound represents a frontier in enzymology. While it is anticipated that most glycosidases will exhibit low to no activity on this L-sugar due to the high stereospecificity of their active sites, systematic screening could lead to the discovery of enzymes with novel catalytic capabilities. The experimental framework provided in this guide offers a robust starting point for researchers to explore these uncharted interactions, potentially paving the way for new biocatalytic applications and a deeper understanding of the principles governing enzyme-substrate recognition.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of α-l-Glucosidase Raises the Possibility of α-l-Glucosides in Nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular and Biochemical Characterization of a β-Fructofuranosidase from Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The β-Fructofuranosidase from Rhodotorula dairenensis: Molecular Cloning, Heterologous Expression, and Evaluation of Its Transferase Activity | MDPI [mdpi.com]
- 6. Novel Glycosylation by Amylosucrase to Produce Glycoside Anomers [mdpi.com]
A Comparative Guide to the Enzymatic Products of L-Fructose and D-Fructose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic products derived from D-fructose and the current, more limited understanding of L-fructose metabolism. The information presented is intended to support research and development in metabolic pathways, enzyme kinetics, and drug discovery. While extensive data is available for the enzymatic conversion of D-fructose, a common dietary monosaccharide, information regarding its stereoisomer, L-fructose, is significantly less comprehensive. This document summarizes the established enzymatic pathways for D-fructose and collates the sparse findings on L-fructose to highlight areas for future investigation.
D-Fructose: A Central Player in Metabolism
D-fructose is a well-characterized ketohexose that plays a significant role in energy metabolism in many organisms, including humans. Its enzymatic conversion is primarily initiated in the liver, intestine, and kidneys.
Key Enzymatic Reactions of D-Fructose
The metabolism of D-fructose, often termed fructolysis, involves several key enzymes that channel its carbon skeleton into glycolysis and gluconeogenesis.
1. Phosphorylation by Fructokinase (Ketohexokinase):
The principal pathway for D-fructose metabolism begins with its phosphorylation by fructokinase (KHK) to D-fructose-1-phosphate. This reaction traps fructose (B13574) within the cell for further processing.
-
Enzyme: Fructokinase (KHK)[1]
-
Reaction: D-fructose + ATP → D-fructose-1-phosphate + ADP
-
Significance: This is the primary route for fructose entry into metabolic pathways in the liver.[1]
2. Cleavage by Aldolase (B8822740) B:
D-fructose-1-phosphate is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.
-
Reaction: D-fructose-1-phosphate → Dihydroxyacetone phosphate (DHAP) + Glyceraldehyde
-
Significance: This reaction provides intermediates that can enter the glycolytic or gluconeogenic pathways.
3. Further Metabolism of Triose Phosphates:
-
Dihydroxyacetone phosphate (DHAP): Can be isomerized to glyceraldehyde-3-phosphate by triosephosphate isomerase, a glycolytic intermediate.
-
Glyceraldehyde: Can be phosphorylated to glyceraldehyde-3-phosphate by triokinase.
4. Alternative Phosphorylation by Hexokinase:
In tissues like muscle and adipose tissue, hexokinase can phosphorylate D-fructose to D-fructose-6-phosphate, which is a direct intermediate of glycolysis. However, hexokinase has a higher affinity for glucose, making this a minor pathway in the presence of glucose.
-
Enzyme: Hexokinase[1]
-
Reaction: D-fructose + ATP → D-fructose-6-phosphate + ADP
5. Oxidation by D-fructose Dehydrogenase:
In some microorganisms, such as Gluconobacter species, D-fructose can be oxidized by D-fructose dehydrogenase.
-
Enzyme: D-fructose dehydrogenase[4]
-
Reaction: D-fructose + Acceptor → 5-keto-D-fructose + Reduced acceptor[3][4]
-
Significance: This reaction is important in industrial applications and microbial metabolism.
Quantitative Data on D-Fructose Enzymatic Reactions
| Enzyme | Substrate | Product(s) | Organism/Tissue | Key Kinetic Parameters (Km) |
| Fructokinase (KHK-C) | D-fructose | D-fructose-1-phosphate | Human Liver | ~0.5 mM |
| Aldolase B | D-fructose-1-phosphate | DHAP, Glyceraldehyde | Human Liver | Low µM range |
| Hexokinase IV (Glucokinase) | D-fructose | D-fructose-6-phosphate | Human Liver | ~12 mM |
| D-fructose Dehydrogenase | D-fructose | 5-keto-D-fructose | Gluconobacter industrius | 10 mM |
Experimental Protocols for Key D-Fructose Enzymes
Enzyme Activity Assay for Fructokinase:
The activity of fructokinase can be measured by coupling the production of ADP to the oxidation of NADH through the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.5), MgCl₂, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, pyruvate kinase, and the enzyme sample.
-
Initiation: Start the reaction by adding D-fructose.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculation: Calculate the enzyme activity based on the rate of NADH oxidation and the molar extinction coefficient of NADH.
Enzyme Activity Assay for Aldolase B:
Aldolase B activity can be determined by measuring the formation of triose phosphates.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.4) and D-fructose-1-phosphate.
-
Initiation: Add the enzyme sample to start the reaction.
-
Stopping the Reaction: After a specific incubation time, stop the reaction by adding a reagent like hydrazine, which reacts with the triose phosphates.
-
Measurement: The amount of triose phosphate-hydrazone formed can be quantified spectrophotometrically.
Signaling Pathways and Experimental Workflows
L-Fructose: An Enigma in Enzymatic Conversion
In stark contrast to its D-isomer, the enzymatic products of L-fructose are not well-documented in publicly available scientific literature. While L-sugars are known to exist, their metabolic pathways and the specific enzymes that act upon them remain largely uncharacterized.
Limited Available Information on L-Fructose Enzymatic Reactions
Current research provides very limited and often indirect information regarding the enzymatic conversion of L-fructose.
-
Potential for Epimerization: Some D-tagatose-3-epimerases, which catalyze the epimerization of various ketoses, have been shown to have broad substrate specificity.[5][6] While their primary substrates are D-isomers, it is conceivable that they may exhibit some activity on L-fructose, potentially converting it to other L-ketoses. However, specific data on L-fructose as a substrate for these enzymes is lacking.
-
Microbial Catabolism: A study on Clostridium thermocellum identified a phosphoenolpyruvate:fructose phosphotransferase system and a fructose-1-phosphate (B91348) kinase involved in fructose catabolism.[6] While the specific isomer of fructose was not explicitly stated as "L-fructose," the study provides a potential avenue for investigating L-fructose metabolism in this bacterium.
-
Hypothetical Pathways: Based on the known metabolism of other L-sugars, a hypothetical pathway for L-fructose could involve:
-
Phosphorylation: A putative L-fructose kinase could phosphorylate L-fructose to L-fructose-1-phosphate or L-fructose-6-phosphate.
-
Cleavage: A corresponding L-fructose-phosphate aldolase would then be required to cleave the phosphorylated intermediate. The existence and specificity of such enzymes are currently unknown.
-
Challenges and Future Directions
The significant gap in our understanding of L-fructose metabolism presents both a challenge and an opportunity for researchers. Elucidating the enzymatic pathways of L-fructose could reveal novel enzymes with unique stereospecificity, potentially leading to new applications in biotechnology and pharmacology. Future research should focus on:
-
Screening microbial and plant sources for enzymes capable of metabolizing L-fructose.
-
Characterizing the substrate specificity of known sugar kinases and aldolases for L-fructose.
-
Utilizing metabolomics and transcriptomics to identify potential L-fructose metabolic pathways in organisms that can utilize it as a carbon source.
Conclusion
This guide highlights the well-established enzymatic pathways for D-fructose, providing a foundation for further research and development. In contrast, the enzymatic products of L-fructose remain a largely unexplored area of biochemistry. The stark difference in available data underscores the need for focused research to unravel the metabolic fate of L-fructose, which could open up new avenues in our understanding of carbohydrate metabolism and enzyme evolution. The provided data and protocols for D-fructose can serve as a valuable reference for comparative studies as more information on L-fructose becomes available.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose Bisphosphate Aldolase - Proteopedia, life in 3D [proteopedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Characterization of D-tagatose-3-epimerase from Rhodobacter sphaeroides that converts D-fructose into D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a d-tagatose 3-epimerase from Caballeronia fortuita and its application in rare sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Analytical Methods for L-Fructose Quantification in Mixtures
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate analysis, the accurate quantification of L-fructose in various mixtures is a critical task. This guide provides a comprehensive comparison of four prominent analytical methods: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), Enzymatic Assays, and Capillary Electrophoresis (CE). Detailed experimental protocols, performance data, and workflow diagrams are presented to assist in selecting the most suitable method for your specific research needs.
Method Comparison at a Glance
The selection of an appropriate analytical method for L-fructose quantification hinges on a variety of factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the four methods discussed in this guide.
| Parameter | HPLC-RID | GC-MS | Enzymatic Assay | Capillary Electrophoresis (CE) |
| Principle | Chromatographic separation based on polarity, with detection based on changes in the refractive index of the mobile phase. | Separation of volatile derivatives by gas chromatography, followed by mass-based detection and quantification. | Multi-step enzymatic conversion of L-fructose, ultimately leading to the production of a quantifiable product (e.g., NADH). | Separation of charged analytes in a capillary under the influence of an electric field. |
| Linearity (Correlation Coefficient) | >0.999[1][2][3][4] | ≥ 0.999[5] | Not explicitly stated, but assay is linear over a defined range.[6] | >0.999[7][8] |
| Limit of Detection (LOD) | 0.01 - 0.17 mg/mL[9] | 0.3 µM[10] | 0.332 mg/L[6] | 0.022 - 0.03 g/L[7][11] |
| Limit of Quantification (LOQ) | 0.03 - 0.56 mg/mL[9] | 15 µM[10] | Not explicitly stated, but assay has a defined range.[6] | ~0.2 g/L[1] |
| Accuracy (% Recovery) | 91 - 108.88%[3][4][12] | 99.12 ± 3.88%[10] | Not explicitly stated. | Not explicitly stated. |
| Precision (% RSD) | < 2.0% (intra-day and inter-day)[3][12] | < 6.45%[13] | Difference of 0.005 to 0.010 absorbance units in duplicate determinations.[6] | 0.62 - 4.69%[11] |
| Sample Preparation | Filtration, dilution. | Derivatization (e.g., oximation and silylation) is required.[14][15] | Minimal; dilution may be required. | Filtration, dilution.[11] |
| Analysis Time | ~15 - 25 minutes per sample.[4] | Varies with temperature program, but generally longer due to derivatization. | Rapid, with potential for high throughput.[16] | < 15 minutes per sample.[7][11] |
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a robust and widely used method for the analysis of sugars. The separation is typically achieved on an amino or specialized carbohydrate column, and the universal nature of the refractive index detector makes it suitable for compounds without a UV chromophore, such as L-fructose.
Experimental Protocol
-
Standard Preparation: Prepare a stock solution of L-fructose and create a series of dilutions to generate a calibration curve.[17]
-
Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter prior to injection.[4][18]
-
Chromatographic Conditions:
-
Column: Amino column (e.g., ZORBAX NH2, 5 µm, 4.6 x 250 mm) or a specialized carbohydrate column (e.g., Shodex Sugars SP0810).[4][9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, typically in a ratio of 75:25 (v/v).[2][4]
-
Column Temperature: 30 - 35 °C.[2]
-
Detector: Refractive Index Detector (RID).
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. Identify the L-fructose peak based on its retention time compared to the standard. Quantify the amount of L-fructose in the samples using the calibration curve.[4]
Experimental Workflow
Caption: Workflow for L-fructose quantification by HPLC-RID.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent choice for complex matrices. However, a key requirement for GC analysis of non-volatile compounds like sugars is a derivatization step to increase their volatility.
Experimental Protocol
-
Derivatization:
-
Oximation: Treat the dried sample with a solution of O-methylhydroxylamine hydrochloride in pyridine (B92270) to convert the carbonyl group of L-fructose to an oxime. This prevents the formation of multiple peaks for the sugar.[15]
-
Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the oximated sample to convert the hydroxyl groups to trimethylsilyl (B98337) ethers.[14]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane).
-
Injector Temperature: 250 °C.[14]
-
Oven Temperature Program: An initial temperature of around 150-180°C, followed by a temperature ramp to approximately 250-300°C.[14]
-
Carrier Gas: Helium.[14]
-
Ionization Mode: Electron Ionization (EI).[14]
-
Mass Analyzer: Quadrupole or other mass analyzer.
-
-
Analysis: Inject the derivatized sample into the GC-MS system. Identify the L-fructose derivative peak based on its retention time and mass spectrum. Quantify using a calibration curve prepared from derivatized L-fructose standards.
Experimental Workflow
Caption: Workflow for L-fructose quantification by GC-MS.
Enzymatic Assays
Enzymatic assays are highly specific and can be performed with minimal sample preparation, making them suitable for rapid analysis. The quantification of L-fructose is typically achieved through a series of coupled enzyme reactions.
Experimental Protocol
-
Principle: The assay is based on the following reactions:
-
L-Fructose is phosphorylated by hexokinase (HK) in the presence of ATP to form fructose-6-phosphate (B1210287) (F6P).[6]
-
Phosphoglucose (B3042753) isomerase (PGI) converts F6P to glucose-6-phosphate (G6P).[6]
-
Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, leading to the reduction of NADP+ to NADPH.[6]
-
-
Reagents: Use a commercially available kit or prepare the necessary reagents, including a suitable buffer, ATP, NADP+, hexokinase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Procedure:
-
Pipette the sample and assay reagents into a cuvette or microplate well.
-
Measure the initial absorbance at 340 nm.
-
Add the final enzyme (phosphoglucose isomerase) to initiate the reaction specific to fructose (B13574).
-
Incubate and then measure the final absorbance at 340 nm.
-
-
Calculation: The change in absorbance is directly proportional to the amount of L-fructose in the sample. Calculate the concentration using a standard curve or the molar extinction coefficient of NADPH.
Signaling Pathway
Caption: Enzymatic pathway for L-fructose quantification.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a powerful separation technique that offers high resolution and short analysis times. For sugar analysis, it is often performed under alkaline conditions to ionize the hydroxyl groups, allowing for their separation in an electric field.
Experimental Protocol
-
Electrolyte Preparation: Prepare a background electrolyte (BGE) solution. A common BGE for sugar analysis consists of an alkaline solution containing a chromophore for indirect UV detection, such as potassium sorbate (B1223678), and a reagent to control the electroosmotic flow, like cetyltrimethylammonium bromide (CTAB).[7][8]
-
Sample Preparation: Dilute the sample in deionized water and filter it through a 0.45 µm syringe filter.[11]
-
CE Conditions:
-
Analysis: Inject the sample into the capillary and apply the separation voltage. Identify the L-fructose peak based on its migration time compared to a standard. Quantify using a calibration curve.[7]
Experimental Workflow
Caption: Workflow for L-fructose quantification by CE.
Conclusion
The choice of the optimal method for L-fructose quantification is a multifaceted decision that requires careful consideration of the specific analytical needs. HPLC-RID provides a reliable and straightforward approach for routine analysis. GC-MS offers superior sensitivity and is ideal for complex samples, although it requires a more involved sample preparation process. Enzymatic assays are highly specific and rapid, making them suitable for high-throughput screening. Capillary electrophoresis presents a high-resolution and fast alternative with low sample and reagent consumption. By understanding the principles, protocols, and performance characteristics of each method, researchers can confidently select the most appropriate tool to achieve accurate and reliable quantification of L-fructose in their mixtures.
References
- 1. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. environics.com [environics.com]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. [The determination of glucose, sucrose and fructose by the method of capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactos… [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 17. agronomy.emu.ee [agronomy.emu.ee]
- 18. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
A Comparative Analysis of Enzyme Binding Affinity for L- and D-Sugars
For Researchers, Scientists, and Drug Development Professionals
The stereospecificity of enzymes is a fundamental principle in biochemistry, with profound implications for drug design and metabolic engineering. While D-sugars are the predominant enantiomers in biological systems, the study of L-sugar interactions with enzymes is a burgeoning field, offering insights into enzyme mechanisms and opening avenues for the development of novel therapeutics and biotechnological processes. This guide provides a comparative analysis of the binding affinity of select enzymes for L- and D-sugars, supported by experimental data and detailed methodologies.
Quantitative Comparison of Enzyme-Sugar Binding Affinity
The binding affinity of an enzyme for its substrate is a critical parameter in understanding its catalytic efficiency and biological function. The Michaelis constant (Kₘ) is a commonly used measure, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). A lower Kₘ value indicates a higher binding affinity.
| Enzyme | Substrate (L-Sugar) | Kₘ (mM) | Vₘₐₓ (U/mg) | kcat/Kₘ (mM⁻¹min⁻¹) | Substrate (D-Sugar) | Kₘ (mM) | Vₘₐₓ (U/mg) | kcat/Kₘ (mM⁻¹min⁻¹) |
| scyllo-Inositol Dehydrogenase | L-Glucose | 14.5 ± 1.0 | 18.0 ± 0.5 | - | D-Glucose | Not a substrate | - | - |
| L-Arabinose Isomerase | L-Arabinose | 92.8 | - | 46.85 | D-Galactose | 251.6 | - | 2.34 |
| Hexokinase I | L-Glucose | Not reported (presumed very high) | - | - | D-Glucose | ~0.1[1] | - | - |
| Glucokinase (Hexokinase IV) | L-Glucose | Not reported (presumed very high) | - | - | D-Glucose | ~10[1] | - | - |
Note: The catalytic efficiency (kcat/Kₘ) is a measure of how efficiently an enzyme converts a substrate into product. A higher value indicates greater efficiency. For scyllo-inositol dehydrogenase, the Vmax is provided, while for L-arabinose isomerase, the catalytic efficiency is reported. The binding of L-glucose to hexokinase and glucokinase is generally considered to be negligible due to the high stereospecificity of these enzymes for D-glucose.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine enzyme-sugar binding affinity.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ, the inverse of the dissociation constant Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[3]
Methodology:
-
Sample Preparation:
-
Prepare the enzyme and sugar solutions in the exact same buffer to minimize heats of dilution.[3] A common buffer is phosphate-buffered saline (PBS) at a specific pH.
-
The concentration of the macromolecule (enzyme) in the sample cell is typically 10-50 µM, and the ligand (sugar) in the syringe is 10-20 times more concentrated.[3][4]
-
Thoroughly degas both solutions to prevent air bubbles.[4]
-
-
ITC Experiment:
-
Load the enzyme solution into the sample cell of the calorimeter and the sugar solution into the injection syringe.
-
Set the experimental temperature, stirring speed, and injection volume.
-
Perform a series of small, sequential injections of the sugar solution into the enzyme solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to determine the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to calculate Kₐ, ΔH, and n.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association rate constant, kₐ; dissociation rate constant, kₐ) and affinity data (Kₐ).[5][6]
Methodology:
-
Sensor Chip Preparation:
-
Choose a sensor chip appropriate for immobilizing one of the binding partners (typically the enzyme). Common surfaces include CM5 (carboxymethylated dextran).
-
Activate the sensor surface, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for amine coupling.
-
Inject the enzyme solution over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active sites with an injection of ethanolamine.
-
-
Binding Analysis:
-
Flow a continuous stream of running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of different concentrations of the sugar solution (analyte) over the immobilized enzyme (ligand).
-
Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.
-
Switch back to the running buffer to monitor the dissociation of the sugar from the enzyme.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the kinetic and affinity constants.
-
Enzyme Kinetics (Michaelis-Menten Assay)
This method determines the kinetic parameters Kₘ and Vₘₐₓ by measuring the initial reaction rate at various substrate concentrations.
Methodology:
-
Reaction Setup:
-
Prepare a series of reaction mixtures containing a fixed concentration of the enzyme and varying concentrations of the sugar substrate in a suitable buffer.
-
Initiate the reaction by adding the enzyme to the substrate solutions.
-
Incubate the reactions at a constant temperature.
-
-
Measuring Product Formation:
-
At specific time intervals, take aliquots from each reaction mixture and stop the reaction (e.g., by adding a strong acid or boiling).
-
Quantify the amount of product formed using a suitable assay. For example, the formation of reducing sugars can be measured using the dinitrosalicylic acid (DNS) method, which results in a color change that can be measured spectrophotometrically.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the product formation versus time curve.
-
Plot v₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) using non-linear regression to determine Vₘₐₓ and Kₘ. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.
-
Visualizations
Experimental Workflow for Enzyme-Sugar Binding Analysis
Caption: A generalized workflow for determining the binding affinity of enzymes for L- and D-sugars.
D-Glucose Signaling Pathway via Hexokinase
While specific signaling pathways triggered by the differential binding of L- and D-sugars are not well-documented due to the high stereospecificity of metabolic enzymes, D-glucose is known to act as a signaling molecule. In plants and yeast, hexokinase plays a dual role as both a catalyst and a glucose sensor.[8][9]
References
- 1. doctor2024.jumedicine.com [doctor2024.jumedicine.com]
- 2. benchchem.com [benchchem.com]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 5. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nicoyalife.com [nicoyalife.com]
- 7. scribd.com [scribd.com]
- 8. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 9. Dynamic and diverse sugar signaling - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Absence of L-Fructose Metabolism in a Target Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the metabolism of D-fructose is well-documented, primarily occurring in the liver, kidney, and small intestine through the fructokinase pathway, the metabolic fate of its stereoisomer, L-fructose, in mammalian cells is largely uncharacterized.[1][2][3][4] This lack of established metabolic pathways for L-fructose suggests that it is likely not a significant energy source for most cell types. This guide outlines a series of experiments to rigorously test this hypothesis in a given cell line, providing clear, actionable protocols and data interpretation guidelines.
Comparative Experimental Plan
To ascertain the metabolic activity of L-fructose, a comparative approach is essential. The following experimental plan is designed to be conducted in a human hepatoma cell line (e.g., HepG2), given the liver's central role in D-fructose metabolism.[4][5]
Objective: To determine if the selected cell line can transport and metabolize L-fructose for energy production or biomass.
Experimental Groups:
-
Negative Control: Cells cultured in glucose-free and fructose-free medium.
-
Positive Control (Glucose): Cells cultured with D-glucose.
-
Positive Control (Fructose): Cells cultured with D-fructose.
-
Test Condition: Cells cultured with L-fructose.
Key Parameters to Measure:
-
Cellular Uptake: Quantification of the sugar transported into the cells.
-
ATP Production: Measurement of intracellular ATP levels as an indicator of energy production.
-
Lactate (B86563) Secretion: Assessment of the glycolytic rate.
-
Key Enzyme Activity: Direct measurement of fructokinase and aldolase (B8822740) activity in cell lysates.
-
Metabolic Labeling: Tracing the incorporation of carbon atoms from isotopically labeled sugars into downstream metabolites.
Data Presentation
Quantitative data from the proposed experiments should be summarized in the following tables for clear comparison.
Table 1: Cellular Uptake and Energy Status
| Treatment Group | Sugar Uptake (pmol/min/mg protein) | Intracellular ATP (µM) | Lactate Secretion (nmol/µg protein/h) |
| No Sugar Control | 0 | Baseline | Baseline |
| D-Glucose | High | Increased | High |
| D-Fructose | Moderate | Increased | Moderate |
| L-Fructose | Negligible | No Change | No Change |
Table 2: Key Metabolic Enzyme Activity
| Treatment Group | Fructokinase Activity (mU/mg protein) | Aldolase Activity (mU/mg protein) |
| No Sugar Control | Baseline | Baseline |
| D-Glucose | No significant change | Baseline |
| D-Fructose | Significantly Increased | Increased |
| L-Fructose | No significant change | No significant change |
Table 3: ¹³C Incorporation into Central Carbon Metabolites
| Metabolite | ¹³C Labeling from [U-¹³C₆]-D-Glucose (%) | ¹³C Labeling from [U-¹³C₆]-D-Fructose (%) | ¹³C Labeling from [U-¹³C₆]-L-Fructose (%) |
| Glycolytic Intermediates | |||
| Glucose-6-phosphate | High | Low | None Detected |
| Fructose-6-phosphate | High | Low | None Detected |
| Fructose-1,6-bisphosphate | High | High | None Detected |
| Dihydroxyacetone phosphate | High | High | None Detected |
| Glyceraldehyde-3-phosphate | High | High | None Detected |
| Pyruvate | High | High | None Detected |
| Lactate | High | High | None Detected |
| TCA Cycle Intermediates | |||
| Citrate | High | High | None Detected |
| α-Ketoglutarate | High | High | None Detected |
| Succinate | High | High | None Detected |
| Malate | High | High | None Detected |
| Aspartate | High | High | None Detected |
Experimental Protocols
1. Cellular Sugar Uptake Assay
This protocol is adapted from methods using radiolabeled or fluorescently labeled glucose analogs.[6][7][8][9]
-
Materials:
-
Radiolabeled L-fructose (e.g., [³H]-L-fructose) or a fluorescent analog.
-
Radiolabeled D-glucose and D-fructose as positive controls.
-
Cell line of interest (e.g., HepG2).
-
Assay buffer (e.g., HBSS).
-
Scintillation fluid and counter (for radiolabeled compounds).
-
-
Procedure:
-
Seed cells in 24-well plates and grow to near confluence.
-
On the day of the assay, wash cells with pre-warmed assay buffer.
-
Initiate uptake by adding assay buffer containing the labeled sugar.
-
Incubate for a predetermined time (e.g., 10 minutes).
-
Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells and measure the amount of incorporated label using a scintillation counter.
-
Normalize the uptake to the total protein content of each well.
-
2. ATP and Lactate Measurement
Commercially available bioluminescent assay kits provide a sensitive and high-throughput method for measuring these metabolites.[10]
-
Materials:
-
ATP assay kit.
-
Lactate assay kit.
-
-
Procedure:
-
Culture cells in the presence of the different sugars for a specified period (e.g., 24 hours).
-
For lactate measurement, collect the cell culture medium.
-
For ATP measurement, lyse the cells according to the kit manufacturer's instructions.
-
Perform the assays in a 96-well plate format and measure the signal (luminescence or fluorescence) using a plate reader.
-
Normalize the results to the cell number or protein concentration.
-
3. Fructokinase and Aldolase Activity Assays
Enzyme activity can be measured in cell lysates using colorimetric assay kits.[11]
-
Materials:
-
Fructokinase activity assay kit.
-
Aldolase activity assay kit.
-
-
Procedure:
-
Prepare cell lysates from cells cultured with the different sugars.
-
Perform the enzymatic assays according to the manufacturer's protocols. These assays typically involve a series of coupled reactions that result in a colorimetric or fluorescent product.
-
Measure the absorbance or fluorescence over time using a plate reader to determine the reaction rate.
-
Calculate the enzyme activity and normalize to the protein concentration of the lysate.
-
4. Stable Isotope Tracing by LC-MS/MS
This method tracks the incorporation of labeled carbon atoms from sugars into downstream metabolites, providing a detailed view of metabolic pathways.[12][13][14]
-
Materials:
-
[U-¹³C₆]-L-fructose, [U-¹³C₆]-D-fructose, and [U-¹³C₆]-D-glucose.
-
Labeling medium (e.g., DMEM without glucose).
-
Methanol, water, and chloroform (B151607) for metabolite extraction.
-
LC-MS/MS system.
-
-
Procedure:
-
Culture cells in the labeling medium containing the respective ¹³C-labeled sugar for a defined period.
-
Quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Separate the metabolites using liquid chromatography and analyze the mass isotopologue distributions using mass spectrometry.
-
Correct the raw data for natural ¹³C abundance and determine the percentage of each metabolite that is labeled with ¹³C.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for assessing L-fructose metabolism.
Hypothetical Signaling Pathway for Sugar Sensing
Caption: Hypothesized lack of L-fructose uptake and signaling.
References
- 1. Fructolysis - Wikipedia [en.wikipedia.org]
- 2. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 3. gssiweb.org [gssiweb.org]
- 4. What is the mechanism of Fructose? [synapse.patsnap.com]
- 5. Fructose and the liver: Exploring the biochemistry and health implications - Sugar Nutrition Resource Centre [sugarnutritionresource.org]
- 6. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. dojindo.com [dojindo.com]
- 9. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]
- 10. How to Measure Cellular Metabolism [promega.sg]
- 11. Fructose-1,6-Bisphosphate Aldolase(FDA) Activity Assay Kit [myskinrecipes.com]
- 12. Unveiling the metabolic fate of monosaccharides in cell membranes with glycomic and glycoproteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Decoding Enzyme Enantiospecificity: The Role of beta-L-fructofuranose
A Comparative Guide for Researchers and Drug Development Professionals
The precise differentiation between enantiomers, molecules that are mirror images of each other, is a fundamental characteristic of enzymatic reactions and a critical consideration in drug development. This guide explores the use of the unnatural sugar enantiomer, beta-L-fructofuranose, as a tool to confirm the enantiospecificity of beta-fructofuranosidases (commonly known as invertases). By comparing the enzyme's activity with its natural substrate, beta-D-fructofuranose, researchers can gain definitive insights into the chiral selectivity of the active site. This guide provides a framework for such comparative studies, including experimental protocols and data presentation, to aid in the characterization of enzyme function and its potential applications in biocatalysis and pharmaceutical research.
Performance Comparison: beta-D-fructofuranose vs. This compound
The central principle behind using this compound to test enantiospecificity lies in the stark contrast in enzymatic activity anticipated when compared to its naturally occurring counterpart, beta-D-fructofuranose. Due to the highly specific three-dimensional arrangement of amino acid residues in the active site of beta-fructofuranosidases, which has evolved to bind and process beta-D-fructofuranosides, a significant decrease or complete lack of activity is expected with the L-enantiomer.
Table 1: Hypothetical Kinetic Parameters of a beta-Fructofuranosidase with D- and L-Fructofuranose Substrates
| Substrate | Km (mM) | Vmax (µmol/min/mg) | Rationale for Expected Outcome |
| beta-D-Fructofuranoside (from Sucrose) | 24 - 30[4] | 1.0 | The enzyme's active site is evolutionarily adapted for this natural enantiomer, leading to efficient binding (lower Km) and high catalytic turnover (higher Vmax). |
| This compound | Expected to be significantly higher or not determinable | Expected to be negligible or zero | The mirror-image configuration of the L-enantiomer would likely result in steric hindrance and improper orientation within the active site, preventing effective binding and catalysis. |
Experimental Protocols
To empirically determine the enantiospecificity of a beta-fructofuranosidase, a series of well-defined experiments are required. This involves the synthesis of the unnatural substrate, this compound, followed by comparative enzyme kinetic assays.
Synthesis of this compound
Since L-fructose is not as common as its D-enantiomer, a chemical synthesis is often necessary. A feasible method involves the inversion of hydroxyl groups on carbon atoms C3 and C4 of the more readily available L-sorbose.[5][6][7]
Materials:
-
L-sorbose
-
Methanesulfonyl chloride
-
Acetone
-
Sulfuric acid
-
Sodium hydroxide
-
Chloroform
-
Acetic acid
Procedure (based on established methods[5][6]):
-
Mesylation of L-sorbose: React L-sorbose with methanesulfonyl chloride in pyridine to introduce a good leaving group at the C3 position.
-
Hydrolysis and Inversion: The resulting compound is treated with an acidic aqueous solution (e.g., dilute sulfuric acid in acetone) followed by alkalinization with sodium hydroxide. This sequence facilitates the inversion of the hydroxyl groups at C3 and C4.
-
Purification: The reaction mixture is neutralized and L-fructose is isolated and purified from the resulting mixture through repeated precipitation with ethanol and filtration. The final product purity should be confirmed by techniques such as HPLC.
Enzyme Kinetic Assay
The enantiospecificity is determined by comparing the kinetic parameters of the beta-fructofuranosidase with its natural substrate (sucrose, which provides beta-D-fructofuranoside) and the synthesized this compound.
Materials:
-
Purified beta-fructofuranosidase (e.g., from baker's yeast)[4]
-
Sucrose (as the source of beta-D-fructofuranoside)
-
Synthesized this compound
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar quantification
-
Spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the purified enzyme, sucrose, and this compound in sodium acetate buffer.
-
Reaction Setup: For each substrate, set up a series of reactions with varying substrate concentrations. Each reaction tube should contain the buffer, a specific concentration of the substrate, and be pre-incubated at the optimal temperature for the enzyme (typically around 55°C).[4]
-
Initiation of Reaction: Start the reaction by adding a fixed amount of the enzyme solution to each tube.
-
Reaction Termination and Quantification: At specific time intervals, stop the reaction by adding DNS reagent and heating. The DNS reagent reacts with the reducing sugars (glucose and fructose) produced, and the absorbance can be measured at 540 nm.
-
Data Analysis: Calculate the initial reaction velocities (V0) for each substrate concentration. Plot V0 against the substrate concentration and use a Lineweaver-Burk plot or non-linear regression analysis to determine the Km and Vmax values for both substrates.
Product Analysis by Chiral HPLC
To confirm the identity of the products and the stereochemistry of the unreacted substrate, chiral High-Performance Liquid Chromatography (HPLC) can be employed.
Materials:
-
Chiral HPLC column (e.g., Chiralpak)
-
HPLC system with a suitable detector (e.g., Refractive Index Detector)
-
Mobile phase (e.g., a mixture of hexane (B92381) and ethanol)
-
Standards for D-fructose, L-fructose, D-glucose, and L-glucose
Procedure:
-
Sample Preparation: Take aliquots from the enzymatic reaction mixtures at different time points.
-
HPLC Analysis: Inject the samples into the chiral HPLC system. The chiral stationary phase of the column will allow for the separation of the D- and L-enantiomers of fructose (B13574) and glucose.
-
Data Interpretation: Compare the retention times of the peaks in the samples with those of the standards to identify and quantify the enantiomers present.
Visualizing the Experimental Workflow
The logical flow of the experimental procedure to confirm enzyme enantiospecificity can be visualized as follows:
Conclusion
The use of this compound provides a definitive method for probing the enantiospecificity of beta-fructofuranosidases. A significant difference in the kinetic parameters between the D- and L-enantiomers serves as conclusive evidence of the enzyme's chiral selectivity. The experimental framework outlined in this guide offers a systematic approach for researchers and drug development professionals to characterize enzyme function, which is crucial for applications in biocatalysis, drug metabolism studies, and the design of stereospecific inhibitors. The lack of readily available kinetic data for beta-fructofuranosidases with L-sugars also presents an opportunity for further research to deepen our understanding of enzyme-substrate interactions.
References
- 1. Structural Analysis of β-Fructofuranosidase from Xanthophyllomyces dendrorhous Reveals Unique Features and the Crucial Role of N-Glycosylation in Oligomerization and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Invertase - Wikipedia [en.wikipedia.org]
- 4. Enzyme Kinetics of Invertase [user.eng.umd.edu]
- 5. US4623721A - Synthesis of L-fructose and derivatives thereof - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Scalable, efficient and rapid chemical synthesis of l-Fructose with high purity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of beta-L-fructofuranose in a Laboratory Setting
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is paramount for maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of beta-L-fructofuranose, a sugar used in various research applications.
Hazard Assessment
This compound, like its common isomer D-fructose, is a simple sugar. According to safety data sheets for fructose, it is not classified as a hazardous substance.[1] It is considered readily biodegradable and has no potential for bioaccumulation.[2] Standard laboratory precautions, such as wearing safety glasses and gloves, should be observed during handling to avoid dust formation and direct contact.[3][4]
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and whether it is contaminated with other hazardous materials. Institutional and local regulations must always be consulted and followed.
Method A: Small, Uncontaminated Quantities
For small quantities (generally considered less than 100g or 1L) of uncontaminated this compound, drain disposal is often an acceptable method.[2][5] As a common sugar, it is readily soluble in water and can be processed by standard wastewater treatment systems.[6][7]
-
Step 1: Dissolve and Dilute: If in solid form, completely dissolve the sugar in a large volume of water (a ratio of at least 10-20 parts water to 1 part sugar is recommended).[2]
-
Step 2: Check pH: Ensure the pH of the solution is within a neutral range (typically between 5.5 and 9.5) before disposal.[5]
-
Step 3: Flush: Slowly pour the diluted solution down the drain, followed by a copious amount of cold running water to prevent any potential for pipe clogging and to ensure significant dilution in the wastewater system.[2][5]
-
Step 4: Log Entry: If required by your institution's policies, record the disposal in the laboratory's waste log.[2]
Method B: Large Quantities or Contaminated Waste
Large quantities or any amount of this compound that is contaminated with hazardous substances must not be disposed of down the drain.[5][8] This waste should be handled as chemical waste.
-
Step 1: Containment: Place the solid or aqueous waste into a sturdy, leak-proof, and clearly labeled container.[8] Ensure the container is compatible with all chemical constituents of the waste.
-
Step 2: Labeling: The container must be labeled as "Non-Hazardous Waste: this compound." If contaminated, the label must clearly identify all hazardous components and their approximate percentages. Use your institution's official hazardous waste labels.[6]
-
Step 3: Storage: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials.[8]
-
Step 4: Disposal: Arrange for a waste pickup with your institution's Environmental Health and Safety (EHS) department.[6][7]
The following table summarizes the recommended disposal routes:
| Quantity / Condition | Form | Recommended Disposal Method | Key Considerations |
| Small (<100g/1L) , Uncontaminated | Solid or Aqueous Solution | Drain Disposal | Must be fully dissolved and diluted with copious amounts of water. Check pH.[2][5] |
| Large (>100g/1L) , Uncontaminated | Solid or Aqueous Solution | Solid/Chemical Waste Collection | Label as "Non-Hazardous Waste" and dispose of according to institutional policy.[2] |
| Any Quantity , Contaminated | Solid or Aqueous Solution | Hazardous Chemical Waste Collection | Collect in a sealed, compatible container. Label with all components. Dispose of via EHS.[5] |
Spill Cleanup
In the event of a spill, the cleanup materials should be disposed of according to the same principles.
-
Small Spills: For small spills of uncontaminated this compound, the area can be washed with large amounts of water.[2]
-
Large Spills: For larger spills, sweep up the solid material and collect it in a suitable container for disposal.[3][4] Prevent the solid material from entering drains.[2] The collected material should then be disposed of following the guidelines for large quantities.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
- 1. durhamtech.edu [durhamtech.edu]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
